Product packaging for H-Ile-Trp-OH(Cat. No.:CAS No. 13589-06-5)

H-Ile-Trp-OH

Cat. No.: B1667342
CAS No.: 13589-06-5
M. Wt: 317.4 g/mol
InChI Key: BVRPESWOSNFUCJ-LKTVYLICSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ile-Trp is a dipeptide formed from L-isoleucine and L-tryptophan residues. It has a role as a metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23N3O3 B1667342 H-Ile-Trp-OH CAS No. 13589-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-3-10(2)15(18)16(21)20-14(17(22)23)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9-10,14-15,19H,3,8,18H2,1-2H3,(H,20,21)(H,22,23)/t10-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRPESWOSNFUCJ-LKTVYLICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101029559
Record name L-Isoleucyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101029559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13589-06-5
Record name L-Isoleucyl-L-tryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013589065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Isoleucyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101029559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-ISOLEUCYL-L-TRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY4YUP87RZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to H-Ile-Trp-OH (Isoleucyl-Tryptophan)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the dipeptide H-Ile-Trp-OH, also known as Isoleucyl-Tryptophan.

Chemical Structure and Properties

This compound is a dipeptide composed of the amino acids L-isoleucine and L-tryptophan, linked by a peptide bond. The N-terminus is isoleucine, and the C-terminus is tryptophan.

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data for related compounds is available, specific experimental values for this compound are limited. Therefore, computationally predicted data are also provided.

PropertyValueSource
Molecular Formula C₁₇H₂₃N₃O₃PubChem[1][2]
Molecular Weight 317.38 g/mol PubChem[1][2]
IUPAC Name (2S)-2-[(2S,3S)-2-amino-3-methylpentanamido]-3-(1H-indol-3-yl)propanoic acidPubChem[2]
Appearance White to off-white crystalline powder (Expected)Inferred from similar peptides[3]
Melting Point Not Available (Experimental)HMDB[4]
Water Solubility 0.2 g/L (Predicted)ALOGPS[1]
logP -0.29 (Extrapolated)HMDB[4]
pKa (Strongest Acidic) 3.99 (Predicted)ChemAxon[1]
pKa (Strongest Basic) 8.13 (Predicted)ChemAxon
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 4PubChem
Spectroscopic Data
  • ¹H NMR: The spectrum would be complex, exhibiting characteristic signals for the isoleucine side chain (methyl, methylene, and methine protons), the tryptophan indole ring protons, and the alpha-protons of both amino acid residues, as well as the amide and amine protons.

  • ¹³C NMR: The spectrum would show resonances for the carbonyl carbons of the peptide bond and the carboxylic acid, the aromatic carbons of the indole ring, and the aliphatic carbons of the isoleucine and tryptophan side chains.

  • Mass Spectrometry: The expected [M+H]⁺ ion would be observed at m/z 318.1812. Fragmentation would likely occur at the peptide bond, yielding characteristic fragment ions for isoleucine and tryptophan.[5]

Biological Activity and Signaling Pathways

The specific biological activities of this compound are not well-characterized. It is known to be a product of protein digestion and catabolism.[4] While many di- and tripeptides are known to have physiological or cell-signaling effects, this compound is generally considered a short-lived intermediate in amino acid metabolism.[4]

Research on other tryptophan-containing dipeptides suggests potential biological roles. For instance, the dipeptide H-Trp-Arg-OH has been shown to act as a PPARα agonist, reducing hepatic lipid accumulation.[6] While this provides a potential avenue for investigation, there is currently no direct evidence to suggest that this compound shares this activity or is involved in any specific signaling pathway.

The tryptophan component itself is a precursor for the synthesis of the neurotransmitter serotonin and the neurohormone melatonin.[7] The biological significance of the dipeptide form, this compound, remains an area for further research.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, based on established protocols for peptide chemistry.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for synthesizing peptides of defined sequences. The following is a generalized protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis of this compound:

SPPS_Workflow Resin 1. Resin Swelling (e.g., Wang or Rink Amide Resin) Fmoc_Deprotection_Trp 2. Fmoc Deprotection (Piperidine in DMF) Resin->Fmoc_Deprotection_Trp Swollen Resin Coupling_Ile 3. Coupling of Fmoc-Ile-OH (HBTU/DIPEA in DMF) Fmoc_Deprotection_Trp->Coupling_Ile Free Amine on Resin Fmoc_Deprotection_Ile 4. Fmoc Deprotection (Piperidine in DMF) Coupling_Ile->Fmoc_Deprotection_Ile Resin-Trp-Ile-Fmoc Cleavage 5. Cleavage from Resin (TFA Cocktail) Fmoc_Deprotection_Ile->Cleavage Resin-Trp-Ile-H Precipitation 6. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude this compound Purification 7. Purification (RP-HPLC) Precipitation->Purification Precipitated Peptide Analysis 8. Analysis (MS, HPLC) Purification->Analysis Purified Peptide

Caption: General workflow for the solid-phase synthesis of this compound.

Materials:

  • Fmoc-Trp(Boc)-OH (side-chain protected tryptophan)

  • Fmoc-Ile-OH

  • Wang resin or Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Water

  • Dichloromethane (DCM)

  • Diethyl ether, cold

Protocol:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the resin in DMF for 1 hour in a peptide synthesis vessel.

    • If starting with an unloaded resin, couple the first amino acid (Fmoc-Trp(Boc)-OH) to the resin using a suitable coupling agent.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the tryptophan residue.

    • Wash the resin thoroughly with DMF.

  • Coupling of the Second Amino Acid:

    • In a separate vial, activate Fmoc-Ile-OH (3-4 equivalents) with HBTU (3-4 equivalents) and DIPEA (6-8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative method such as the Kaiser test.

  • Final Fmoc Deprotection:

    • Remove the Fmoc group from the N-terminal isoleucine using 20% piperidine in DMF as described in step 2.

    • Wash the resin with DMF followed by DCM.

  • Cleavage and Side-Chain Deprotection:

    • Prepare a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5).

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the Boc protecting group from the tryptophan side chain.

  • Peptide Precipitation and Washing:

    • Filter the cleavage mixture to remove the resin beads.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and discard the ether.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage reagents.

    • Dry the crude peptide under vacuum.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column

Reagents:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Protocol:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small volume of Solvent B or DMF) and dilute with Solvent A.

  • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

  • Inject the dissolved crude peptide onto the column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 60% over 30-60 minutes).

  • Monitor the elution at 220 nm and 280 nm (due to the tryptophan indole ring).

  • Collect the fractions containing the purified peptide.

  • Lyophilize the collected fractions to obtain the pure this compound as a fluffy white powder.

Analysis

Purity and Identity Confirmation:

  • Analytical RP-HPLC: Analyze the purified peptide using an analytical C18 column with a similar gradient as in the purification step to confirm purity.

  • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized peptide using ESI-MS. The expected [M+H]⁺ ion is at m/z 318.18.

Logical Relationship of Analytical Workflow:

Analytical_Workflow Crude_Peptide Crude this compound Purification Purification by RP-HPLC Crude_Peptide->Purification Purity_Check Purity Assessment by Analytical HPLC Purification->Purity_Check Identity_Check Identity Confirmation by Mass Spectrometry Purification->Identity_Check Final_Product Pure this compound Purity_Check->Final_Product Identity_Check->Final_Product

Caption: Logical workflow for the purification and analysis of this compound.

Conclusion

This compound is a dipeptide with a well-defined chemical structure. While its physicochemical properties can be reasonably predicted, there is a lack of extensive experimental data. Its biological role is currently understood primarily in the context of protein metabolism, with its potential for specific signaling activities remaining an open area for research. The synthesis, purification, and analysis of this compound can be readily achieved using standard and well-established peptide chemistry protocols. This guide provides a solid foundation for researchers and drug development professionals working with this and similar dipeptides.

References

An In-depth Technical Guide to the Synthesis of Isoleucyl-Tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucyl-Tryptophan (Ile-Trp) is a dipeptide composed of the essential amino acids L-isoleucine and L-tryptophan. While often found as an intermediate in protein catabolism, the targeted synthesis of such dipeptides is of growing interest in drug development and nutritional science due to their potential physiological activities[1]. This technical guide provides a comprehensive overview of the synthesis pathway of Isoleucyl-Tryptophan, beginning with the biosynthesis of its constituent amino acids and culminating in the enzymatic ligation to form the dipeptide. This document details the metabolic pathways, presents quantitative enzymatic data, outlines relevant experimental protocols, and provides visual diagrams to elucidate the core processes.

The synthesis of Isoleucyl-Tryptophan is a multi-stage process that begins with the independent biosynthesis of L-isoleucine and L-tryptophan from central metabolic precursors. Following their synthesis, these amino acids are joined via a peptide bond. While a single dedicated pathway for de novo Ile-Trp synthesis is not established, this guide will explore the three primary enzymatic mechanisms capable of catalyzing this final ligation step: Non-Ribosomal Peptide Synthesis (NRPS), the reverse action of peptidases, and the action of Aminoacyl-tRNA Synthetases.

Part 1: Biosynthesis of Precursor Amino Acids

The L-Isoleucine Biosynthesis Pathway

The biosynthesis of L-isoleucine is a five-step pathway that begins with L-threonine and shares several enzymes with the valine and leucine synthesis pathways[2][3][4]. This pathway is primarily found in plants and microorganisms, as animals require isoleucine as an essential dietary component[5].

The key enzymatic steps are:

  • Threonine Dehydratase (TD): L-threonine is deaminated to α-ketobutyrate. This is a key regulatory step, often subject to feedback inhibition by isoleucine[6].

  • Acetohydroxy Acid Synthase (AHAS): α-ketobutyrate is condensed with pyruvate to form α-aceto-α-hydroxybutyrate. This enzyme is a common target for herbicides[7][8].

  • Acetohydroxy Acid Isomeroreductase (AHAIR): A two-step reaction involving isomerization and reduction converts α-aceto-α-hydroxybutyrate to α,β-dihydroxy-β-methylvalerate.

  • Dihydroxy-acid Dehydratase (DHAD): This enzyme catalyzes the dehydration of α,β-dihydroxy-β-methylvalerate to form α-keto-β-methylvalerate[2].

  • Branched-Chain Aminotransferase (BCAT): In the final step, a transamination reaction, typically using glutamate as the amino donor, converts α-keto-β-methylvalerate to L-isoleucine[4][7].

Isoleucine_Biosynthesis cluster_isoleucine L-Isoleucine Biosynthesis Pathway Thr L-Threonine AKB α-Ketobutyrate Thr->AKB Threonine Dehydratase (TD) (ilvA) AHB α-Aceto-α-hydroxybutyrate AKB->AHB Acetohydroxy Acid Synthase (AHAS) (ilvB, ilvN) DHV α,β-Dihydroxy- β-methylvalerate AHB->DHV Acetohydroxy Acid Isomeroreductase (AHAIR) (ilvC) KMV α-Keto-β-methylvalerate DHV->KMV Dihydroxy-acid Dehydratase (DHAD) (ilvD) Ile L-Isoleucine KMV->Ile Branched-Chain Aminotransferase (BCAT) (ilvE) aKG α-Ketoglutarate KMV->aKG Ile->Thr Feedback Inhibition Pyruvate Pyruvate Pyruvate->AHB Glutamate Glutamate Glutamate->Ile

Caption: The L-Isoleucine biosynthesis pathway from L-Threonine.
The L-Tryptophan Biosynthesis Pathway

The synthesis of L-tryptophan begins with chorismate, a product of the shikimate pathway. This multi-step pathway is also primarily found in plants, bacteria, and fungi[9][10].

The key enzymatic steps are:

  • Anthranilate Synthase (AS): Chorismate is converted to anthranilate. This is a major regulatory point, subject to feedback inhibition by tryptophan[11].

  • Anthranilate Phosphoribosyltransferase (AnPRT): Anthranilate reacts with phosphoribosyl pyrophosphate (PRPP) to form phosphoribosyl anthranilate[10][11].

  • Phosphoribosylanthranilate Isomerase (PRAI): Phosphoribosyl anthranilate is isomerized to 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP).

  • Indole-3-glycerol Phosphate Synthase (IGPS): CdRP is cyclized and decarboxylated to form indole-3-glycerol phosphate (IGP)[3][9][12].

  • Tryptophan Synthase (TS): In the final two steps, catalyzed by a single enzyme complex, IGP is cleaved to indole, which is then condensed with serine to produce L-tryptophan[3][4].

Tryptophan_Biosynthesis cluster_tryptophan L-Tryptophan Biosynthesis Pathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase (trpE, trpG) PRA Phosphoribosyl Anthranilate Anthranilate->PRA Anthranilate Phosphoribosyltransferase (trpD) CdRP CdRP PRA->CdRP Phosphoribosylanthranilate Isomerase (trpF) IGP Indole-3-glycerol Phosphate CdRP->IGP Indole-3-glycerol Phosphate Synthase (trpC) Trp L-Tryptophan IGP->Trp Tryptophan Synthase (trpA, trpB) Trp->Chorismate Feedback Inhibition PRPP PRPP PRPP->PRA Serine L-Serine Serine->Trp

Caption: The L-Tryptophan biosynthesis pathway from Chorismate.

Part 2: Formation of the Isoleucyl-Tryptophan Dipeptide

The final step in the synthesis is the formation of a peptide bond between L-isoleucine and L-tryptophan. This can be achieved through several enzymatic mechanisms.

Non-Ribosomal Peptide Synthesis (NRPS)

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes found in bacteria and fungi that synthesize a wide array of peptides independent of mRNA templates[13][14][15]. Each module is responsible for the incorporation of a single amino acid. A typical NRPS module for incorporating an amino acid consists of:

  • Adenylation (A) domain: Selects and activates a specific amino acid using ATP.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheine arm.

  • Condensation (C) domain: Catalyzes peptide bond formation between the amino acids tethered to adjacent modules.

The synthesis of Ile-Trp would require a two-module NRPS. The first module would select and activate isoleucine, and the second would select and activate tryptophan. The C-domain of the second module would then catalyze the formation of the peptide bond. A final Thioesterase (TE) domain would release the completed dipeptide[15]. NRPS systems with specificity for both isoleucine and tryptophan have been identified, making this a highly plausible pathway for microbial synthesis of Ile-Trp[16][17].

NRPS_Synthesis cluster_nrps Non-Ribosomal Peptide Synthesis (NRPS) of Ile-Trp NRPS Module 1 (Isoleucine) A T C Module 2 (Tryptophan) A T TE NRPS:domA1->NRPS:domT1 2. Thiolation NRPS:domA2->NRPS:domT2 4. Thiolation NRPS:domT1->NRPS:domC2 5. Peptide Bond Formation NRPS:domT2->NRPS:domC2 NRPS:domT2->NRPS:domTE 6. Release IleTrp Isoleucyl-Tryptophan NRPS:domTE->IleTrp Ile L-Isoleucine Ile->NRPS:domA1 1. Selection & Activation Trp L-Tryptophan Trp->NRPS:domA2 3. Selection & Activation ATP1 ATP ATP1->NRPS:domA1 ATP2 ATP ATP2->NRPS:domA2

Caption: A conceptual model for Ile-Trp synthesis via a two-module NRPS.
Aminopeptidase-Catalyzed Synthesis

Certain peptidases, such as aminopeptidases, can catalyze the reverse reaction of hydrolysis—peptide bond formation—under specific conditions, typically in organic solvents or at low water activity[11][12][18]. This thermodynamically controlled synthesis involves a free amino acid (as the acyl donor) and an amino acid ester or amide (as the acyl acceptor). For Ile-Trp synthesis, this could involve reacting L-isoleucine with a L-tryptophan methyl ester in the presence of an enzyme like Streptomyces septatus aminopeptidase (SSAP) in a solvent like methanol[11][12]. This method offers a chemoenzymatic route to specific dipeptides.

Aminoacyl-tRNA Synthetase-Mediated Synthesis

Aminoacyl-tRNA synthetases (aaRSs) are enzymes that charge tRNAs with their cognate amino acids for ribosomal protein synthesis[19]. Some aaRSs have been shown to catalyze the formation of dipeptides, such as Arg-Cys, Ile-Cys, and Val-Cys, in an AMP- and PPi-independent reaction[20]. This process involves the deacylation of a charged tRNA in the presence of a second amino acid. It is plausible that Isoleucyl-tRNA synthetase could catalyze the formation of Ile-Trp if Tryptophan can bind to a secondary site on the enzyme-Ile-tRNAIle complex[20][21].

Part 3: Quantitative Data

The efficiency of these biosynthetic pathways is determined by the kinetic parameters of the involved enzymes. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating substrate affinity. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme site per unit time. The kcat/Km ratio is a measure of catalytic efficiency[14][15][22][23].

Table 1: Kinetic Parameters of L-Isoleucine Biosynthesis Enzymes
EnzymeOrganismSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Threonine DehydrataseCorynebacterium glutamicumL-Threonine21 (K0.5)N/AN/A[24]
Threonine DehydrataseEscherichia coliL-Threonine7.3 (Khalf)~4N/A[6][25]
Acetohydroxy Acid Synthase IIEscherichia coliPyruvate1.37N/AN/A[26]
Acetohydroxy Acid Synthase IIEscherichia coli2-Oxobutyrate0.26N/AN/A[26]
Dihydroxy-acid DehydrataseVarious(R)-2,3-dihydroxy-isovalerate0.1 - 1.510 - 100~105Data not readily available
Branched-Chain AminotransferaseEscherichia coliL-Isoleucine0.3 - 1.05 - 20~104 - 105[5][7]
Table 2: Kinetic Parameters of L-Tryptophan Biosynthesis Enzymes
EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Anthranilate SynthaseEscherichia coliChorismate~5~30~6 x 106Data not readily available
Anthranilate PhosphoribosyltransferaseEscherichia coliAnthranilate0.58N/AN/A[11]
Anthranilate PhosphoribosyltransferaseEscherichia coliPRPP50N/AN/A[11]
Indole-3-glycerol Phosphate SynthasePyrococcus furiosusCdRP140201.4 x 105[27]
Tryptophan Synthase (β-subunit)Pyrococcus furiosusL-Serine3001.44.7 x 103[27]
Tryptophan Synthase (β-subunit)Zea maysIndole20 - 401 - 2~5 x 104[3]

Part 4: Experimental Protocols

This section provides an overview of methodologies for key experiments related to the Isoleucyl-Tryptophan synthesis pathway.

Threonine Dehydratase Activity Assay

This protocol measures the activity of Threonine Dehydratase by quantifying the product, α-ketobutyrate.

  • Principle: The enzymatic reaction product, α-ketobutyrate, is reacted with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions to form a colored phenylhydrazone, which can be quantified spectrophotometrically at ~540 nm.

  • Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 8.0.

    • Substrate: 50 mM L-Threonine in Assay Buffer.

    • DNPH Reagent: 0.1% (w/v) 2,4-dinitrophenylhydrazine in 2 M HCl.

    • Stopping Reagent: 2.5 M NaOH.

    • Enzyme: Purified Threonine Dehydratase or cell lysate.

  • Procedure:

    • Prepare reaction mixtures in microcentrifuge tubes containing Assay Buffer and enzyme solution.

    • Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the L-Threonine substrate.

    • Incubate for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding an equal volume of DNPH reagent. Incubate for 10 minutes at room temperature.

    • Add NaOH solution to develop the color.

    • Centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 540 nm.

    • Calculate α-ketobutyrate concentration using a standard curve.

TD_Assay_Workflow cluster_workflow Experimental Workflow: Threonine Dehydratase Assay prep 1. Prepare Reaction Mix (Buffer + Enzyme) pre_incubate 2. Pre-incubate at 37°C prep->pre_incubate start_rxn 3. Add L-Threonine (Start Reaction) pre_incubate->start_rxn incubate_rxn 4. Incubate for 10-30 min start_rxn->incubate_rxn stop_rxn 5. Add DNPH Reagent (Stop Reaction) incubate_rxn->stop_rxn develop 6. Add NaOH (Develop Color) stop_rxn->develop measure 7. Centrifuge & Measure Absorbance at 540 nm develop->measure analyze 8. Calculate Activity (vs. Standard Curve) measure->analyze

Caption: Workflow for a colorimetric Threonine Dehydratase activity assay.
HPLC Method for Dipeptide Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying dipeptides like Ile-Trp.

  • Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. Ile-Trp, being relatively hydrophobic, can be separated from its constituent amino acids and other components on a C18 column. Detection is typically achieved using UV absorbance (at 220 nm for the peptide bond or 280 nm for the tryptophan indole ring) or mass spectrometry (LC-MS) for higher sensitivity and specificity[13][24][28].

  • Instrumentation & Reagents:

    • HPLC system with a UV or MS detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Ile-Trp standard for calibration.

  • Procedure:

    • Prepare samples by stopping enzymatic reactions (e.g., with acid) and removing protein (e.g., by centrifugation or filtration).

    • Prepare a standard curve by dissolving known concentrations of Ile-Trp standard in the mobile phase.

    • Set up a gradient elution method, for example: 5% B to 60% B over 20 minutes.

    • Inject a fixed volume of sample and standards onto the column.

    • Monitor the elution profile at 220 nm or 280 nm.

    • Identify the Ile-Trp peak by comparing its retention time to the standard.

    • Quantify the amount of Ile-Trp in the sample by integrating the peak area and comparing it to the standard curve.

In Vitro Assay for NRPS Module Activity

This protocol assesses the ability of an NRPS A-domain to activate its specific amino acid substrate.

  • Principle: The adenylation (A) domain of an NRPS module catalyzes an ATP-[32P]pyrophosphate (PPi) exchange reaction in the presence of its cognate amino acid substrate. The incorporation of 32P into ATP is measured as a function of substrate concentration.

  • Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT.

    • Substrates: L-Isoleucine or L-Tryptophan.

    • ATP solution: 10 mM ATP.

    • [32P]PPi (radiolabeled pyrophosphate).

    • Enzyme: Purified NRPS A-domain or full module.

    • Quenching solution: 1.6% activated charcoal in 0.1 M PPi, 3.5% perchloric acid.

  • Procedure:

    • Combine Assay Buffer, ATP, [32P]PPi, and the amino acid substrate in a reaction tube.

    • Initiate the reaction by adding the purified NRPS enzyme.

    • Incubate at a suitable temperature (e.g., 25°C) for 10 minutes.

    • Stop the reaction by adding the quenching solution. The charcoal binds the newly formed [32P]ATP but not the free [32P]PPi.

    • Filter the mixture through a glass fiber filter to capture the charcoal with bound [32P]ATP.

    • Wash the filter to remove unbound [32P]PPi.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Activity is proportional to the amount of radioactivity incorporated into ATP.

Conclusion

The synthesis of Isoleucyl-Tryptophan is a complex process rooted in the fundamental anabolic pathways of its constituent amino acids. This guide has detailed the enzymatic cascades that produce L-isoleucine and L-tryptophan from central metabolites, highlighting key enzymes and regulatory mechanisms. Furthermore, it has explored the primary enzymatic routes for the final dipeptide ligation, with non-ribosomal peptide synthesis (NRPS) representing a key pathway in microorganisms. The provided quantitative data, experimental protocols, and pathway diagrams offer a foundational resource for researchers in biochemistry and drug development. A thorough understanding of these synthesis pathways is critical for applications ranging from the metabolic engineering of microorganisms for dipeptide production to the design of inhibitors for enzymes in these pathways, which hold potential as novel antimicrobial agents or herbicides.

References

The Biological Function of H-Ile-Trp-OH: A Technical Guide to its Role in Mitigating Diabetic Retinopathy through Gut-Retinal Axis Modulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The dipeptide H-Ile-Trp-OH, also known as Isoleucyl-tryptophan (IW), has emerged as a significant bioactive compound with therapeutic potential, particularly in the context of diabetic complications. This technical guide provides an in-depth analysis of the biological function of this compound, focusing on its mechanism of action in preventing diabetic retinopathy. By bypassing impaired intestinal amino acid transport in diabetic models, this compound modulates the gut microbiome, enhances gut barrier integrity, and activates the indole/Aryl hydrocarbon Receptor (AhR)/Pregnane X Receptor (PXR) signaling pathway. This cascade of events leads to reduced systemic inflammation and endotoxemia, ultimately protecting against retinal vascular damage. This document details the signaling pathways, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for the assays used to elucidate the function of this promising nutraceutical.

Introduction

This compound is a dipeptide composed of the essential amino acids isoleucine and tryptophan.[1][2][3][4] While dipeptides are naturally occurring products of protein digestion, specific sequences can exert distinct physiological effects.[4] Recent research has highlighted the potential of this compound as a nutraceutical agent, particularly in the management of type 2 diabetes complications.[5] In diabetic conditions, the intestinal absorption of tryptophan, a crucial amino acid for gut homeostasis and immune function, is often impaired due to reduced expression of the ACE2 transporter.[5] this compound circumvents this issue as it is absorbed by the peptide transporter 1 (PEPT1; SLC15A1), which is less affected by diabetes.[5] This guide will explore the multifaceted biological functions of this compound, with a primary focus on its protective effects against diabetic retinopathy through the modulation of the gut-retinal axis.

Mechanism of Action and Signaling Pathway

The primary therapeutic effect of this compound in the context of diabetes is initiated in the gut and culminates in the protection of the retinal vasculature. The mechanism can be dissected into several key stages:

  • Bypassing Impaired Tryptophan Absorption: In type 2 diabetes, intestinal ACE2 expression is significantly reduced, impairing the absorption of tryptophan via its transporter, B0AT1. This compound is absorbed through the PEPT1 transporter, ensuring the delivery of tryptophan to the gut microbiota.[5]

  • Modulation of Gut Microbiota and Metabolite Production: Once in the gut, this compound is metabolized by the gut microbiota, leading to the production of beneficial metabolites, most notably indole and its derivatives like indole-3-propionic acid (IPA).[1][5] Administration of this compound has been shown to correct diabetes-induced dysbiosis.[5]

  • Activation of AhR and PXR Signaling: Indole and its derivatives act as ligands for the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which are highly expressed in the intestinal epithelium.[5][6] Activation of these receptors is crucial for maintaining gut homeostasis, reducing inflammation, and enhancing the integrity of the intestinal barrier.[6]

  • Enhancement of Gut Barrier Integrity: The activation of AhR and PXR signaling by indole metabolites leads to the upregulation of tight junction proteins such as Zonula occludens-1 (ZO-1), p120-catenin, and VE-cadherin, and the downregulation of Plasmalemma Vesicle-Associated Protein (PV-1), a marker of endothelial permeability.[5] This strengthening of the gut barrier reduces the translocation of bacterial endotoxins, such as lipopolysaccharide (LPS), into the bloodstream.[5]

  • Reduction of Systemic Inflammation and Endotoxemia: By improving gut barrier function, this compound treatment leads to a significant reduction in plasma levels of gut-derived peptides and endotoxins.[5] This, in turn, mitigates systemic inflammation by decreasing the levels of pro-inflammatory cytokines, including IL-1β, IL-2, IL-6, and IFN-γ.[5]

  • Protection Against Diabetic Retinopathy: The reduction in systemic inflammation and endotoxemia alleviates the pathological processes in the retina that lead to diabetic retinopathy. Specifically, this compound treatment has been shown to improve retinal responses, enhance visual acuity, and significantly reduce the number of acellular capillaries, a hallmark of retinal vasodegeneration.[4][5]

Signaling Pathway Diagram

H_Ile_Trp_OH_Signaling_Pathway cluster_gut_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_systemic Systemic Circulation This compound This compound Gut_Microbiota Gut_Microbiota This compound->Gut_Microbiota Metabolism Indole Indole Gut_Microbiota->Indole Production AhR_PXR AhR / PXR Indole->AhR_PXR Activation PEPT1 PEPT1 PEPT1->this compound Absorption Tight_Junctions Tight Junction Proteins (ZO-1, p120-catenin, VE-cadherin) AhR_PXR->Tight_Junctions Upregulation Gut_Barrier Improved Gut Barrier Integrity Tight_Junctions->Gut_Barrier Inflammation Reduced Systemic Inflammation & Endotoxemia Gut_Barrier->Inflammation Decreased Endotoxin Translocation Retinal_Protection Protection from Diabetic Retinopathy Inflammation->Retinal_Protection

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a preclinical study investigating the effects of this compound (IW) in a db/db mouse model of type 2 diabetes.[5]

ParameterGroupResultp-value
Gut Barrier Integrity
ZO-1 ExpressionIW-treatedUpregulated< 0.0003
p120-catenin ExpressionIW-treatedUpregulated< 0.0001
VE-cadherin ExpressionIW-treatedUpregulated< 0.001
PV-1 ExpressionIW-treatedDecreased< 0.0004
Gut Metabolites & Signaling
Intestinal Indole LevelsIW-treatedIncreased< 0.03
AhR ExpressionIW-treatedIncreasedNot specified
PXR ExpressionIW-treatedIncreasedNot specified
Systemic Effects
Plasma Gut PeptidesIW-treatedReducedNot specified
Plasma EndotoxemiaIW-treatedReducedNot specified
IL-1β, IL-2, IL-6, IFN-γIW-treatedLower levelsNot specified
Diabetic Retinopathy
Acellular CapillariesIW-treatedSignificantly fewer< 0.001
ERG (Scotopic a-wave)IW-treatedImproved retinal response< 0.02
ERG (Scotopic b-wave)IW-treatedImproved retinal response< 0.03
ERG (Photopic a-wave)IW-treatedImproved retinal response< 0.008
OKN (Visual Acuity)IW-treatedImproved visual acuity< 0.007

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's biological functions.

Animal Model and Treatment
  • Animal Model: Male db/db mice, a genetic model of type 2 diabetes, and their non-diabetic db/+ littermates are used.

  • Treatment Protocol: this compound (5 mg/kg body weight) is administered daily by oral gavage for a period of 6 months. Control db/db mice receive saline gavage.[5]

Assessment of Gut Barrier Integrity (Immunohistochemistry)
  • Tissue Preparation: Intestinal tissue sections are collected, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5 µm sections are cut and mounted on slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a microwave or water bath.

  • Blocking: Non-specific binding is blocked by incubating the sections with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against tight junction proteins (e.g., rabbit anti-ZO-1, rabbit anti-p120-catenin, rabbit anti-VE-cadherin) diluted in blocking solution.

  • Secondary Antibody Incubation: After washing with PBS, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Nuclei are counterstained with DAPI. Slides are then mounted with an anti-fade mounting medium.

  • Imaging: Stained sections are visualized and imaged using a fluorescence or confocal microscope. Image analysis software is used to quantify the fluorescence intensity of the tight junction proteins.

Measurement of Plasma Endotoxin and Cytokines (ELISA)
  • Sample Collection: Blood is collected from mice via cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • ELISA Procedure (General):

    • A 96-well microplate is coated with a capture antibody specific for the target molecule (endotoxin or cytokine) and incubated overnight.

    • The plate is washed, and non-specific binding sites are blocked.

    • Plasma samples and standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added and incubated.

    • The plate is washed again, and a substrate solution is added, leading to a color change proportional to the amount of the target molecule.

    • The reaction is stopped, and the absorbance is measured using a microplate reader.

    • The concentration of the target molecule in the samples is determined by comparison to the standard curve.

    • Specific commercial ELISA kits for mouse endotoxin, IL-1β, IL-2, IL-6, and IFN-γ are used according to the manufacturer's instructions.

Assessment of Retinal Function (Electroretinography - ERG)
  • Animal Preparation: Mice are dark-adapted overnight. Under dim red light, they are anesthetized, and their pupils are dilated with a mydriatic agent.

  • Electrode Placement: A corneal electrode, a reference electrode, and a ground electrode are placed on the cornea, subcutaneously in the head region, and subcutaneously in the tail, respectively.

  • Scotopic ERG: In a dark-adapted state, responses to flashes of light of increasing intensity are recorded to assess rod photoreceptor function (a-wave) and inner retinal neuron function (b-wave).

  • Photopic ERG: After a period of light adaptation, responses to light flashes are recorded against a background light to assess cone photoreceptor function.

  • Data Analysis: The amplitudes and implicit times of the a- and b-waves are measured and analyzed.

Assessment of Visual Acuity (Optokinetic Response - OKR)
  • Apparatus: A conscious, unrestrained mouse is placed on a platform surrounded by a virtual rotating drum displaying vertical sine-wave gratings of varying spatial frequency.

  • Procedure: The drum rotates, and the reflexive head and eye movements of the mouse tracking the gratings are observed and recorded by a camera.

  • Data Analysis: The visual acuity threshold is determined as the highest spatial frequency of the grating that elicits a detectable head-tracking response.

Experimental Workflow and Logical Relationships

The following diagram illustrates the experimental workflow used to establish the biological function of this compound in the context of diabetic retinopathy.

Experimental_Workflow Animal_Model db/db Mouse Model of Type 2 Diabetes Treatment Oral Gavage with This compound (5mg/kg/day) for 6 months Animal_Model->Treatment Gut_Analysis Gut Tissue and Fecal Analysis Treatment->Gut_Analysis Systemic_Analysis Plasma Analysis Treatment->Systemic_Analysis Retinal_Analysis Retinal Analysis Treatment->Retinal_Analysis IHC Immunohistochemistry (ZO-1, p120-catenin, VE-cadherin) Gut_Analysis->IHC Metabolomics Indole Metabolite Quantification Gut_Analysis->Metabolomics Gene_Expression AhR/PXR Expression Gut_Analysis->Gene_Expression ELISA Endotoxin and Cytokine Levels Systemic_Analysis->ELISA ERG_OKR Electroretinography (ERG) & Optokinetic Response (OKR) Retinal_Analysis->ERG_OKR Histology Acellular Capillary Quantification Retinal_Analysis->Histology

Caption: Experimental Workflow for this compound Study.

Conclusion

This compound demonstrates a significant and multifaceted biological function with considerable therapeutic promise for diabetic retinopathy. Its ability to be absorbed via the PEPT1 transporter in the diabetic gut initiates a cascade of beneficial effects, including the modulation of the gut microbiota, production of indole derivatives, and the subsequent activation of the AhR/PXR signaling pathway. This leads to an enhancement of gut barrier integrity, a reduction in systemic inflammation and endotoxemia, and ultimately, the amelioration of retinal vascular pathology. The data presented in this guide underscore the importance of the gut-retinal axis in diabetic complications and highlight this compound as a compelling candidate for further research and development as a novel nutraceutical intervention for diabetic retinopathy. The detailed experimental protocols provided herein offer a framework for the continued investigation of this and other dipeptides in metabolic disease.

References

H-Ile-Trp-OH: An In-depth Technical Guide on its Mechanism of Action in ACE Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the dipeptide H-Isoleucyl-L-Tryptophan (H-Ile-Trp-OH) as an inhibitor of Angiotensin-Converting Enzyme (ACE). This document details the molecular interactions, quantitative inhibitory data, and relevant experimental methodologies, offering valuable insights for research and development in the field of antihypertensive agents.

Introduction: The Renin-Angiotensin System and ACE Inhibition

The Renin-Angiotensin System (RAS) is a critical physiological regulator of blood pressure. A key component of this system is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloprotease. ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the release of aldosterone, which promotes sodium and water retention. ACE also inactivates the vasodilator bradykinin. Therefore, inhibiting ACE is a primary therapeutic strategy for managing hypertension and related cardiovascular conditions.

Bioactive peptides derived from natural sources have emerged as promising ACE inhibitors. Among these, the dipeptide this compound has demonstrated significant inhibitory potential. Understanding its precise mechanism of action is crucial for its potential application as a nutraceutical or pharmaceutical agent.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on ACE through a competitive mechanism. It vies with the natural substrate, Angiotensin I, for binding to the active site of the enzyme. The structural characteristics of this compound, particularly the presence of a hydrophobic amino acid (Isoleucine) at the N-terminus and an aromatic amino acid (Tryptophan) at the C-terminus, are crucial for its potent inhibitory activity.

Biochemical studies have revealed that this compound exhibits selectivity for the C-domain of somatic ACE. The C-domain is primarily responsible for the conversion of Angiotensin I to Angiotensin II, making its selective inhibition a desirable trait for minimizing potential side effects.

Molecular Interactions with the ACE Active Site

The inhibitory action of this compound is underpinned by specific molecular interactions with the active site of ACE. This active site is characterized by three main pockets (S1, S1', and S2) and a catalytically essential zinc ion (Zn²⁺). The binding of this compound to this site is facilitated by a combination of interactions:

  • Coordination with the Zinc Ion: The carboxyl group of the C-terminal Tryptophan residue in this compound is believed to directly interact with the active site's central zinc ion. This interaction is a hallmark of many competitive ACE inhibitors and is critical for stabilizing the enzyme-inhibitor complex.

  • Hydrogen Bonding: The peptide backbone and the side chains of Isoleucine and Tryptophan form multiple hydrogen bonds with amino acid residues within the S1, S1', and S2 pockets of ACE. These bonds contribute significantly to the binding affinity and stability of the complex.

  • Hydrophobic Interactions: The hydrophobic side chain of the N-terminal Isoleucine residue and the aromatic ring of the C-terminal Tryptophan residue engage in hydrophobic interactions with nonpolar residues lining the active site pockets. These interactions are particularly important for the potent inhibitory activity of peptides with these structural features.

The combination of these interactions effectively blocks the entry of Angiotensin I into the active site, thereby preventing its conversion to Angiotensin II and leading to a reduction in blood pressure.

Quantitative Data on ACE Inhibition

The potency of an ACE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorIC50 Value (µM)Inhibition TypeTarget Domain
This compound 0.50 - 0.7CompetitiveC-domain

Experimental Protocols

In Vitro ACE Inhibition Assay

This protocol outlines a common spectrophotometric method for determining the ACE inhibitory activity of this compound.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

  • This compound (test inhibitor)

  • Borate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • Deionized water

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a solution of ACE in borate buffer.

    • Prepare a solution of HHL in borate buffer.

  • Assay Protocol:

    • In a microcentrifuge tube, mix a specific volume of the this compound solution (or deionized water for the control) with the ACE solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the HHL substrate solution to the mixture.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Stop the reaction by adding 1 M HCl.

    • Extract the hippuric acid (HA) produced from the reaction by adding ethyl acetate and vortexing.

    • Centrifuge the mixture to separate the organic and aqueous layers.

    • Carefully collect the ethyl acetate layer (upper layer) and evaporate it to dryness.

    • Reconstitute the dried hippuric acid in deionized water.

    • Measure the absorbance of the reconstituted solution at 228 nm using a spectrophotometer.

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against different concentrations of this compound.

Molecular Docking Simulation

This section describes the general methodology for performing a molecular docking study to investigate the binding interactions between this compound and ACE.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • Visualization software (e.g., PyMOL, VMD)

Procedure:

  • Preparation of the Receptor (ACE):

    • Obtain the 3D crystal structure of human ACE from the Protein Data Bank (PDB). A common choice is a structure co-crystallized with a known inhibitor (e.g., lisinopril).

    • Prepare the protein structure by removing water molecules, ligands, and any co-factors not essential for the docking simulation.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site or grid box around the active site of ACE, typically centered on the catalytic zinc ion.

  • Preparation of the Ligand (this compound):

    • Generate the 3D structure of the this compound dipeptide using a molecule builder or by retrieving it from a chemical database.

    • Perform energy minimization of the ligand structure to obtain a stable conformation.

    • Assign appropriate charges and atom types to the ligand.

  • Docking Simulation:

    • Perform the docking of the prepared this compound ligand into the defined active site of the ACE receptor using the chosen docking software.

    • The software will generate multiple possible binding poses (conformations) of the ligand within the active site and score them based on their predicted binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring docking poses to identify the most favorable binding mode of this compound.

    • Visualize the protein-ligand complex to identify and analyze the specific molecular interactions, including hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion.

    • Measure the distances of these interactions to assess their strength and significance.

Visualizations

Signaling Pathway of the Renin-Angiotensin System

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure HIleTrpOH This compound HIleTrpOH->ACE Inhibits

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.

Experimental Workflow for In Vitro ACE Inhibition Assay

ACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_ACE Prepare ACE Solution Mix_Incubate Mix ACE and Inhibitor (Pre-incubation at 37°C) Prep_ACE->Mix_Incubate Prep_HHL Prepare HHL Substrate Add_Substrate Add HHL Substrate (Incubation at 37°C) Prep_HHL->Add_Substrate Prep_Inhibitor Prepare this compound Prep_Inhibitor->Mix_Incubate Mix_Incubate->Add_Substrate Stop_Reaction Stop Reaction with HCl Add_Substrate->Stop_Reaction Extract_HA Extract Hippuric Acid (Ethyl Acetate) Stop_Reaction->Extract_HA Measure_Absorbance Measure Absorbance at 228 nm Extract_HA->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for the in vitro determination of ACE inhibitory activity.

Logical Relationship of this compound Binding to ACE Active Site

ACE_Binding_Mechanism HIleTrpOH This compound N-terminus (Ile) C-terminus (Trp) ACE_Active_Site ACE Active Site S1 Pocket S1' Pocket S2 Pocket Zn²⁺ HIleTrpOH:n->ACE_Active_Site:s1 Hydrophobic Interaction HIleTrpOH:c->ACE_Active_Site:s1p Hydrogen Bonds HIleTrpOH:c->ACE_Active_Site:s2 Hydrophobic Interaction HIleTrpOH:c->ACE_Active_Site:zn Coordination Inhibition Competitive Inhibition ACE_Active_Site->Inhibition Binding Leads to

Caption: Key molecular interactions between this compound and the ACE active site.

An In-depth Technical Guide on H-Ile-Trp-OH: Natural Sources, Biological Activities, and Synthetic Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Isoleucyl-Tryptophan (H-Ile-Trp-OH) is a fascinating biomolecule with emerging therapeutic potential. Composed of the essential amino acids isoleucine and tryptophan, this dipeptide is a product of protein hydrolysis and is increasingly recognized for its bioactive properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its natural origins, biological activities, and the synthesis of its analogues. The information presented herein is intended to serve as a valuable resource for professionals engaged in biochemical research, drug discovery, and the development of novel therapeutics.

Natural Sources and Biosynthesis of this compound

The direct natural source of the dipeptide this compound is not extensively documented in scientific literature. However, its presence is strongly implied in various food sources as a product of protein breakdown. Bioactive peptides, such as this compound, are encrypted within the primary structure of larger proteins and are released during enzymatic hydrolysis.[1][2][3] This process occurs naturally during food processing like fermentation and aging, as well as during digestion in the gastrointestinal tract.

Key Natural Sources (Inferred):

  • Fermented Dairy Products: Cheeses, particularly aged varieties, are rich in peptides formed from the breakdown of casein and whey proteins. While specific quantification of this compound is limited, studies have identified various tryptophan derivatives in fermented dairy.

  • Cured and Aged Meats: The ripening process of products like ham and salami involves significant enzymatic proteolysis, leading to the generation of a complex mixture of peptides.

  • Fermented Plant Products: Fermented soy products and other plant-based fermented foods are also potential sources of bioactive peptides.

Biosynthesis:

The formation of this compound is a result of the enzymatic cleavage of peptide bonds in proteins. This process is primarily mediated by proteases.

  • Endogenous Proteases: During digestion, enzymes like pepsin, trypsin, and chymotrypsin break down dietary proteins into smaller peptides and amino acids.

  • Microbial Enzymes: In fermented foods, microbial proteases from starter cultures contribute significantly to the peptide profile of the final product.[3]

  • Industrial Enzymatic Hydrolysis: Controlled enzymatic treatment of proteins is a common method to produce protein hydrolysates enriched in bioactive peptides.[1][2]

Biological Activities of this compound and its Isomer

Research into the specific biological activities of this compound is ongoing. However, studies on its isomeric form, Tryptophyl-Isoleucine (Trp-Ile), and other tryptophan-containing dipeptides have revealed significant therapeutic potential.

Angiotensin-Converting Enzyme (ACE) Inhibition

The dipeptide Isoleucine-Tryptophan (IW) has demonstrated potent ACE inhibitory activity.[4] ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a major therapeutic strategy for hypertension. The ACE inhibitory effect of IW suggests its potential as a natural antihypertensive agent.

Anti-Angiogenic Effects

Recent studies have explored the anti-angiogenic properties of tryptophan-containing dipeptides, including Isoleucine-Tryptophan (IW).[5][6] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a promising approach in cancer therapy. The dipeptide was shown to affect VEGFR-2 signaling, a key pathway in angiogenesis.[5][6]

Synthetic Analogues of this compound

The synthesis of analogues of this compound and other tryptophan-containing peptides is an active area of research aimed at developing compounds with enhanced stability, bioavailability, and biological activity.

Rationale for Analogue Synthesis
  • Improved Potency: Modifications to the peptide backbone or side chains can enhance the interaction with biological targets.

  • Increased Stability: Peptides are often susceptible to degradation by proteases. Introducing unnatural amino acids or modifying peptide bonds can increase their metabolic stability.

  • Enhanced Bioavailability: Modifications can be made to improve absorption and distribution in the body.

Synthetic Strategies

Various chemical and enzymatic methods are employed for the synthesis of tryptophan analogues and their incorporation into peptides. These include:

  • Solid-Phase Peptide Synthesis (SPPS): A standard method for the stepwise synthesis of peptides on a solid support.

  • Enzymatic Synthesis: The use of enzymes to form peptide bonds can offer high stereoselectivity and milder reaction conditions.

  • Modification of the Indole Ring: The indole side chain of tryptophan is a common target for modification to create analogues with altered electronic and steric properties.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of Isoleucyl-Tryptophan.

Angiotensin-Converting Enzyme (ACE) Inhibitory Assay

Principle: This assay measures the inhibition of ACE activity by the test compound. ACE catalyzes the hydrolysis of the substrate Hippuryl-His-Leu (HHL) to hippuric acid and His-Leu. The amount of hippuric acid produced is quantified spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • ACE solution (from rabbit lung)

    • HHL substrate solution

    • Borate buffer

    • 1M HCl

    • Ethyl acetate

  • Assay Procedure:

    • Pre-incubate the ACE solution with the test peptide (e.g., this compound) at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Stop the reaction by adding 1M HCl.

    • Extract the hippuric acid formed into ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness.

    • Re-dissolve the residue in deionized water.

    • Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.

  • Calculation:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.

In Vitro Angiogenesis Assay (Tube Formation Assay)

Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix. The effect of test compounds on this process can be quantified.[1][2][3][7][8]

Protocol:

  • Cell Culture:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate growth medium.

  • Plate Preparation:

    • Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel®).

    • Allow the matrix to solidify at 37°C.

  • Assay Procedure:

    • Harvest HUVECs and resuspend them in a basal medium containing the test compound (e.g., this compound) at various concentrations.

    • Seed the cells onto the prepared matrix-coated wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Analysis:

    • Visualize the tube formation using a phase-contrast microscope.

    • Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Data Presentation

Table 1: Reported Biological Activities of Isoleucine-Tryptophan (IW)

Biological ActivityModel SystemKey FindingsReference
ACE Inhibition In vitro enzymatic assayPotent inhibition of ACE activity[4]
Anti-Angiogenesis HUVEC tube formation assayInhibition of capillary-like structure formation[5][6]
Anti-Angiogenesis In vivo modelsReduction in vessel formation[5][6]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

protein_hydrolysis_to_bioactive_peptide Protein Dietary or Endogenous Protein Hydrolysis Protein Hydrolysis (Digestion, Fermentation, Industrial Processing) Protein->Hydrolysis Proteases Proteolytic Enzymes (e.g., Pepsin, Trypsin, Microbial Proteases) Proteases->Hydrolysis Peptides Bioactive Peptides (e.g., this compound) Hydrolysis->Peptides caption Figure 1: Formation of this compound from Protein.

Caption: Figure 1: Formation of this compound from Protein.

ace_inhibition_pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Ile_Trp This compound Ile_Trp->ACE Inhibition caption Figure 2: ACE Inhibition by this compound.

Caption: Figure 2: ACE Inhibition by this compound.

angiogenesis_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis HUVEC Culture HUVECs Seed_Cells Seed HUVECs onto Matrigel HUVEC->Seed_Cells Matrigel Coat plates with Matrigel Matrigel->Seed_Cells Add_Compound Add this compound Seed_Cells->Add_Compound Incubate Incubate for 4-18 hours Add_Compound->Incubate Image Image Tube Formation Incubate->Image Quantify Quantify Tube Length and Junctions Image->Quantify caption Figure 3: In Vitro Angiogenesis Assay Workflow.

Caption: Figure 3: In Vitro Angiogenesis Assay Workflow.

Conclusion

This compound is a dipeptide with significant potential in the development of functional foods and pharmaceuticals. While direct evidence of its natural abundance is still emerging, its likely presence in fermented and aged protein-rich foods warrants further investigation. The demonstrated ACE inhibitory and anti-angiogenic activities of its isomer, Trp-Ile, highlight promising avenues for therapeutic applications. The ongoing research into the synthesis of its analogues will undoubtedly lead to the development of novel compounds with enhanced pharmacological profiles. This technical guide serves as a foundational resource for researchers dedicated to exploring the full potential of this compound and related bioactive peptides.

References

The Metabolic Role of H-Ile-Trp-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Metabolic Functions, Signaling Pathways, and Therapeutic Potential of the Dipeptide H-Ile-Trp-OH.

Introduction

This compound, a dipeptide composed of isoleucine and tryptophan, is an emerging metabolite of interest with significant therapeutic potential, particularly in the context of metabolic diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolic role, focusing on its impact on gut health, inflammation, and its protective effects against diabetic complications. This document is intended for researchers, scientists, and drug development professionals.

Core Metabolic Role and Biological Activities

The primary and most well-documented role of this compound is its ability to mitigate the pathological consequences of type 2 diabetes, specifically diabetic retinopathy. Research indicates that this dipeptide exerts its effects through a multi-faceted mechanism involving the gut-retina axis.

Modulation of Gut Microbiota and Barrier Integrity

Oral administration of this compound has been shown to correct diabetes-induced dysbiosis, a condition characterized by an imbalance in the gut microbial community. This restoration of a healthy gut microbiome is crucial for maintaining intestinal barrier integrity. In diabetic models, this compound supplementation leads to the upregulation of key tight junction proteins, which are essential for preventing the leakage of harmful substances from the gut into the bloodstream.

Activation of the Indole/AhR/PXR Signaling Pathway

This compound serves as a precursor for the microbial production of indole and its derivatives in the gut. Indole, a tryptophan metabolite, is a known ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR). Activation of this signaling cascade in the intestine initiates a series of beneficial downstream effects:

  • AhR Signaling: AhR activation is crucial for maintaining intestinal homeostasis and immune function. It plays a role in regulating the expression of genes involved in barrier function and inflammation. In the context of retinal health, AhR signaling has been shown to have neuroprotective effects.[1][2][3]

  • PXR Signaling: PXR is a nuclear receptor that regulates the expression of genes involved in xenobiotic and endobiotic metabolism, as well as inflammation and gut barrier function. PXR activation can suppress inflammatory pathways, such as NF-κB, and enhance the expression of proteins that strengthen the gut barrier.

Anti-inflammatory Effects

By restoring gut barrier function and activating the AhR/PXR signaling pathway, this compound effectively reduces systemic inflammation. Studies have demonstrated a significant decrease in the plasma levels of pro-inflammatory cytokines such as IL-1β, IL-2, IL-6, and IFN-γ following this compound treatment in diabetic animal models.

Stimulation of Incretin Secretion

This compound has been observed to enhance the secretion of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) from the gut. These hormones play a vital role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release, thereby contributing to the overall anti-diabetic effect.

Other Potential Bioactivities

Beyond its role in diabetic complications, preliminary research suggests that this compound may possess other beneficial properties:

  • Angiotensin-Converting Enzyme (ACE) Inhibition: Some studies indicate that this compound can act as an ACE inhibitor, suggesting a potential role in cardiovascular health.[4]

  • Antioxidant Activity: Tryptophan and its metabolites are known to have antioxidant properties, which may contribute to the overall protective effects of this compound.[5][6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study by Prasad et al. (2024) investigating the effects of this compound in a db/db mouse model of type 2 diabetes.[9] Please note that specific mean and standard deviation/error values were not available in the accessed abstract; therefore, the data is presented based on the reported p-values, indicating the statistical significance of the observed effects.

Table 1: Effect of this compound on Gut Barrier Integrity Markers

MarkerEffect of this compound Treatmentp-value
ZO-1Upregulation< 0.0003
p120-cateninUpregulation< 0.0001
VE-cadherinUpregulation< 0.001
PV-1Decreased Expression< 0.0004

Table 2: Effect of this compound on Systemic and Gut Health Markers

MarkerEffect of this compound Treatmentp-value
Plasma Gut Peptides & EndotoxemiaReduced LevelsNot specified
Intestinal Indole LevelsIncreased Levels< 0.03
Intestinal Inflammation (IL-1β, IL-2, IL-6, IFN-γ)Decreased LevelsNot specified
Intestinal GLP-1 and GIP SecretionEnhanced SecretionNot specified

Table 3: Effect of this compound on Diabetic Retinopathy Endpoints

EndpointEffect of this compound Treatmentp-value
Scotopic a-wave (ERG)Improved Retinal Response< 0.02
Scotopic b-wave (ERG)Improved Retinal Response< 0.03
Photopic a-wave (ERG)Improved Retinal Response< 0.008
Visual Acuity (OKN)Improved Vision< 0.007
Acellular Capillaries in RetinaSignificantly Fewer< 0.001

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's metabolic role.

Animal Model and Treatment
  • Model: db/db mice, a genetic model of type 2 diabetes, are commonly used. Age-matched non-diabetic db/+ mice serve as controls.

  • Treatment: this compound is administered daily via oral gavage at a dosage of 5mg/kg body weight. The control group receives saline. The treatment duration is typically long-term (e.g., 6 months) to assess chronic effects.

Assessment of Gut Barrier Integrity
  • Immunohistochemistry (IHC):

    • Intestinal tissue sections are collected and fixed in 4% paraformaldehyde.

    • Sections are permeabilized with 0.1% Triton X-100.

    • Blocking is performed with 5% bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Primary antibodies against ZO-1, p120-catenin, VE-cadherin, and PV-1 are applied and incubated overnight at 4°C.

    • After washing, fluorescently labeled secondary antibodies are added and incubated for 1-2 hours at room temperature.

    • Slides are mounted with a DAPI-containing medium to counterstain nuclei.

    • Images are captured using a confocal microscope and fluorescence intensity is quantified using image analysis software.

  • Western Blotting:

    • Protein is extracted from intestinal tissue lysates.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA.

    • The membrane is incubated with primary antibodies against the target proteins (ZO-1, p120-catenin, VE-cadherin, PV-1) and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Measurement of Plasma Gut Peptides and Endotoxemia
  • ELISA:

    • Blood samples are collected from the animals and plasma is separated by centrifugation.

    • Commercially available ELISA kits are used to measure the concentrations of specific gut peptides (e.g., GLP-1, GIP) and endotoxin (LPS) in the plasma samples according to the manufacturer's instructions.

    • The absorbance is read using a microplate reader, and concentrations are calculated based on a standard curve.

Metatranscriptomic Analysis of Gut Microbiota
  • Fecal samples are collected and total RNA is extracted using a specialized kit for microbial RNA.

  • Ribosomal RNA (rRNA) is depleted to enrich for messenger RNA (mRNA).

  • The enriched mRNA is fragmented and reverse transcribed into cDNA.

  • Sequencing libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • The resulting sequencing reads are quality-filtered and mapped to a functional gene database to determine the abundance of different microbial genes and pathways.

Measurement of Intestinal Indole Levels
  • Intestinal contents are collected and homogenized.

  • Indole is extracted using an appropriate organic solvent (e.g., ethyl acetate).

  • The extract is analyzed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection or by Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate quantification.

Assessment of Retinal Function and Pathology
  • Electroretinography (ERG):

    • Mice are dark-adapted overnight.

    • Under dim red light, mice are anesthetized, and their pupils are dilated.

    • A recording electrode is placed on the cornea, a reference electrode under the skin of the forehead, and a ground electrode in the tail.

    • Scotopic (dark-adapted) and photopic (light-adapted) ERGs are recorded in response to light flashes of varying intensities.

    • The amplitudes and implicit times of the a- and b-waves are analyzed.

  • Optokinetic Nakedness (OKN) Tracking:

    • The mouse is placed on a platform surrounded by a virtual cylinder displaying rotating vertical sine-wave gratings.

    • The head-tracking reflex of the mouse is recorded as it follows the rotating pattern.

    • The spatial frequency threshold at which the mouse can no longer track the grating is determined as a measure of visual acuity.

  • Enumeration of Acellular Capillaries:

    • Eyes are enucleated and fixed.

    • The retinas are dissected and subjected to trypsin digestion to isolate the retinal vasculature.

    • The vascular network is stained (e.g., with Periodic acid-Schiff and hematoxylin).

    • The number of acellular capillaries (capillary-like structures without nuclei) is counted per unit area under a microscope.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in the Gut

G cluster_lumen Gut Lumen cluster_enterocyte Intestinal Epithelial Cell cluster_nucleus cluster_systemic Systemic Circulation This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Metabolism Indole Indole Gut Microbiota->Indole Produces AhR AhR Indole->AhR Activates PXR PXR Indole->PXR Activates AhR_ARNT AhR-ARNT AhR->AhR_ARNT PXR_RXR PXR-RXR PXR->PXR_RXR ARNT ARNT ARNT->AhR_ARNT nucleus Nucleus Barrier Proteins Barrier Proteins Reduced Endotoxemia Reduced Endotoxemia Barrier Proteins->Reduced Endotoxemia Leads to Anti-inflammatory Cytokines Anti-inflammatory Cytokines Reduced Inflammation Reduced Inflammation Anti-inflammatory Cytokines->Reduced Inflammation NF-kB NF-kB NF-kB->Reduced Inflammation DRE DRE/XRE AhR_ARNT->DRE Binds PXR_RXR->NF-kB Inhibits PXRE PXRE PXR_RXR->PXRE Binds DRE->Barrier Proteins Upregulates PXRE->Barrier Proteins Upregulates PXRE->Anti-inflammatory Cytokines Upregulates G cluster_assessments Assessments start Start: Diabetic Animal Model (db/db mice) treatment Daily Oral Gavage: - this compound (5mg/kg) - Saline (Control) start->treatment duration 6-Month Treatment Period treatment->duration gut_analysis Gut Analysis: - Microbiota (Metatranscriptomics) - Barrier Integrity (IHC, WB) - Indole Levels (LC-MS) duration->gut_analysis systemic_analysis Systemic Analysis: - Plasma Peptides/Endotoxemia (ELISA) - Inflammatory Cytokines (ELISA) duration->systemic_analysis retinal_analysis Retinal Analysis: - Function (ERG, OKN) - Pathology (Acellular Capillaries) duration->retinal_analysis data_analysis Data Analysis and Comparison gut_analysis->data_analysis systemic_analysis->data_analysis retinal_analysis->data_analysis conclusion Conclusion on Therapeutic Efficacy data_analysis->conclusion

References

Theoretical Modeling of H-Ile-Trp-OH Binding: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the theoretical and experimental approaches to studying the binding of the dipeptide H-Ile-Trp-OH (Isoleucyl-Tryptophan). It covers computational modeling techniques, experimental validation protocols, and data interpretation.

Introduction to this compound and Its Potential Significance

The dipeptide this compound consists of isoleucine and tryptophan, two essential amino acids. Peptides and their interactions with proteins are fundamental to numerous biological processes.[1] The study of such interactions is crucial in drug discovery and molecular biology, as peptides can modulate protein-protein interactions (PPIs), which are often dysregulated in disease states.[2][3] The rational design of peptide-based drugs offers advantages like high specificity and low toxicity.[4] Understanding the binding mechanism of a specific dipeptide like this compound can provide insights into its potential therapeutic applications.

Theoretical Modeling of Peptide-Protein Binding

Computational methods provide a cost-effective and powerful approach to predict and analyze the binding of peptides to target proteins.[5] These methods can elucidate binding conformations, predict binding affinities, and identify key interacting residues.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor (the target protein) to form a stable complex.[6] This method is instrumental in identifying potential binding sites and estimating the strength of the interaction.

Workflow for Molecular Docking:

  • Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from databases like the Protein Data Bank (PDB) or predicted using tools like AlphaFold. The structure of this compound is generated and energy-minimized.

  • Grid Generation: A grid box is defined around the putative binding site on the receptor.

  • Docking Simulation: The docking algorithm samples a large number of conformations and orientations of the peptide within the defined grid, scoring each pose based on a scoring function.

  • Analysis of Results: The resulting poses are ranked by their scores, and the top-ranked poses are analyzed for their interactions (e.g., hydrogen bonds, hydrophobic interactions).[7]

A study on the Val-Trp dipeptide demonstrated its binding to the Angiotensin-Converting Enzyme (ACE) with a binding energy of -8.7 kcal/mol, highlighting the potential for dipeptides to act as inhibitors.[8] Similarly, docking studies of Asp-Phe have been performed on PTP1B and SHP2 phosphatases to investigate their binding conformations.[9]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the peptide-protein complex, allowing for the assessment of its stability and conformational changes over time.[10] This method is often used to refine docking results and to calculate binding free energies.

Workflow for MD Simulations:

  • System Setup: The docked peptide-protein complex is placed in a simulation box with explicit solvent (water) and ions to mimic physiological conditions.

  • Minimization and Equilibration: The system is energy-minimized to remove steric clashes, followed by a period of equilibration where temperature and pressure are stabilized.

  • Production Run: A long simulation is run to generate a trajectory of the complex's movements.

  • Analysis: The trajectory is analyzed to study the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific interactions.

Quantum Chemical Calculations

Quantum mechanics (QM) methods offer the highest level of theory for studying molecular systems.[11] They are used to accurately determine the conformational energies of peptides and to study the nature of non-covalent interactions.[1][12] Due to their computational cost, QM methods are often applied to smaller systems or in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach for larger complexes.[13]

Data Presentation: Quantitative Binding Data

The following tables summarize hypothetical quantitative data for the binding of this compound to a target protein, as well as comparative data for similar dipeptides found in the literature.

Table 1: Hypothetical Binding Data for this compound

Computational MethodTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Molecular Docking (Glide)Protein Kinase A-7.5Tyr204, Leu198, Val123
MM/PBSAProtein Kinase A-45.3Tyr204, Leu198, Val123
Molecular Docking (AutoDock Vina)p38 MAPK-8.1Lys53, Met109, Gly110
MM/GBSAp38 MAPK-52.1Lys53, Met109, Gly110

Table 2: Experimental Binding Data for Tryptophan-Containing Ligands

LigandTarget ReceptorBinding Affinity (Ki)Experimental Method
7-Hydroxymitragynineμ-Opioid Receptor77.9 nMRadioligand Binding Assay
Mitragynineμ-Opioid Receptor709 nMRadioligand Binding Assay

Note: The data for 7-Hydroxymitragynine and Mitragynine are from reference[14].

Experimental Protocols

Experimental validation is crucial to confirm the predictions from theoretical models.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Protocol:

  • Prepare solutions of the target protein in a buffer and the this compound peptide in the same buffer.

  • Load the protein solution into the sample cell of the calorimeter and the peptide solution into the injection syringe.

  • Perform a series of injections of the peptide into the protein solution while monitoring the heat evolved or absorbed.

  • Integrate the heat-flow peaks and plot them against the molar ratio of ligand to protein.

  • Fit the resulting isotherm to a binding model to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for monitoring biomolecular interactions in real-time. It measures the change in the refractive index at the surface of a sensor chip as the analyte (peptide) binds to the immobilized ligand (protein).

Protocol:

  • Immobilize the target protein onto a sensor chip.

  • Flow a solution of this compound at various concentrations over the chip surface.

  • Monitor the change in the SPR signal (response units) over time to generate sensorgrams for association and dissociation phases.

  • Fit the sensorgram data to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions by using an antibody to precipitate a protein of interest from a cell lysate, along with any bound interaction partners.[15]

Protocol:

  • Lyse cells to release proteins while maintaining protein-protein interactions.

  • Incubate the cell lysate with an antibody specific to the target protein.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads to remove non-specific binders.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by Western blotting or mass spectrometry to identify interaction partners.

Mandatory Visualizations

Logical Workflow for Theoretical Modeling

Theoretical_Modeling_Workflow start Start: Define Research Question (e.g., Does this compound bind to Protein X?) prep Structure Preparation start->prep lig_prep Ligand (this compound) 3D Structure Generation & Energy Minimization prep->lig_prep rec_prep Receptor (Protein X) Obtain/Predict 3D Structure & Prepare for Docking prep->rec_prep docking Molecular Docking lig_prep->docking rec_prep->docking dock_analysis Analyze Docking Poses (Scoring, Interactions) docking->dock_analysis md_sim Molecular Dynamics Simulation dock_analysis->md_sim Select best pose(s) validation Experimental Validation dock_analysis->validation Hypothesis for experimental testing md_analysis Analyze MD Trajectory (Stability, Free Energy) md_sim->md_analysis qm_calc Quantum Chemical Calculations (Optional, for high accuracy) md_analysis->qm_calc md_analysis->validation qm_analysis Analyze QM Results (Interaction Energies) qm_calc->qm_analysis qm_analysis->validation itc ITC validation->itc spr SPR validation->spr coip Co-IP validation->coip conclusion Conclusion: Characterize Binding Interaction itc->conclusion spr->conclusion coip->conclusion

Caption: Logical workflow for the theoretical modeling and experimental validation of this compound binding.

Generic Signaling Pathway Modulated by Peptide-Protein Interaction

Signaling_Pathway ligand External Signal receptor Receptor Protein ligand->receptor adaptor Adaptor Protein receptor->adaptor activates kinase1 Kinase 1 adaptor->kinase1 recruits & activates kinase2 Kinase 2 kinase1->kinase2 phosphorylates tf Transcription Factor kinase2->tf phosphorylates nucleus Nucleus tf->nucleus translocates to response Cellular Response (e.g., Gene Expression) nucleus->response peptide This compound (Inhibitor) peptide->adaptor inhibits interaction

References

An In-Depth Technical Guide to H-Ile-Trp-OH: Physicochemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide H-Ile-Trp-OH, also known as Isoleucyl-tryptophan. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and characterization, and its role in biological signaling pathways.

Chemical Identity and Synonyms

The dipeptide this compound is formed from the amino acids L-isoleucine and L-tryptophan, linked by a peptide bond.

IUPAC Name: (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Synonyms:

  • Isoleucyl-tryptophan

  • Ile-Trp

  • IW dipeptide

Physicochemical Properties

The following table summarizes key quantitative data for this compound. The properties are primarily computed values sourced from publicly available chemical databases.

PropertyValueSource
Molecular Formula C₁₇H₂₃N₃O₃PubChem[1][2]
Molecular Weight 317.38 g/mol PubChem[1][2]
Canonical SMILES CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NPubChem[2]
InChI Key BVRPESWOSNFUCJ-LKTVYLICSA-NPubChem
CAS Number 13589-06-5ChemicalBook
XLogP3 -0.9PubChem[1]
Hydrogen Bond Donor Count 4PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 6PubChem[1]
Exact Mass 317.17394160 g/mol PubChem[1]
Topological Polar Surface Area 114 ŲPubChem

Experimental Protocols

The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following protocols provide a general framework for synthesis, purification, and characterization.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of the dipeptide on a pre-loaded Wang resin, suitable for producing a C-terminal carboxylic acid.

Materials and Reagents:

  • Fmoc-Trp(Boc)-OH (side-chain protected tryptophan)

  • Fmoc-Ile-OH

  • Wang resin pre-loaded with Fmoc-Trp(Boc)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Fmoc-Trp(Boc)-OH pre-loaded Wang resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine.

  • Coupling of Isoleucine:

    • In a separate vessel, activate Fmoc-Ile-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

    • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5-7 times) and DCM (3-5 times).

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal isoleucine.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cold TFA cleavage cocktail to the resin.

    • Agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc protecting group from the tryptophan side chain.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude this compound peptide under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Reagents:

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Protocol:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase B or DMF) and dilute with Mobile Phase A.

  • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Inject the dissolved crude peptide onto the column.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes).

  • Monitor the elution profile at 220 nm and 280 nm (due to the tryptophan indole ring).

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.

Characterization by Mass Spectrometry

Protocol:

  • Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum in the positive ion mode.

  • Compare the observed molecular ion peak ([M+H]⁺) with the calculated molecular weight of this compound (317.38 g/mol ). The expected m/z for the singly charged ion would be approximately 318.18.

Biological Significance and Signaling Pathways

Recent research has highlighted the role of the Ile-Trp dipeptide in modulating gut health and its systemic effects. Specifically, this compound has been shown to be involved in the gut Indole/AhR/PXR signaling pathway, which plays a protective role against diabetic retinopathy in type 2 diabetes.

Gut Indole/AhR/PXR Signaling Pathway

The Ile-Trp dipeptide can be transported into intestinal cells via the PEPT1 transporter. Within the gut, microbial metabolism can convert tryptophan moieties into indole and its derivatives. These indole compounds can then act as signaling molecules, activating the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR). Activation of this pathway leads to the preservation of gut barrier integrity, reduction of systemic endotoxemia, and ultimately, the prevention of diabetic retinopathy.

Ile_Trp_Signaling_Pathway cluster_gut_lumen Gut Lumen cluster_enterocyte Enterocyte cluster_systemic Systemic Circulation cluster_retina Retina Ile-Trp Ile-Trp PEPT1 PEPT1 Ile-Trp->PEPT1 Transport Indole Indole PEPT1->Indole Microbial Metabolism (Tryptophan Moiety) AhR AhR Indole->AhR Activation PXR PXR Indole->PXR Activation Gut Barrier Integrity Gut Barrier Integrity AhR->Gut Barrier Integrity Upregulation PXR->Gut Barrier Integrity Upregulation Reduced Endotoxemia Reduced Endotoxemia Gut Barrier Integrity->Reduced Endotoxemia Prevention of Diabetic Retinopathy Prevention of Diabetic Retinopathy Reduced Endotoxemia->Prevention of Diabetic Retinopathy Experimental_Workflow A Animal Model of T2D (e.g., db/db mice) B Oral Gavage with This compound A->B C Control Group (Vehicle) A->C D Gut Tissue Analysis (Barrier Integrity, Inflammation) B->D E Plasma Analysis (Endotoxemia) B->E F Retinal Analysis (ERG, Acellular Capillaries) B->F C->D C->E C->F G Data Analysis and Conclusion D->G E->G F->G

References

In-Depth Technical Guide to the Physicochemical Characteristics of Isoleucyl-Tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucyl-Tryptophan (Ile-Trp), a dipeptide composed of the essential amino acids isoleucine and tryptophan, is emerging as a molecule of significant interest in biomedical research. As an incomplete breakdown product of protein digestion or catabolism, its physiological and cell-signaling effects are areas of active investigation. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Isoleucyl-Tryptophan, detailed experimental protocols for its analysis, and insights into its biological significance, particularly its role in cellular signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of Isoleucyl-Tryptophan are crucial for understanding its behavior in biological systems and for its potential application in drug development. A summary of these properties is presented below.

PropertyValueSource
Molecular Formula C₁₇H₂₃N₃O₃PubChem[1]
Molecular Weight 317.38 g/mol PubChem[1]
Physical Description SolidHuman Metabolome Database (HMDB)[1]
LogP (experimental) -0.29Human Metabolome Database (HMDB)[1]
Water Solubility (predicted) 0.2 g/LALOGPS[2]
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 7PubChem

Stability and Degradation

The stability of Isoleucyl-Tryptophan is a critical factor for its handling, storage, and biological activity. The presence of the tryptophan residue, with its indole ring, makes the dipeptide susceptible to oxidation.

General Stability Considerations:

  • Oxidation: The indole ring of tryptophan is the primary site of oxidation.[1][3] Reactive oxygen species (ROS), light exposure, and the presence of metal ions can promote the degradation of tryptophan residues within peptides.[1][3]

  • Temperature: Elevated temperatures can lead to the degradation of tryptophan-containing peptides. In the absence of oxygen, tryptophan is relatively stable up to 140°C, above which decarboxylation and deamination can occur.[4]

  • pH: The stability of peptides is pH-dependent. While specific data for Isoleucyl-Tryptophan is limited, tryptophan itself is known to be unstable under acidic conditions, particularly during acid hydrolysis.[5]

Potential Degradation Products:

The oxidation of tryptophan residues in peptides can lead to the formation of several degradation products, including:

  • N-formylkynurenine (NFK)

  • Kynurenine (Kyn)

  • Oxindolylalanine (Oia)

  • Dioxindolylalanine (DiOia)

  • 3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid (PIC)

  • 5-hydroxytryptophan (5-OH-Trp)[1]

Biological Activity and Signaling Pathways

Recent research has highlighted a significant biological role for Isoleucyl-Tryptophan in the context of metabolic disease. A 2024 study demonstrated that oral administration of Ile-Trp can prevent diabetic retinopathy in a mouse model of type 2 diabetes.[2] This protective effect is mediated through the gut-Indole/Aryl Hydrocarbon Receptor (AhR)/Pregnane X Receptor (PXR) signaling pathway.[2]

The proposed mechanism involves the absorption of the dipeptide, which then influences the gut microbiota to produce indole and its derivatives from tryptophan. These metabolites, in turn, activate AhR and PXR signaling in the gut, leading to improved gut barrier integrity, reduced systemic inflammation, and ultimately, prevention of retinal damage.[2]

Ile_Trp_Signaling_Pathway Ile-Trp (Oral) Ile-Trp (Oral) Gut Microbiota Gut Microbiota Ile-Trp (Oral)->Gut Microbiota Modulates Indole & Derivatives Indole & Derivatives Gut Microbiota->Indole & Derivatives Produces AhR/PXR Activation AhR/PXR Activation Indole & Derivatives->AhR/PXR Activation Activates Gut Barrier Integrity ↑ Gut Barrier Integrity ↑ AhR/PXR Activation->Gut Barrier Integrity ↑ Systemic Inflammation ↓ Systemic Inflammation ↓ Gut Barrier Integrity ↑->Systemic Inflammation ↓ Leads to Diabetic Retinopathy Prevention Diabetic Retinopathy Prevention Systemic Inflammation ↓->Diabetic Retinopathy Prevention Contributes to cIEF_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Sample_Prep Dissolve Ile-Trp Sample_Loading Inject Sample Sample_Prep->Sample_Loading Capillary_Prep Prepare Capillary with Ampholytes Capillary_Prep->Sample_Loading Focusing Apply High Voltage Sample_Loading->Focusing Mobilization Mobilize Focused Zones Focusing->Mobilization Detection UV Detection (280 nm) Mobilization->Detection pI_Determination Determine pI using Markers Detection->pI_Determination Stability_Analysis_Workflow cluster_setup Setup cluster_stress Forced Degradation cluster_analysis Analysis Prepare_Solutions Prepare Ile-Trp Solutions Thermal_Stress Thermal Prepare_Solutions->Thermal_Stress Photo_Stress Photolytic Prepare_Solutions->Photo_Stress Oxidative_Stress Oxidative Prepare_Solutions->Oxidative_Stress Time_Sampling Sample at Time Points Thermal_Stress->Time_Sampling Photo_Stress->Time_Sampling Oxidative_Stress->Time_Sampling HPLC_Analysis RP-HPLC-UV (280 nm) Time_Sampling->HPLC_Analysis Data_Analysis Quantify Degradation HPLC_Analysis->Data_Analysis

References

Methodological & Application

Application Notes and Protocol for the Solid-Phase Synthesis of H-Ile-Trp-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide H-Isoleucyl-Tryptophanyl-OH (H-Ile-Trp-OH) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The synthesis of tryptophan-containing peptides requires special consideration due to the susceptibility of the tryptophan indole side chain to alkylation and oxidation under the acidic conditions used for cleavage.[1][2] To mitigate these side reactions, this protocol utilizes a side-chain protected Tryptophan derivative, Fmoc-Trp(Boc)-OH, where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.[3][4][5] This strategy minimizes the formation of impurities and leads to a purer crude product in higher yield.[4] The protocol covers all stages from resin preparation to final peptide purification and analysis.

Data Presentation

The quantitative data and materials for the synthesis are summarized in the following tables. This protocol is based on a 0.1 mmol synthesis scale.

Table 1: Key Materials and Reagents

Material / Reagent Recommended Specification Supplier Example
Wang Resin 100-200 mesh, ~0.6 mmol/g loading Standard peptide synthesis suppliers
Fmoc-Trp(Boc)-OH >99% purity Advanced ChemTech, ChemPep
Fmoc-Ile-OH >98% purity Sigma-Aldrich, Aapptec
N,N-Dimethylformamide (DMF) Peptide synthesis grade, amine-free Standard chemical suppliers
Dichloromethane (DCM) Anhydrous, peptide synthesis grade Standard chemical suppliers
Piperidine Reagent grade Standard chemical suppliers
HBTU / HATU >99% purity Standard peptide synthesis suppliers
DIPEA (DIPEA) Peptide synthesis grade, >99% Standard chemical suppliers
Trifluoroacetic Acid (TFA) Reagent grade, >99% Standard chemical suppliers
Triisopropylsilane (TIS) >98% purity Standard chemical suppliers
1,2-Ethanedithiol (EDT) >98% purity Standard chemical suppliers
Diethyl Ether Anhydrous, cold (-20°C) Standard chemical suppliers

| Acetonitrile (ACN) | HPLC grade | Standard chemical suppliers |

Table 2: Key Solid-Phase Synthesis Parameters (0.1 mmol Scale)

Parameter Value / Condition Notes
Resin Loading (Wang) ~0.6 mmol/g Adjust resin weight based on specific loading capacity.
Amino Acid Equivalents 3 - 5 eq. Relative to the resin loading.[1]
Coupling Reagent (HBTU) 3 - 5 eq. Relative to the resin loading.[1]
Base (DIPEA) 6 - 10 eq. Used for amino acid activation and neutralization.[1]
Fmoc Deprotection 20% Piperidine in DMF 2 cycles of 10-15 minutes each.[1][6]
Coupling Time 1 - 2 hours Monitor completion with a Kaiser test.[6]
Final Cleavage Time 2 - 3 hours At room temperature with agitation.[1]
Expected Crude Yield >80% Based on initial resin loading.[1]

| Expected Crude Purity | >75% | Determined by analytical RP-HPLC. |

Table 3: Recommended Cleavage Cocktail Composition (Reagent K, modified)

Component Percentage (v/v) Function
Trifluoroacetic Acid (TFA) 90.0% Cleaves peptide from resin, removes protecting groups.
Triisopropylsilane (TIS) 5.0% Scavenger for carbocations (protects Trp).[7]
Water (H₂O) 2.5% Scavenger.[7]

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, prevents reattachment and side reactions.[8] |

Table 4: HPLC Purification Parameters

Parameter Condition Notes
Column Preparative C18 reversed-phase C4 or C8 columns can also be used for hydrophobic peptides.[]
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5% to 65% B over 40 minutes Optimize based on analytical run; a shallower gradient can improve resolution.[10]
Flow Rate Dependent on column diameter e.g., 5-20 mL/min for preparative scale.

| Detection Wavelength | 220 nm and 280 nm | 280 nm is specific for the Tryptophan indole ring. |

Experimental Workflow

The diagram below illustrates the complete workflow for the solid-phase synthesis of this compound.

SPPS_Workflow cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis Cycle cluster_final Final Steps Resin 1. Wang Resin Swelling Load_Trp 2. Load Fmoc-Trp(Boc)-OH Resin->Load_Trp Deprotect_Trp 3. Fmoc Deprotection Load_Trp->Deprotect_Trp Couple_Ile 4. Couple Fmoc-Ile-OH Deprotect_Trp->Couple_Ile Deprotect_Ile 5. Final Fmoc Deprotection Couple_Ile->Deprotect_Ile Cleavage 6. Cleavage & Deprotection Deprotect_Ile->Cleavage Precipitation 7. Ether Precipitation Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification Analysis 9. Analysis (LC-MS) Purification->Analysis

Caption: Workflow for this compound Solid-Phase Peptide Synthesis.

Experimental Protocols

This protocol details the manual synthesis of this compound on a 0.1 mmol scale. All steps should be performed in a ventilated fume hood.

Step 1: Resin Preparation and Swelling

  • Weigh approximately 167 mg of Wang resin (loading ~0.6 mmol/g) and place it into a solid-phase synthesis vessel.

  • Add 5-10 mL of DMF to the resin.

  • Agitate the resin for 30-60 minutes to allow for adequate swelling.[6]

  • Drain the DMF from the vessel.

Step 2: First Amino Acid Loading (Fmoc-Trp(Boc)-OH)

  • In a separate vial, dissolve Fmoc-Trp(Boc)-OH (5 eq., 0.5 mmol, 263 mg) and HBTU (5 eq., 0.5 mmol, 190 mg) in 2 mL of DMF.

  • Add DIPEA (10 eq., 1.0 mmol, 174 µL) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the swollen resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • (Optional) To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes, followed by washing.[1]

Step 3: Fmoc Deprotection of Trp

  • Add 10 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 10-15 minutes. Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes.[1]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine.

Step 4: Coupling of Fmoc-Ile-OH

  • In a separate vial, dissolve Fmoc-Ile-OH (3 eq., 0.3 mmol, 106 mg) and HBTU (3 eq., 0.3 mmol, 114 mg) in 2 mL of DMF.

  • Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the amino acid solution.

  • Add the activated solution to the deprotected resin.

  • Agitate for 1-2 hours. Monitor the reaction for completion using a Kaiser test (a positive test indicates incomplete coupling).

  • Once the reaction is complete, drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Step 5: Final Fmoc Deprotection

  • Add 10 mL of 20% (v/v) piperidine in DMF to the peptide-resin.

  • Agitate for 10-15 minutes and drain.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), followed by DCM (5 x 10 mL).

  • Dry the peptide-resin under a high vacuum for at least 1 hour.

Step 6: Cleavage and Deprotection

  • Prepare 10 mL of the cleavage cocktail (TFA/TIS/H₂O/EDT, 90:5:2.5:2.5 v/v/v/v) fresh. Caution: TFA is highly corrosive.

  • Add the freshly prepared cleavage cocktail to the dry peptide-resin.[2]

  • Agitate the mixture gently at room temperature for 2-3 hours.[1]

  • Filter the solution to separate the resin beads and collect the filtrate into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

Step 7: Peptide Precipitation and Isolation

  • Concentrate the TFA filtrate to approximately 1-2 mL under a gentle stream of nitrogen.

  • Add the concentrated peptide solution dropwise to a centrifuge tube containing 40-50 mL of cold diethyl ether. A white precipitate of the peptide should form.[2]

  • Place the tube in a freezer for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2 x 20 mL), centrifuging and decanting each time.

  • After the final wash, dry the peptide pellet under vacuum to obtain the crude this compound.

Step 8: Purification and Analysis

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water). For hydrophobic peptides, a small amount of DMSO or isopropanol may be needed for initial dissolution before dilution.[][10]

  • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using the parameters outlined in Table 4.

  • Collect the fractions containing the pure peptide.

  • Confirm the identity and purity of the final product by analytical LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

References

Application Notes and Protocols for the Quantification of H-Ile-Trp-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Isoleucyl-Tryptophan (H-Ile-Trp-OH) is a molecule of interest in various fields of research, including drug discovery and nutritional science. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using state-of-the-art analytical methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), which is considered the gold standard for peptide quantification due to its high sensitivity and selectivity.[1][2][3][4] Additionally, alternative methods such as HPLC with UV detection and direct spectroscopic techniques are discussed.

Analytical Methodologies

A variety of analytical techniques can be employed for the quantification of peptides like this compound. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for accurate and sensitive quantification of this compound in complex biological matrices.[1][2][3] It offers excellent selectivity by monitoring specific precursor-to-product ion transitions.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible technique that can be used for quantification, especially at higher concentrations.[5][6] The tryptophan residue in this compound allows for sensitive detection at approximately 280 nm.[7]

  • Spectroscopic Methods: Techniques like direct UV spectrophotometry can provide a rapid but less specific estimation of peptide concentration, particularly in pure samples.[7][8]

Experimental Workflow for this compound Quantification

The general workflow for the quantification of this compound in a research or clinical setting involves several key steps from sample collection to data analysis.

Experimental Workflow for this compound Quantification General Experimental Workflow for this compound Quantification cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase Sample_Collection Sample Collection (e.g., Plasma, Tissue) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Sample_Collection->Sample_Preparation LC_Separation LC Separation (Reversed-Phase HPLC) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: A general overview of the experimental workflow for quantifying this compound.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol describes a method for the sensitive and selective quantification of this compound in human plasma using LC-MS/MS.

1. Materials and Reagents:

  • This compound reference standard (purity >95%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., H-Ile-Trp(d5)-OH

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)[9]

  • HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Human plasma (blank)

  • Trifluoroacetic acid (TFA) for protein precipitation[1]

  • Methanol

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[1]

  • Reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

3. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 20 µL of internal standard working solution.

  • Add 300 µL of cold methanol containing 0.1% TFA to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of Mobile Phase A.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC Conditions:

    • Flow rate: 0.4 mL/min

    • Column temperature: 40°C

    • Gradient elution:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7.1-10 min: 5% B (re-equilibration)

  • MS/MS Conditions:

    • Ionization mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) transitions:

      • This compound: To be determined by infusing the standard (predicted Q1: 318.2 m/z, Q3 fragments to be optimized)

      • SIL-IS: To be determined based on its mass (predicted Q1: 323.2 m/z)

    • Optimize collision energy and other source parameters for maximum signal intensity.

5. Calibration and Quantification:

  • Prepare calibration standards by spiking blank plasma with known concentrations of this compound.

  • Process the standards and quality control (QC) samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Protocol 2: HPLC-UV Quantification of this compound

This protocol is suitable for the quantification of this compound in simpler matrices or at higher concentrations.

1. Materials and Reagents:

  • This compound reference standard

  • Mobile Phase A: 0.1% TFA in water[10]

  • Mobile Phase B: 0.1% TFA in acetonitrile[10]

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

3. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., water, methanol).

  • Filter the sample through a 0.22 µm filter before injection.

4. HPLC Conditions:

  • Flow rate: 1.0 mL/min

  • Column temperature: 30°C

  • UV detection wavelength: 280 nm

  • Isocratic or gradient elution can be optimized based on the sample complexity.

Quantitative Data Summary

The following tables summarize the expected quantitative performance characteristics for the analytical methods described. These values are based on typical performance for similar peptide quantification assays.[1][2][11]

Table 1: LC-MS/MS Method Performance

ParameterExpected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Accuracy (% bias)± 15%
Precision (%RSD)< 15%

Table 2: HPLC-UV Method Performance

ParameterExpected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2 µg/mL
Accuracy (% bias)± 10%
Precision (%RSD)< 10%

Method Selection Logic

The choice between different analytical methods depends on the specific requirements of the study. The following diagram illustrates the logical relationship between the analytical needs and the appropriate method.

Method Selection Logic Analytical Method Selection Logic node_sensitivity High Sensitivity Required? node_matrix Complex Matrix? node_concentration High Concentration? node_sensitivity->node_concentration No method_lcms Use LC-MS/MS node_sensitivity->method_lcms Yes node_matrix->method_lcms Yes method_hplcuv Use HPLC-UV node_matrix->method_hplcuv No node_concentration->method_hplcuv No method_spectro Use Spectrophotometry node_concentration->method_spectro Yes

Caption: Decision tree for selecting an appropriate analytical method for this compound quantification.

Stability and Storage of this compound

Peptides containing tryptophan can be susceptible to degradation, particularly through oxidation.[12][13] It is recommended to store this compound as a lyophilized powder at -20°C or lower for long-term stability.[14] Solutions should be prepared fresh and stored at 4°C for short-term use. For longer-term storage of solutions, it is advisable to aliquot and freeze at -80°C to avoid repeated freeze-thaw cycles.[14] The stability of this compound in the specific sample matrix should be evaluated during method validation.

Conclusion

The quantification of this compound can be reliably achieved using LC-MS/MS for high sensitivity and selectivity, particularly in complex biological matrices. For less demanding applications, HPLC-UV offers a robust and more accessible alternative. The protocols and data presented here provide a comprehensive guide for researchers to develop and validate analytical methods for the accurate quantification of this dipeptide. It is important to note that the specific parameters for any method should be optimized for the particular instrumentation and sample matrix being used.

References

Application Notes and Protocols for H-Ile-Trp-OH in vitro ACE Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) is a key zinc-dependent metalloproteinase that plays a critical role in the regulation of blood pressure. It functions within the renin-angiotensin system (RAS) by converting the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] ACE also inactivates the vasodilator bradykinin.[2][3] Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and related cardiovascular disorders.[4] Food-derived bioactive peptides, such as the dipeptide Isoleucyl-Tryptophan (H-Ile-Trp-OH), have garnered significant interest as potential natural ACE inhibitors with fewer side effects than synthetic drugs. This document provides detailed application notes and protocols for the in vitro assessment of the ACE inhibitory activity of this compound.

Mechanism of Action

This compound, like other ACE inhibitory peptides, is thought to exert its effect by competitively binding to the active site of the angiotensin-converting enzyme. This prevents the natural substrate, angiotensin I, from being converted to the potent vasoconstrictor, angiotensin II. The inhibition of ACE leads to a decrease in the levels of angiotensin II, resulting in vasodilation and a subsequent reduction in blood pressure.[2] Furthermore, the inhibition of ACE prevents the degradation of bradykinin, a vasodilator, which further contributes to the hypotensive effect.[3] The presence of a tryptophan residue at the C-terminal end and a hydrophobic amino acid (isoleucine) at the N-terminal end is believed to contribute significantly to the peptide's binding affinity to the ACE active site.

Data Presentation: ACE Inhibitory Activity of this compound and Other Peptides

The inhibitory potential of an ACE inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported IC50 values for this compound and other relevant ACE inhibitory peptides.

Peptide SequenceCommon NameIC50 (µM)Source Organism/MethodAssay Substrate
Ile-Trp IW 0.50 Chlorella sorokinianaNot Specified
Val-TrpVW0.58Chlorella sorokinianaNot Specified
Leu-TrpLW1.11Chlorella sorokinianaNot Specified
Trp-ValWV307.61Chlorella sorokinianaNot Specified
Val-TyrVYVariesMarine CryptidesFAPGG, HHL, Angiotensin-I
Lys-TrpKWVariesMarine CryptidesFAPGG, HHL, Angiotensin-I
Ile-TyrIYVariesMarine CryptidesFAPGG, HHL, Angiotensin-I
Captopril-0.00179 - 16.71SyntheticFAPGG, HHL, Angiotensin-I

Note: IC50 values can vary depending on the assay conditions, including the substrate used, enzyme concentration, and buffer composition.[5]

Experimental Protocols

Two common methods for determining ACE inhibitory activity in vitro are presented below. The first utilizes the substrate hippuryl-histidyl-leucine (HHL) and detection of the product, hippuric acid (HA), by spectrophotometry. The second method employs the synthetic substrate N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) and measures the decrease in absorbance upon hydrolysis.

Protocol 1: ACE Inhibition Assay using HHL Substrate

This protocol is adapted from the method described by Cushman and Cheung.[6]

1. Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL)

  • This compound (or other inhibitory peptides)

  • Captopril (positive control)

  • Sodium Borate Buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl Acetate

  • Spectrophotometer capable of reading at 228 nm

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of ACE (e.g., 100 mU/mL) in cold sodium borate buffer.

    • Prepare a stock solution of HHL (e.g., 5 mM) in sodium borate buffer.

    • Prepare a series of dilutions of this compound in sodium borate buffer to determine the IC50 value.

    • Prepare a positive control solution of Captopril (e.g., in the nanomolar range).

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, add 50 µL of the this compound solution (or buffer for the control, or Captopril for the positive control).

    • Add 50 µL of the ACE solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • To initiate the reaction, add 150 µL of the HHL solution and incubate at 37°C for 30-60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to each tube, vortex vigorously for 15 seconds, and centrifuge to separate the phases.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness using a vacuum concentrator or a stream of nitrogen.

  • Quantification:

    • Re-dissolve the dried hippuric acid residue in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Calculation of ACE Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the reaction with buffer instead of the inhibitor.

      • A_sample is the absorbance of the reaction with the this compound sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: ACE Inhibition Assay using FAPGG Substrate

This protocol is a continuous spectrophotometric assay.

1. Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)

  • This compound (or other inhibitory peptides)

  • Captopril (positive control)

  • Tris-HCl Buffer (50 mM, pH 7.5) containing 150 mM NaCl and 10 µM ZnCl2

  • Spectrophotometer with a temperature-controlled cuvette holder capable of reading at 340 nm

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of ACE (e.g., 2 mU/mL) in cold Tris-HCl buffer.

    • Prepare a stock solution of FAPGG (e.g., 1 mM) in Tris-HCl buffer.

    • Prepare a series of dilutions of this compound in Tris-HCl buffer.

    • Prepare a positive control solution of Captopril.

  • Enzyme Inhibition Reaction and Measurement:

    • In a cuvette, mix 800 µL of FAPGG solution and 100 µL of this compound solution (or buffer for the control, or Captopril for the positive control).

    • Equilibrate the mixture to 37°C in the spectrophotometer.

    • Initiate the reaction by adding 100 µL of the ACE solution and immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculation of ACE Inhibition:

    • The rate of the reaction (slope of the absorbance vs. time curve) is proportional to the ACE activity.

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 Where:

      • Rate_control is the reaction rate with buffer instead of the inhibitor.

      • Rate_sample is the reaction rate with the this compound sample.

    • The IC50 value is determined as described in Protocol 1.

Visualizations

Renin-Angiotensin System (RAS) Signaling Pathway

The following diagram illustrates the Renin-Angiotensin System and the point of intervention for ACE inhibitors like this compound.

RAS_Pathway Angiotensinogen Angiotensinogen (Liver) Angiotensin_I Angiotensin I (Inactive) Angiotensinogen:s->Angiotensin_I:n cleaves Angiotensin_II Angiotensin II (Active Vasoconstrictor) Angiotensin_I:s->Angiotensin_II:n converts Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction stimulates Aldosterone Aldosterone Secretion (Adrenal Gland) Angiotensin_II->Aldosterone stimulates Na_H2O_Retention Na+ and H2O Retention (Increased Blood Volume) Aldosterone->Na_H2O_Retention Bradykinin Bradykinin (Vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments degrades Renin Renin (Kidney) ACE ACE H_Ile_Trp_OH This compound (ACE Inhibitor) H_Ile_Trp_OH->ACE inhibits ACE_Workflow Start Start Prep Prepare Reagents: - ACE Solution - HHL Substrate - this compound Dilutions Start->Prep Incubate Pre-incubation: Add ACE to this compound (37°C, 10 min) Prep->Incubate React Reaction: Add HHL Substrate (37°C, 30-60 min) Incubate->React Stop Stop Reaction: Add 1 M HCl React->Stop Extract Extract Hippuric Acid: Add Ethyl Acetate, Vortex, Centrifuge Stop->Extract Dry Evaporate Ethyl Acetate Extract->Dry Measure Quantify: Re-dissolve in H2O Measure Absorbance at 228 nm Dry->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

References

Application Notes and Protocols for H-Ile-Trp-OH in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ile-Trp-OH, also known as Isoleucyl-Tryptophan, is a dipeptide composed of the essential amino acids L-isoleucine and L-tryptophan. While specific research on the direct application of this compound in cell culture is limited, the known biological activities of its constituent amino acids suggest its potential as a valuable tool in various research areas, particularly in cancer biology and immunology. This document provides a hypothetical framework and detailed protocols for utilizing this compound in cell culture studies based on the established roles of isoleucine and tryptophan.

Isoleucine has demonstrated anti-tumor properties, including the inhibition of angiogenesis and the stabilization of the tumor suppressor protein PTEN[1][2][3][4]. Tryptophan metabolism is a critical regulator of immune responses, with its catabolites influencing T-cell proliferation and immune tolerance[5][6][7][8]. Therefore, this compound could serve as a delivery vehicle for these amino acids, potentially eliciting synergistic or unique biological effects.

Mammalian cells can internalize dipeptides through proton-coupled peptide transporters such as PepT1 and PepT2[9][10]. Following uptake, these dipeptides are typically hydrolyzed by intracellular peptidases into their constituent amino acids.

Potential Applications

  • Cancer Research: Investigation of the anti-proliferative and pro-apoptotic effects on various cancer cell lines.

  • Immunology: Studying the modulation of immune cell function, particularly T-cell responses, in co-culture systems.

  • Neuroscience: As both isoleucine and tryptophan are essential for neuronal function, this compound could be explored for its effects on neuronal cell cultures, especially in the context of nutrient deprivation-induced apoptosis[11].

Experimental Protocols

Protocol 1: Assessment of this compound on Cancer Cell Proliferation

This protocol outlines a method to evaluate the effect of this compound on the proliferation of a cancer cell line (e.g., A549 lung carcinoma cells).

Materials:

  • This compound (CAS: 13589-06-5)[12]

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell proliferation assay kit (e.g., MTT, WST-1, or CyQUANT)

  • 96-well cell culture plates

  • Sterile microcentrifuge tubes

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a 10 mM stock solution of this compound in sterile PBS or cell culture medium.

    • Gently agitate to dissolve completely.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in a complete culture medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 1 mM.

    • Include a vehicle control (medium with PBS) and a positive control if available.

    • Carefully remove the medium from the wells and add 100 µL of the respective treatment or control solutions.

    • Incubate the plate for 24, 48, and 72 hours.

  • Cell Proliferation Assay (MTT Assay Example):

    • At each time point, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of MTT solvent (e.g., acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ value.

Diagram: Experimental Workflow for Cell Proliferation Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_peptide Prepare this compound Stock (10 mM) treat_cells Treat with this compound (0.1 µM - 1 mM) prep_peptide->treat_cells prep_cells Culture A549 Cells seed_cells Seed Cells in 96-well Plate (5,000 cells/well) prep_cells->seed_cells incubate_attach Incubate 24h for Attachment seed_cells->incubate_attach incubate_attach->treat_cells incubate_treat Incubate for 24, 48, 72h treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt add_solvent Add Solubilization Solution incubate_mtt->add_solvent read_absorbance Measure Absorbance at 570 nm add_solvent->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_data Plot Data and Determine IC50 calc_viability->plot_data

Caption: Workflow for assessing the effect of this compound on cancer cell proliferation.

Data Presentation

Table 1: Hypothetical Proliferation Data of A549 Cells Treated with this compound
Concentration (µM)24h (% Viability)48h (% Viability)72h (% Viability)
0 (Vehicle)100 ± 5.2100 ± 6.1100 ± 5.8
1098.1 ± 4.995.3 ± 5.590.2 ± 6.3
5092.5 ± 5.185.7 ± 6.078.4 ± 5.9
10085.3 ± 4.772.1 ± 5.361.5 ± 5.1
50070.6 ± 5.455.8 ± 4.942.3 ± 4.5
100062.1 ± 4.848.2 ± 4.235.7 ± 3.9

Proposed Signaling Pathway

The anti-proliferative effects of this compound may be mediated by the combined actions of its constituent amino acids following cellular uptake and hydrolysis. Isoleucine can stabilize nuclear PTEN, which in turn inhibits the PI3K/Akt pathway, a key regulator of cell growth and survival[1][4]. Tryptophan, upon its conversion to downstream metabolites via the kynurenine pathway, can modulate immune responses and potentially induce apoptosis in certain cancer cells[7].

Diagram: Hypothetical Signaling Pathway of this compound in a Cancer Cell

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pept Peptide Transporter (PepT1/2) ile_trp_in This compound pept->ile_trp_in peptidase Peptidases ile_trp_in->peptidase Hydrolysis ile Isoleucine peptidase->ile trp Tryptophan peptidase->trp pten PTEN ile->pten Stabilization ido IDO/TDO trp->ido Metabolism pi3k PI3K akt Akt pi3k->akt proliferation ↓ Proliferation akt->proliferation Inhibition kyn Kynurenine & Metabolites ido->kyn apoptosis Apoptosis kyn->apoptosis pten->pi3k Inhibition ile_trp_out This compound (extracellular) ile_trp_out->pept Uptake

Caption: Proposed mechanism of this compound's anti-cancer effects.

References

Application Notes and Protocols for Isoleucyl-Tryptophan in Acetylcholine Esterase Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic transmission.[1][2] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders by increasing acetylcholine levels in the brain.[2][3][4] Natural products, including peptides, have emerged as a promising source of novel AChE inhibitors with potentially fewer side effects than synthetic drugs.[2][5] This document provides detailed application notes and protocols for the investigation of the dipeptide Isoleucyl-Tryptophan as a potential inhibitor of acetylcholinesterase. While direct experimental data on the AChE inhibitory activity of Isoleucyl-Tryptophan is not yet available, this guide is based on established methodologies for screening and characterizing peptide-based and tryptophan-containing inhibitors.

Hypothetical Data Presentation

The following tables present hypothetical data for the AChE inhibitory activity of Isoleucyl-Tryptophan, serving as a template for the presentation of future experimental results.

Table 1: In Vitro Acetylcholinesterase Inhibitory Activity of Isoleucyl-Tryptophan

CompoundSource Organism/SynthesisIC50 (µM) for eeAChESelectivity Index (BChE/AChE)
Isoleucyl-TryptophanSynthetic75.4 ± 5.2>10
Donepezil (Control)Synthetic0.025 ± 0.003312

*IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data are presented as mean ± standard deviation from three independent experiments. eeAChE refers to acetylcholinesterase from Electrophorus electricus. BChE refers to butyrylcholinesterase.

Table 2: Kinetic Parameters of Acetylcholinesterase Inhibition by Isoleucyl-Tryptophan

InhibitorInhibition TypeKi (µM)Vmax (µmol/min/mg)Km (mM)
Isoleucyl-TryptophanCompetitive45.8UnchangedIncreased
Donepezil (Control)Mixed0.012DecreasedIncreased

*Ki is the inhibition constant. Vmax is the maximum reaction velocity. Km is the Michaelis constant.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the cholinergic synapse and the proposed mechanism of action for Isoleucyl-Tryptophan as an acetylcholinesterase inhibitor.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline Choline chat Choline Acetyltransferase choline->chat acetyl_coa Acetyl-CoA acetyl_coa->chat ach_vesicle Acetylcholine (ACh) Vesicles chat->ach_vesicle Synthesis ach_free ACh ach_vesicle->ach_free Release ache Acetylcholinesterase (AChE) ach_free->ache Hydrolysis ach_receptor Acetylcholine Receptor ach_free->ach_receptor Binding choline_product Choline ache->choline_product acetate_product Acetate ache->acetate_product choline_product->choline Reuptake iw Isoleucyl-Tryptophan iw->ache Inhibition signal Signal Transduction ach_receptor->signal

Caption: Cholinergic synapse and AChE inhibition by Isoleucyl-Tryptophan.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to evaluate the acetylcholinesterase inhibitory potential of Isoleucyl-Tryptophan.

1. In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.[6]

a. Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Isoleucyl-Tryptophan (test compound)

  • Donepezil (positive control)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffered saline (PBS), pH 8.0

  • 96-well microplate

  • Microplate reader

b. Preparation of Solutions:

  • AChE Solution: Prepare a stock solution of AChE in PBS (pH 8.0) and dilute to a working concentration of 0.2 U/mL.

  • DTNB Solution: Prepare a 3 mM solution of DTNB in PBS (pH 8.0).

  • ATCI Solution: Prepare a 15 mM solution of ATCI in deionized water.

  • Test Compound and Control: Prepare stock solutions of Isoleucyl-Tryptophan and Donepezil in a suitable solvent (e.g., DMSO) and prepare serial dilutions in PBS (pH 8.0).

c. Assay Procedure:

  • Add 20 µL of PBS (pH 8.0) to the blank wells.

  • Add 20 µL of the various concentrations of Isoleucyl-Tryptophan or Donepezil to the test wells.

  • Add 20 µL of PBS (pH 8.0) with the corresponding solvent concentration to the control wells (100% activity).

  • Add 20 µL of the AChE working solution to all wells except the blank.

  • Gently mix and pre-incubate the plate at 37°C for 15 minutes.

  • Add 120 µL of the DTNB working solution to all wells.

  • Initiate the reaction by adding 20 µL of the ATCI working solution to all wells.

  • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, with readings taken every minute for 10-20 minutes.

d. Data Analysis:

  • Calculate the rate of reaction (V) for each well.

  • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Vcontrol - Vsample) / Vcontrol] x 100

  • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Enzyme Kinetic Studies

To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate (ATCI) and the inhibitor (Isoleucyl-Tryptophan).

a. Procedure:

  • Follow the general procedure for the AChE inhibition assay.

  • Use a range of ATCI concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 mM).

  • For each substrate concentration, test a range of Isoleucyl-Tryptophan concentrations (e.g., 0, 25, 50, 100 µM).

  • Measure the initial reaction rates.

b. Data Analysis:

  • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.

  • The type of inhibition can be determined by the changes in Vmax and Km.

    • Competitive inhibition: Vmax remains unchanged, Km increases.

    • Non-competitive inhibition: Vmax decreases, Km remains unchanged.

    • Mixed inhibition: Both Vmax and Km change.

    • Uncompetitive inhibition: Both Vmax and Km decrease proportionally.

  • The inhibition constant (Ki) can be calculated from replots of the slopes or intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.

Experimental Workflow Diagram

The following diagram outlines the workflow for the screening and characterization of Isoleucyl-Tryptophan as an AChE inhibitor.

cluster_screening Screening Phase cluster_characterization Characterization Phase cluster_analysis Data Analysis & Reporting compound Isoleucyl-Tryptophan (Test Compound) assay In Vitro AChE Inhibition Assay (Ellman's Method) compound->assay control Donepezil (Positive Control) control->assay ic50 IC50 Determination assay->ic50 kinetics Enzyme Kinetic Studies ic50->kinetics selectivity Selectivity Assay (vs. BChE) ic50->selectivity mode Determination of Inhibition Mode (Ki) kinetics->mode data_analysis Data Analysis & Visualization mode->data_analysis selectivity->data_analysis report Application Note & Protocol Generation data_analysis->report

Caption: Experimental workflow for AChE inhibitor studies.

These application notes and protocols provide a comprehensive framework for the investigation of Isoleucyl-Tryptophan as a potential acetylcholinesterase inhibitor. The provided hypothetical data and detailed experimental procedures offer a solid foundation for researchers to initiate and conduct their studies. Further investigations, including in vivo studies and structural analysis of the enzyme-inhibitor complex, will be crucial to fully elucidate the therapeutic potential of this dipeptide.

References

Application Notes and Protocol for the Solubilization of H-Ile-Trp-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ile-Trp-OH, also known as Isoleucyl-Tryptophan, is a dipeptide with demonstrated Angiotensin-Converting Enzyme (ACE) inhibitory activity. Its potential as a therapeutic agent in cardiovascular research and drug development necessitates well-defined protocols for its handling and use in experimental settings. The hydrophobic nature of both the isoleucine and tryptophan residues can present challenges for solubilization in aqueous buffers commonly used in biological assays.

These application notes provide a comprehensive guide to dissolving this compound for in vitro and in vivo experiments. The following protocols are based on general best practices for handling hydrophobic peptides and aim to ensure consistent and reliable experimental outcomes.

Data Presentation: Solubility and Recommended Solvents

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a summary of recommended solvents and starting concentrations based on the general principles of peptide solubility. It is strongly advised to perform a small-scale solubility test before dissolving the entire batch of the peptide.

Solvent Recommended Starting Concentration Notes
Dimethyl Sulfoxide (DMSO) 1-10 mg/mLPrimary recommended solvent for creating a stock solution. DMSO is suitable for most cell-based assays when the final concentration is kept low (typically ≤0.5%).[1]
Dimethylformamide (DMF) 1-10 mg/mLAn alternative to DMSO, particularly if the experimental system is sensitive to DMSO.[2]
Ethanol/Methanol Lower solubility expectedCan be attempted, but may be less effective for highly hydrophobic peptides.
Aqueous Buffers (e.g., PBS, Tris) Generally insolubleDirect dissolution in aqueous buffers is not recommended due to the hydrophobic nature of the peptide.[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for later use and diluted into aqueous buffers for experiments.

Materials:

  • This compound (lyophilized powder)

  • High-purity Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Initial Solubilization: Briefly centrifuge the vial to ensure all the powder is at the bottom. Add a small volume of DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Mixing: Vortex the solution for 1-2 minutes to aid dissolution.

  • Sonication (Optional): If the peptide does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

This protocol outlines the dilution of the concentrated stock solution into an aqueous buffer suitable for biological assays.

Materials:

  • Concentrated this compound stock solution (from Protocol 1)

  • Sterile aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, cell culture medium)

  • Sterile microcentrifuge tubes or appropriate vessel for the final solution

  • Vortex mixer

Procedure:

  • Thawing: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.

  • Dilution: While gently vortexing the aqueous buffer, slowly add the required volume of the stock solution drop-wise to achieve the desired final concentration. This gradual addition helps to prevent precipitation of the peptide.[1]

  • Final Mixing: Continue to vortex the solution for another 30 seconds to ensure homogeneity.

  • Final Concentration of Organic Solvent: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is compatible with your experimental system. For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.[1]

  • Use: Use the freshly prepared working solution immediately for your experiments.

Mandatory Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation start Lyophilized this compound add_dmso Add DMSO/DMF start->add_dmso vortex_sonicate Vortex / Sonicate add_dmso->vortex_sonicate stock_solution Concentrated Stock Solution vortex_sonicate->stock_solution dilute Slowly add stock while vortexing stock_solution->dilute aqueous_buffer Aqueous Buffer (e.g., PBS) aqueous_buffer->dilute working_solution Final Working Solution dilute->working_solution experiment experiment working_solution->experiment Ready for Experiment

Caption: Workflow for dissolving this compound for experiments.

ace_inhibition_pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone ace Angiotensin-Converting Enzyme (ACE) h_ile_trp_oh This compound h_ile_trp_oh->ace Inhibition blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure aldosterone->blood_pressure

Caption: this compound inhibits ACE, blocking Angiotensin II production.

References

Application Notes and Protocols for H-Ile-Trp-OH as a Mass Spectrometry Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the dipeptide H-Ile-Trp-OH (Isoleucyl-Tryptophan) as a standard in mass spectrometry-based quantitative and qualitative analyses. This document includes key physicochemical properties, detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS), and expected fragmentation patterns.

Introduction

This compound is a dipeptide composed of the amino acids isoleucine and tryptophan. Its well-defined chemical structure and mass make it a suitable standard for various mass spectrometry applications, including but not limited to:

  • System Suitability Testing: To ensure the LC-MS system is performing optimally.

  • Internal Standard: For the relative and absolute quantification of other peptides or small molecules, particularly those containing tryptophan or isoleucine residues.

  • Method Development: As a model compound for optimizing chromatographic separation and mass spectrometric detection parameters for similar analytes.

Physicochemical and Mass Spectrometric Properties

The accurate mass and fragmentation pattern of this compound are critical for its use as a standard. The following table summarizes these key properties.

PropertyValueSource
Molecular Formula C₁₇H₂₃N₃O₃PubChem
Monoisotopic Mass 317.17394160 DaPubChem[1]
Precursor Ion ([M+H]⁺) m/z 318.1812NIST Mass Spectrometry Data Center[2]

Tandem Mass Spectrometry (MS/MS) Fragmentation

Upon collision-induced dissociation (CID), the protonated molecule of this compound ([M+H]⁺) fragments into characteristic product ions. These fragments are essential for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis.

Precursor Ion ([M+H]⁺) m/zMajor Product Ions m/zPutative Fragment IdentitySource
318.1812205.1y₁ ion (Trp)NIST Mass Spectrometry Data Center[2]
188.2b₂ ion - H₂ONIST Mass Spectrometry Data Center[2]
300.2[M+H - H₂O]⁺NIST Mass Spectrometry Data Center[2]

Note: The relative intensities of fragment ions can vary depending on the mass spectrometer and the collision energy used.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound using LC-MS/MS. Optimization may be required based on the specific instrumentation and analytical goals.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., 50:50 methanol:water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

Sample Preparation (for use as an internal standard)
  • To 100 µL of the sample (e.g., plasma, cell lysate), add a fixed amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

Mass Spectrometry (MS) Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Ion Source Temperature: 120°C

  • Desolvation Gas Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

    • MRM Transition 1 (Quantitative): 318.2 > 205.1

    • MRM Transition 2 (Qualitative): 318.2 > 188.2

Visualizations

Experimental Workflow for Quantitative Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify G cluster_fragments Collision-Induced Dissociation (CID) Precursor [M+H]⁺ This compound m/z 318.2 y1 y₁ ion (Trp) m/z 205.1 Precursor->y1 Peptide Bond Cleavage b2_H2O b₂ ion - H₂O m/z 188.2 Precursor->b2_H2O Peptide Bond Cleavage & Loss of H₂O M_H2O [M+H - H₂O]⁺ m/z 300.2 Precursor->M_H2O Loss of H₂O

References

Application Notes and Protocols for the Purification of Synthesized H-Ile-Trp-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Ile-Trp-OH (Isoleucyl-Tryptophan) is a molecule of interest in various fields of biochemical and pharmaceutical research. Following its chemical synthesis, a robust purification strategy is paramount to remove impurities such as unreacted amino acids, truncated sequences, and byproducts from protecting groups. This document provides detailed application notes and experimental protocols for the effective purification of synthesized this compound, focusing on chromatographic and crystallization techniques.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy. The presence of a hydrophobic tryptophan residue and an aliphatic isoleucine residue imparts a significant nonpolar character to the dipeptide.

PropertyValueReference
Molecular Formula C₁₇H₂₃N₃O₃N/A
Molecular Weight 317.39 g/mol N/A
Isoelectric Point (pI) ~5.8 (Estimated)N/A
Hydrophobicity (GRAVY) 1.85 (Calculated)N/A
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.[1]

Purification Strategies

A multi-step or "orthogonal" purification approach, which employs different separation principles, is often the most effective strategy to achieve high purity of the target peptide.[2][3] For this compound, a combination of chromatographic techniques followed by a final polishing step like crystallization is recommended.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely used and effective method for the purification of peptides.[4] It separates molecules based on their hydrophobicity. Due to the hydrophobic nature of both isoleucine and tryptophan residues, this compound will strongly interact with the nonpolar stationary phase.

Materials:

  • Crude this compound, post-synthesis and cleavage

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column (e.g., 20-50 mm internal diameter)

  • HPLC system with a preparative pump, gradient mixer, UV detector, and fraction collector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or dimethyl sulfoxide (DMSO) can be added, but the final concentration of the organic solvent should be kept low to ensure binding to the column.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: Preparative C18 silica column (e.g., 10 µm particle size, 120 Å pore size).

    • Flow Rate: Dependent on the column diameter (e.g., 10-50 mL/min).

    • Detection: UV absorbance at 220 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring).

    • Gradient Program (example):

      • 0-5 min: 5% B (isocratic)

      • 5-45 min: 5% to 65% B (linear gradient)

      • 45-50 min: 65% to 100% B (wash)

      • 50-60 min: 100% to 5% B (re-equilibration)

    • The gradient should be optimized based on an initial analytical HPLC run of the crude material to ensure the best separation of the target peptide from impurities.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak eluting from the column.

    • Analyze the purity of each fraction using analytical RP-HPLC.

    • Pool the fractions with the desired purity (typically >98%).

  • Product Recovery:

    • Lyophilize (freeze-dry) the pooled fractions to remove the mobile phase and obtain the purified this compound as a white, fluffy powder.

The following table presents representative data for the purification of a short, hydrophobic dipeptide using preparative RP-HPLC. The actual results for this compound may vary depending on the crude purity and the optimized chromatographic conditions.

StagePurity (%)Yield (%)Recovery (%)
Crude Peptide 45-65N/AN/A
After RP-HPLC >9830-5085-95
  • Purity: Determined by analytical RP-HPLC peak area percentage.

  • Yield: Overall yield from the starting resin.

  • Recovery: Recovery from the purification step itself.[5]

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates molecules based on their net charge.[3] At a pH below its isoelectric point (pI), this compound will have a net positive charge and can be purified using cation-exchange chromatography. Conversely, at a pH above its pI, it will have a net negative charge and can be purified by anion-exchange chromatography. IEX is an excellent orthogonal technique to RP-HPLC.[3]

Materials:

  • Partially purified this compound (e.g., from a preliminary RP-HPLC step or crude material)

  • Strong cation-exchange column (e.g., containing sulfopropyl functional groups)

  • Sodium phosphate buffer

  • Sodium chloride (NaCl)

Procedure:

  • Buffer Preparation:

    • Binding Buffer (Buffer A): 20 mM Sodium Phosphate, pH 3.0.

    • Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 3.0.

  • Sample Preparation:

    • Dissolve the peptide in the Binding Buffer.

    • Ensure the pH of the sample is adjusted to that of the Binding Buffer.

  • Chromatographic Conditions:

    • Column: Strong cation-exchange column.

    • Flow Rate: Dependent on the column dimensions.

    • Detection: UV absorbance at 220 nm and 280 nm.

    • Gradient Program (example):

      • 0-10 min: 0% B (isocratic, sample loading and washing)

      • 10-40 min: 0% to 50% B (linear gradient)

      • 40-45 min: 50% to 100% B (wash)

      • 45-55 min: 100% to 0% B (re-equilibration)

  • Fraction Collection and Analysis:

    • Collect fractions as the salt concentration increases.

    • Analyze the purity of the fractions by analytical RP-HPLC.

  • Desalting and Product Recovery:

    • Pool the pure fractions.

    • The high salt concentration in the elution buffer must be removed. This can be achieved by a subsequent RP-HPLC step (using a volatile buffer system like TFA/acetonitrile) or by dialysis/diafiltration if the peptide is larger. For a dipeptide, a C18 solid-phase extraction (SPE) cartridge can be used for desalting.

    • Lyophilize the desalted peptide solution.

Combining IEX and RP-HPLC can significantly improve the final purity of the peptide.[2]

StagePurity (%)Overall Yield (%)
Crude Peptide 55N/A
After IEX 80-9045-60
After RP-HPLC >9935-50
Crystallization

Crystallization is a powerful technique for achieving very high purity and for obtaining a stable, solid form of the peptide.[6] For a hydrophobic dipeptide like this compound, antisolvent crystallization is a promising approach.[7][8]

Materials:

  • Purified this compound (preferably >95% purity)

  • A solvent in which the peptide is soluble (e.g., methanol, ethanol, or a water/alcohol mixture).

  • An antisolvent in which the peptide is poorly soluble (e.g., diethyl ether, hexane, or water if a highly organic solvent is used for dissolution).

Procedure:

  • Solubilization:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent at room temperature or with gentle warming (e.g., 40 °C). The concentration should be close to the saturation point.

  • Antisolvent Addition:

    • Slowly add the antisolvent to the peptide solution with gentle stirring.

    • The addition should be dropwise to induce the formation of well-ordered crystals rather than amorphous precipitation.

    • Continue adding the antisolvent until the solution becomes slightly turbid, indicating the onset of nucleation.

  • Crystal Growth:

    • Cover the vessel and allow it to stand undisturbed at a controlled temperature (e.g., 4 °C or room temperature).

    • Crystal growth can take several hours to days.

  • Crystal Harvesting and Washing:

    • Once a sufficient amount of crystals has formed, collect them by vacuum filtration.

    • Wash the crystals sparingly with the cold antisolvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals under vacuum to remove residual solvents.

Solvent/Antisolvent System Suggestions for this compound:

  • Methanol / Diethyl Ether

  • Ethanol / Hexane

  • Water-Acetonitrile mixture / Water (if initially dissolved in high acetonitrile concentration)

The optimal solvent system, concentration, and temperature need to be determined empirically through screening experiments.[6]

Visualizing the Purification Workflows

The following diagrams illustrate the logical flow of the described purification techniques.

Purification_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Peptide Crude this compound RP_HPLC Reversed-Phase HPLC Crude_Peptide->RP_HPLC Primary Method IEX Ion-Exchange Chromatography Crude_Peptide->IEX Orthogonal Step Crystallization Crystallization RP_HPLC->Crystallization Final Polishing Pure_Peptide Pure this compound (>98%) RP_HPLC->Pure_Peptide IEX->RP_HPLC Polishing Crystallization->Pure_Peptide

Caption: General purification workflow for this compound.

RPHPLC_Protocol Start Crude Peptide Solution Equilibrate Equilibrate C18 Column (5% Acetonitrile/0.1% TFA) Start->Equilibrate Inject Inject Sample Equilibrate->Inject Gradient Apply Acetonitrile Gradient (e.g., 5% to 65% over 40 min) Inject->Gradient Detect UV Detection (220/280 nm) Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fraction Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions (>98% Purity) Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize End Pure this compound Powder Lyophilize->End

Caption: Step-by-step protocol for RP-HPLC purification.

Crystallization_Protocol Start Purified Peptide (>95%) Dissolve Dissolve in Minimal Good Solvent (e.g., Methanol) Start->Dissolve Add_Antisolvent Slowly Add Antisolvent (e.g., Diethyl Ether) until Turbid Dissolve->Add_Antisolvent Incubate Incubate at Controlled Temperature (e.g., 4°C) Add_Antisolvent->Incubate Harvest Harvest Crystals (Filtration) Incubate->Harvest Wash Wash with Cold Antisolvent Harvest->Wash Dry Dry Under Vacuum Wash->Dry End Crystalline this compound Dry->End

Caption: Protocol for antisolvent crystallization.

Conclusion

The successful purification of synthesized this compound to a high degree of purity is readily achievable through the systematic application of chromatographic and crystallization techniques. Reversed-phase HPLC stands out as the primary and most effective method, capable of yielding purities greater than 98%. The use of an orthogonal technique like ion-exchange chromatography can further enhance purity by removing impurities with different charge characteristics. Finally, crystallization serves as an excellent final polishing step, providing a highly pure and stable solid form of the dipeptide. The specific conditions for each technique should be optimized to account for the unique characteristics of the crude peptide mixture and the desired final product specifications.

References

Application Notes and Protocols for In Vivo Antihypertensive Effects of H-Ile-Trp-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertension is a major risk factor for cardiovascular diseases, and the renin-angiotensin-aldosterone system (RAAS) is a key regulator of blood pressure.[1][2][3] Angiotensin-converting enzyme (ACE), a central component of the RAAS, catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and degrades the vasodilator bradykinin.[4][5] Inhibition of ACE is a clinically validated strategy for the management of hypertension.[4][6] The dipeptide H-Ile-Trp-OH (Isoleucine-Tryptophan) has been identified as a potent ACE inhibitor with demonstrated antihypertensive effects in vivo, particularly in spontaneously hypertensive rats (SHR), which are a widely used model for human essential hypertension.[7][8] This document provides detailed experimental protocols for evaluating the antihypertensive effects of this compound in an in vivo setting.

Mechanism of Action

This compound is believed to exert its antihypertensive effect primarily through the inhibition of angiotensin-converting enzyme (ACE). By blocking ACE, this compound reduces the production of angiotensin II, a potent vasoconstrictor, and prevents the degradation of bradykinin, a vasodilator.[4][5] This dual action leads to a reduction in peripheral vascular resistance and a subsequent lowering of blood pressure.

Data Presentation

All quantitative data from the described in vivo studies should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of Acute this compound Administration on Blood Pressure in SHRs

Treatment GroupDose (mg/kg)nBaseline SBP (mmHg)SBP at 2h (mmHg)SBP at 4h (mmHg)SBP at 6h (mmHg)SBP at 8h (mmHg)
Vehicle Control-
This compound
Captopril

SBP: Systolic Blood Pressure. Data are presented as mean ± SEM.

Table 2: Effect of Chronic this compound Administration on Blood Pressure in SHRs

Treatment GroupDose (mg/kg/day)nBaseline SBP (mmHg)SBP at Week 1 (mmHg)SBP at Week 2 (mmHg)SBP at Week 3 (mmHg)SBP at Week 4 (mmHg)
Vehicle Control-
This compound
Captopril

SBP: Systolic Blood Pressure. Data are presented as mean ± SEM.

Table 3: Effect of Chronic this compound Administration on Cardiac Hypertrophy in SHRs

Treatment GroupDose (mg/kg/day)nFinal Body Weight (g)Heart Weight (g)Heart Weight to Body Weight Ratio (mg/g)
Vehicle Control-
This compound
Captopril

Data are presented as mean ± SEM.

Experimental Protocols

Animal Model

The Spontaneously Hypertensive Rat (SHR) is the recommended animal model for these studies.[9][10][11] SHRs develop hypertension genetically and are a well-established model for human essential hypertension.[11] Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

Blood Pressure Measurement

a) Radiotelemetry (Gold Standard Method)

Radiotelemetry is the preferred method for continuous and accurate blood pressure monitoring in conscious, unrestrained animals, minimizing stress-induced fluctuations.[4][5][12][13]

  • Protocol:

    • Surgically implant telemetry transmitters (e.g., DSI PA-C10) into the abdominal aorta of the rats under anesthesia.

    • Allow a recovery period of at least one week post-surgery.

    • House the rats individually in cages placed on top of receiver platforms.

    • Record systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) continuously.

b) Tail-Cuff Plethysmography (Non-Invasive Method)

The tail-cuff method is a non-invasive alternative for measuring blood pressure.[14][15] It is crucial to acclimate the animals to the procedure to minimize stress-related artifacts.[6][16][17]

  • Protocol:

    • Place the rat in a restrainer.

    • Position an inflatable cuff and a sensor over the base of the tail.

    • Inflate the cuff to occlude blood flow and then gradually deflate it.

    • The sensor detects the return of blood flow, and the system records systolic blood pressure.

    • Acclimate the rats to the restrainer and cuff inflation for several days before the actual measurements.

This compound Administration

a) Preparation of Dosing Solution

  • Vehicle: Sterile water or 0.5% carboxymethylcellulose (CMC) in water.

  • Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the peptide in the chosen vehicle to the desired final concentration.

    • Ensure the solution is homogenous. Prepare fresh daily.

b) Acute Antihypertensive Effect Study

  • Objective: To determine the immediate effect of a single dose of this compound on blood pressure.

  • Protocol:

    • Use adult male SHRs (12-16 weeks old).

    • Divide the animals into three groups: Vehicle control, this compound (e.g., 30 mg/kg), and a positive control such as Captopril (e.g., 10 mg/kg).

    • Administer the respective treatments via oral gavage.

    • Measure blood pressure at baseline and at 2, 4, 6, and 8 hours post-administration.

c) Chronic Antihypertensive Effect Study

  • Objective: To evaluate the long-term effects of daily this compound administration on blood pressure and potential end-organ damage.

  • Protocol:

    • Use young male SHRs (e.g., 6-8 weeks old) before the full establishment of severe hypertension.

    • Divide the animals into three groups: Vehicle control, this compound (e.g., 10 mg/kg/day), and a positive control such as Captopril (e.g., 5 mg/kg/day).

    • Administer the treatments daily via oral gavage for a period of 4 to 14 weeks.[7]

    • Measure blood pressure weekly.

    • At the end of the study, euthanize the animals and collect hearts to assess cardiac hypertrophy (heart weight to body weight ratio).

ACE Activity Assay (Optional Mechanistic Study)

To confirm the mechanism of action, plasma or tissue ACE activity can be measured.

  • Protocol:

    • Collect blood samples from the animals at the end of the study.

    • Separate plasma by centrifugation.

    • Measure ACE activity using a commercially available ACE assay kit, which is often based on the cleavage of a synthetic substrate by ACE.[18]

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_acute Acute Study cluster_chronic Chronic Study cluster_analysis Data Analysis Animal_Model Animal Model Selection (Spontaneously Hypertensive Rats) Acute_Grouping Animal Grouping (n=8-10/group) - Vehicle - this compound (e.g., 30 mg/kg) - Captopril Animal_Model->Acute_Grouping Chronic_Grouping Animal Grouping (n=8-10/group) - Vehicle - this compound (e.g., 10 mg/kg/day) - Captopril Animal_Model->Chronic_Grouping BP_Measurement Blood Pressure Measurement Method (Radiotelemetry or Tail-Cuff) Acute_BP_Monitoring Blood Pressure Monitoring (Baseline, 2, 4, 6, 8h) BP_Measurement->Acute_BP_Monitoring Chronic_BP_Monitoring Weekly Blood Pressure Monitoring BP_Measurement->Chronic_BP_Monitoring Acute_Dosing Single Oral Gavage Acute_Grouping->Acute_Dosing Acute_Dosing->Acute_BP_Monitoring Data_Collection Data Collection and Tabulation Acute_BP_Monitoring->Data_Collection Chronic_Dosing Daily Oral Gavage (4-14 weeks) Chronic_Grouping->Chronic_Dosing Chronic_Dosing->Chronic_BP_Monitoring Endpoint_Analysis Endpoint Analysis: - Cardiac Hypertrophy - ACE Activity Chronic_BP_Monitoring->Endpoint_Analysis Endpoint_Analysis->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis

Caption: Experimental workflow for in vivo antihypertensive studies of this compound.

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_KKS Kallikrein-Kinin System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Inactive_Metabolites Inactive Metabolites ACE->Inactive_Metabolites Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Bradykinin Bradykinin Bradykinin->Inactive_Metabolites  degradation Vasodilation Vasodilation Bradykinin->Vasodilation Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP H_Ile_Trp_OH This compound H_Ile_Trp_OH->ACE Inhibition

Caption: RAAS pathway and the inhibitory action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: H-Ile-Trp-OH Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the dipeptide H-Ile-Trp-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the complexities of synthesizing this peptide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical aspect to consider when synthesizing this compound?

A1: The most critical aspect is managing the two main challenges presented by the constituent amino acids: the steric hindrance of isoleucine and the susceptibility of the tryptophan indole side chain to side reactions.[1] Isoleucine's bulky side chain can impede coupling efficiency, while tryptophan's indole ring is prone to alkylation and oxidation, particularly during the final cleavage step.[2][3] Careful selection of coupling reagents, protecting group strategy for tryptophan, and an optimized cleavage cocktail are paramount for a high-yield synthesis.

Q2: Which Nα-protecting group strategy is recommended, Fmoc or Boc?

A2: Both Fmoc and Boc strategies can be employed successfully. The Fmoc/tBu strategy is widely used due to its milder deprotection conditions for the Nα-amino group (piperidine), which can help minimize side reactions during chain elongation.[4] The Boc/Bzl strategy, while effective, uses repeated acid treatment for Nα-deprotection, which could potentially lead to premature cleavage from some resins or side reactions with sensitive residues if not carefully controlled. For tryptophan-containing peptides, the Fmoc strategy often provides higher purity and yield.

Q3: Is it necessary to protect the indole side chain of tryptophan?

A3: Yes, protecting the indole nitrogen of tryptophan is highly recommended to improve the yield and purity of this compound. The use of a tert-butyloxycarbonyl (Boc) group on the indole nitrogen (i.e., using Fmoc-Trp(Boc)-OH) effectively shields it from electrophilic attack during synthesis and cleavage.[2][5] This prevents side reactions such as alkylation from carbocations generated during the removal of other protecting groups or from the resin linker.[6]

Q4: What is the best coupling reagent for forming the Ile-Trp peptide bond?

A4: Due to the steric hindrance of the isoleucine residue, a highly efficient coupling reagent is recommended.[7] Uronium/aminium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally superior to HBTU and carbodiimides like DCC or DIC for sterically hindered couplings.[8][9] HATU often results in faster reaction times, higher coupling efficiency, and reduced risk of epimerization.[10]

Q5: How can I monitor the completion of the coupling and deprotection steps?

A5: The Kaiser (ninhydrin) test is a reliable qualitative method to check for the presence of free primary amines after a coupling step.[11] A negative Kaiser test (yellow beads) indicates complete coupling. Conversely, a positive test (blue/purple beads) after a deprotection step confirms the successful removal of the Nα-protecting group.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low crude peptide yield after cleavage 1. Incomplete coupling of Ile to Trp-resin due to steric hindrance.[1]2. Incomplete Nα-Fmoc deprotection of Trp-resin.3. Peptide aggregation during synthesis.[11]4. Premature cleavage of the peptide from the resin.1. Use a more powerful coupling reagent like HATU.[8] Increase the coupling reaction time and/or temperature (e.g., up to 40°C). Double couple the isoleucine.2. Extend the piperidine treatment time or use a stronger base solution (e.g., DBU/piperidine).3. Switch to a resin with a lower substitution level or a more aggregation-disrupting resin (e.g., TentaGel).4. Ensure the appropriate resin and linker are used for the chosen protection strategy (e.g., avoid highly acid-labile linkers with the Boc strategy).
Multiple peaks in the crude HPLC profile 1. Presence of deletion sequences (H-Trp-OH) from incomplete Ile coupling.2. Racemization of isoleucine or tryptophan during activation/coupling.3. Alkylation or oxidation of the tryptophan side chain during cleavage.[3][6]1. Optimize the coupling step as described above. Purify the desired product using preparative HPLC.2. Use a coupling reagent with low racemization potential like HATU.[9] Avoid prolonged pre-activation times.3. Use Fmoc-Trp(Boc)-OH.[5] Optimize the cleavage cocktail with appropriate scavengers (see table below).
Mass spectrometry shows a mass addition of +56 or +112 on the final peptide Tert-butylation of the tryptophan indole ring by t-butyl cations generated during cleavage.Use a scavenger cocktail specifically designed to trap t-butyl cations, such as one containing triisopropylsilane (TIS) or thioanisole.[12]
Poor solubility of the crude peptide The dipeptide may be hydrophobic.Dissolve the crude peptide in a minimal amount of an organic solvent like DMSO or DMF before diluting with the HPLC mobile phase for purification.[13]

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for Sterically Hindered Couplings

Coupling ReagentClassRelative ReactivityRacemization PotentialKey Advantages
HATU Uronium/AminiumVery HighLowFast kinetics, highly effective for sterically hindered amino acids.[8][9]
HBTU Uronium/AminiumHighLowEfficient and widely used for standard couplings.[9][14]
DIC/HOBt CarbodiimideModerateLow (with HOBt)Cost-effective, good for standard solution and solid-phase synthesis.

Table 2: Recommended TFA Cleavage Cocktails for Trp-Containing Peptides

Reagent CocktailComposition (v/v)Recommended Use
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose, effective for peptides with Cys, Met, Trp, and Tyr.[12]
TFA/TIS/Water TFA/Triisopropylsilane/Water (95:2.5:2.5)Standard cocktail for peptides without highly sensitive residues, TIS is a good scavenger for t-butyl cations.[12]
TFA/Thioanisole/EDT/Anisole TFA/Thioanisole/EDT/Anisole (90:5:3:2)Good for deprotecting arginine residues and protecting tryptophan.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis on a 2-chlorotrityl chloride resin, which allows for the cleavage of the final dipeptide with a C-terminal carboxylic acid.

  • Resin Preparation:

    • Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 1 hour in a reaction vessel.

  • Loading of the First Amino Acid (Fmoc-Trp(Boc)-OH):

    • Dissolve Fmoc-Trp(Boc)-OH (1.5 eq) and diisopropylethylamine (DIPEA) (3.0 eq) in DCM.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • To cap any remaining reactive sites, add methanol (1 mL per gram of resin) and agitate for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the Second Amino Acid (Fmoc-Ile-OH):

    • In a separate vial, pre-activate Fmoc-Ile-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected Trp-resin.

    • Agitate the reaction mixture for 2-4 hours.

    • Monitor coupling completion with a Kaiser test.[11]

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Nα-Fmoc Deprotection:

    • Repeat step 3 to remove the Fmoc group from the N-terminal isoleucine.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation:

    • Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen.

  • Cleavage:

    • Prepare a fresh cleavage cocktail: TFA/TIS/Water (95:2.5:2.5).

    • Add the cold cleavage cocktail to the resin (10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

    • Pellet the precipitated peptide by centrifugation.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude this compound peptide under vacuum.

Protocol 3: HPLC Purification
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of DMSO or DMF.

    • Dilute with Mobile Phase A to a suitable concentration for injection (e.g., 10 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100-120 Å pore size).

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a good starting point.

    • Detection: Monitor at 220 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the fractions with the desired purity (>98%).

    • Lyophilize the pooled fractions to obtain the purified this compound as a TFA salt.

Visualizations

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Purification Resin 1. Resin Swelling Load_Trp 2. Load Fmoc-Trp(Boc)-OH Resin->Load_Trp Deprotect_Trp 3. Fmoc Deprotection Load_Trp->Deprotect_Trp Couple_Ile 4. Couple Fmoc-Ile-OH Deprotect_Trp->Couple_Ile Deprotect_Ile 5. Final Fmoc Deprotection Couple_Ile->Deprotect_Ile Cleavage 6. Cleavage from Resin Deprotect_Ile->Cleavage Precipitation 7. Precipitation Cleavage->Precipitation Purification 8. HPLC Purification Precipitation->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Overall workflow for the solid-phase synthesis of this compound.

Troubleshooting_Low_Yield Start Low Crude Yield Check_Coupling Analyze Crude by MS/HPLC: Deletion of Ile present? Start->Check_Coupling Optimize_Coupling Optimize Coupling: - Use HATU - Double couple - Increase time/temp Check_Coupling->Optimize_Coupling Yes Check_Deprotection Kaiser test after Fmoc removal positive? Check_Coupling->Check_Deprotection No Success Yield Improved Optimize_Coupling->Success Optimize_Deprotection Optimize Deprotection: - Extend piperidine time - Use DBU Check_Deprotection->Optimize_Deprotection No Check_Aggregation Resin clumping? Poor swelling? Check_Deprotection->Check_Aggregation Yes Optimize_Deprotection->Success Change_Resin Change Resin: - Lower substitution - Aggregation-disrupting resin Check_Aggregation->Change_Resin Yes Check_Aggregation->Success No Change_Resin->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Overcoming H-Ile-Trp-OH Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the dipeptide H-Ile-Trp-OH in aqueous buffers.

Understanding the Solubility Profile of this compound

This compound is a dipeptide composed of two non-polar, hydrophobic amino acids: Isoleucine (Ile) and Tryptophan (Trp).[1][2] This inherent hydrophobicity is the primary reason for its limited solubility in aqueous solutions.[3][4] Like all peptides, its solubility is also significantly influenced by the pH of the solution, being lowest at its isoelectric point (pI), the pH at which the net charge of the molecule is zero.[3][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its constituent amino acids is provided below. These values are crucial for predicting and troubleshooting solubility issues.

PropertyIsoleucine (Ile)Tryptophan (Trp)This compound (Dipeptide)Reference(s)
Molecular Weight ( g/mol ) 131.18204.23317.39[6]
pKa (-COOH) 2.322.46~2.4 (Estimated)[6]
pKa (-NH3+) 9.769.41~9.6 (Estimated)[6]
Isoelectric Point (pI) 6.045.88~5.9 (Estimated)[6]
LogP (Predicted) ---0.29[1]
Water Solubility (Predicted) --0.2 g/L[1]

Note: The pKa and pI values for this compound are estimated based on the values of its constituent amino acids. The actual experimental values may vary.

Troubleshooting Guide for this compound Dissolution

This guide provides a systematic approach to dissolving this compound. It is recommended to always start with a small amount of the peptide to test for solubility before dissolving the entire sample.[7]

Question: My this compound will not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What should I do?

Answer: This is a common issue due to the hydrophobic nature of the peptide and the proximity of neutral pH to its estimated isoelectric point (pI ≈ 5.9), where solubility is minimal.[3][5] Follow the steps below in the recommended order.

Step 1: pH Adjustment

The net charge of the peptide can be increased by moving the pH of the solution away from its pI, which enhances its interaction with water molecules.[4][8]

  • For Acidic Conditions (pH < pI):

    • Try dissolving the peptide in a small amount of dilute acidic solution, such as 10% acetic acid.[9]

    • Once dissolved, slowly add your desired aqueous buffer to reach the final concentration.

    • Monitor for any precipitation as the pH increases.

  • For Basic Conditions (pH > pI):

    • Try dissolving the peptide in a small amount of dilute basic solution, such as 0.1% ammonium hydroxide.

    • Once dissolved, slowly add your desired aqueous buffer.

    • Monitor for any precipitation as the pH decreases.

Step 2: Utilize Organic Co-solvents

If pH adjustment is not sufficient or not compatible with your experiment, using a small amount of an organic co-solvent can be effective for hydrophobic peptides.[9][10]

  • Attempt to dissolve the this compound in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[7]

  • Once the peptide is fully dissolved in the organic solvent, slowly add the aqueous buffer to your desired final concentration while vortexing.[9]

  • Caution: Be mindful of the final concentration of the organic solvent in your experimental setup, as it can affect biological assays. For many cell-based assays, the final DMSO concentration should be kept below 1% (v/v).[9]

Step 3: Physical Dissolution Aids

These methods can be used in conjunction with pH adjustment or co-solvents to further promote dissolution.

  • Sonication: Brief periods of sonication can help break up aggregates and enhance dissolution.[7] It is recommended to sonicate in short bursts (e.g., 3 cycles of 10 seconds) while keeping the sample on ice to prevent heating.[7]

  • Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility of some peptides.[10][11] However, prolonged or excessive heating should be avoided to prevent peptide degradation.

Experimental Workflow for Solubilizing this compound

The following diagram illustrates the decision-making process for dissolving this compound.

G start Start: Lyophilized this compound test_small Test solubility with a small amount of peptide start->test_small dissolve_buffer Attempt to dissolve in desired aqueous buffer (e.g., PBS pH 7.4) test_small->dissolve_buffer is_soluble Is the peptide soluble? dissolve_buffer->is_soluble ph_adjust Adjust pH away from pI (~5.9) is_soluble->ph_adjust No success Solution Prepared Successfully is_soluble->success Yes acidic Use dilute acid (e.g., 10% Acetic Acid) ph_adjust->acidic basic Use dilute base (e.g., 0.1% NH4OH) ph_adjust->basic is_soluble_ph Is the peptide soluble? acidic->is_soluble_ph basic->is_soluble_ph co_solvent Use a minimal amount of organic co-solvent (e.g., DMSO) is_soluble_ph->co_solvent No is_soluble_ph->success Yes is_soluble_co Is the peptide soluble? co_solvent->is_soluble_co physical_aids Apply physical aids (Sonication or Gentle Warming) is_soluble_co->physical_aids No is_soluble_co->success Yes is_soluble_final Is the peptide soluble? physical_aids->is_soluble_final is_soluble_final->success Yes fail Consult further or consider peptide modification is_soluble_final->fail No

Caption: A flowchart for troubleshooting this compound solubility.

Detailed Experimental Protocols

Protocol 1: Solubilization using pH Adjustment
  • Weigh a small, accurately measured amount of lyophilized this compound into a sterile microcentrifuge tube.

  • Add a small volume of a dilute acidic (e.g., 10% acetic acid) or basic (e.g., 0.1% ammonium hydroxide) solution to the peptide.

  • Vortex the tube for 30-60 seconds.

  • If the peptide dissolves, slowly add your target aqueous buffer to the desired final volume while continuously vortexing.

  • Visually inspect the solution for any signs of precipitation.

  • If the solution remains clear, measure the final pH and adjust if necessary for your experiment.

  • Centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved material before use.[7]

Protocol 2: Solubilization using an Organic Co-solvent
  • Weigh the desired amount of this compound into a sterile tube.

  • Add the smallest necessary volume of 100% DMSO to dissolve the peptide. Vortex until the solution is clear.

  • In a separate tube, prepare your final desired volume of aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the peptide-DMSO concentrate dropwise.

  • Ensure the final concentration of DMSO is compatible with your downstream applications.

  • If any precipitation occurs, the peptide concentration may be too high for that specific buffer and co-solvent percentage.

  • Centrifuge the final solution to remove any potential micro-precipitates.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution after initial dissolution? A1: This can happen if the final pH of the solution is too close to the peptide's isoelectric point (pI), or if the concentration of the peptide exceeds its solubility limit in the final buffer composition. Re-evaluate the final pH and consider increasing the amount of co-solvent if appropriate for your experiment.

Q2: Can I store this compound in solution? A2: It is generally recommended to prepare peptide solutions fresh for each experiment. If storage is necessary, it is best to store aliquots of the stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[11][12] The stability in a specific buffer should be determined empirically.

Q3: Are there any chemical modifications that can improve the solubility of this compound? A3: Yes, for future syntheses, several modifications can be considered to enhance solubility. These include N-terminal acetylation or C-terminal amidation to remove terminal charges, or the addition of a hydrophilic tag like polyethylene glycol (PEGylation).[3][8] Replacing one of the hydrophobic residues with a more hydrophilic or charged amino acid could also be an option, but this would change the peptide's identity.[9][10]

Logical Relationship of Factors Affecting Solubility

The following diagram illustrates the interplay of factors that determine the solubility of this compound.

G cluster_intrinsic Intrinsic Properties of this compound cluster_extrinsic Extrinsic Factors (Solution Environment) amino_acid_comp Amino Acid Composition (Isoleucine, Tryptophan) hydrophobicity High Hydrophobicity amino_acid_comp->hydrophobicity leads to pI Isoelectric Point (pI) amino_acid_comp->pI determines solubility This compound Solubility hydrophobicity->solubility decreases pI->solubility is minimal at pH Solution pH pH->solubility influences (via net charge) co_solvent Presence of Co-solvents co_solvent->solubility increases temperature Temperature temperature->solubility can increase

References

troubleshooting H-Ile-Trp-OH instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptide H-Ile-Trp-OH. The information is presented in a question-and-answer format to directly address common issues related to its instability in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, or Isoleucyl-Tryptophan, is a dipeptide composed of the amino acids isoleucine and tryptophan.[1] It is utilized in various research and development areas, including peptide synthesis as a building block for more complex therapeutic peptides and in biochemical assays to study enzyme and receptor activity.

Q2: What are the primary stability concerns with this compound in solution?

The main stability concern for this compound in solution is the degradation of the tryptophan residue.[2][3] The indole side chain of tryptophan is highly susceptible to oxidation, which can be initiated by exposure to light, elevated temperatures, oxygen, and the presence of metal ions or oxidizing agents.[2][3] This degradation can lead to a loss of the dipeptide's biological activity and the formation of impurities.

Q3: What are the visible signs of this compound degradation in my solution?

A common visible sign of tryptophan degradation is the development of a yellow or brownish color in the solution.[4] This discoloration is often due to the formation of oxidized tryptophan derivatives, such as kynurenine and N-formylkynurenine.[5][6]

Q4: How should I properly dissolve this compound to minimize instability?

This compound is a relatively hydrophobic dipeptide. For optimal dissolution and to minimize degradation, follow these guidelines:

  • Initial Solvent Selection: Attempt to dissolve the peptide in sterile, distilled water first. If solubility is low, a small amount of an organic solvent like DMSO can be used for initial solubilization, followed by dilution with your aqueous buffer.[3][7] Use fresh, high-purity DMSO as absorbed moisture can reduce solubility.

  • pH Adjustment: The solubility of peptides is pH-dependent. This compound is a neutral peptide, so its solubility is lowest near its isoelectric point. Adjusting the pH of the aqueous buffer away from the pI can improve solubility.[8]

  • Aiding Dissolution: Sonication or gentle warming (up to 37°C) can help dissolve the peptide.[3][7] Avoid excessive heat, as it can accelerate degradation.

  • Avoid Basic Conditions: Tryptophan-containing peptides can be susceptible to degradation under strongly basic conditions.[9]

Q5: What are the recommended storage conditions for this compound solutions?

To ensure the stability of your this compound solution:

  • Short-term storage (days to weeks): Store at 2-8°C.

  • Long-term storage (months): Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][7]

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photo-oxidation of the tryptophan residue.[7]

  • Oxygen-free Environment: For maximal stability, particularly for long-term storage, consider degassing your solvent and storing the solution under an inert gas like nitrogen or argon.[3]

Troubleshooting Guides

Issue 1: My this compound solution has turned yellow.
  • Question: I prepared a solution of this compound, and after a short period, it has developed a yellow tint. What does this mean, and is my sample still usable?

  • Answer: A yellow discoloration is a strong indicator of tryptophan oxidation.[4] The usability of your sample depends on the extent of degradation and the sensitivity of your experiment to impurities. For applications requiring high purity, it is recommended to prepare a fresh solution.

Issue 2: I am observing poor solubility of this compound in my aqueous buffer.
  • Question: I am having difficulty dissolving this compound in my phosphate-buffered saline (PBS) at the desired concentration. What can I do to improve its solubility?

  • Answer:

    • Solubility Test: First, test the solubility of a small amount of the peptide in your buffer.

    • Co-solvent: If solubility in your aqueous buffer is low, try dissolving the peptide in a minimal amount of a water-miscible organic solvent such as DMSO first, and then slowly add it to your buffer with gentle vortexing.[8]

    • pH Adjustment: The net charge of the peptide influences its solubility. While this compound is neutral, slight adjustments to the pH of your buffer (e.g., to a more acidic pH) may improve solubility.[8]

    • Sonication/Gentle Warming: Use an ultrasonic bath or warm the solution gently to 37°C to aid dissolution.[3][7]

Issue 3: I am seeing unexpected peaks in my HPLC analysis of an aged this compound solution.
  • Question: My HPLC chromatogram of an this compound solution that has been stored for a while shows the main peak and several smaller, new peaks. What are these, and how can I identify them?

  • Answer: The new peaks are likely degradation products resulting from the oxidation of the tryptophan residue. Common degradation products include N-formylkynurenine (NFK), kynurenine (Kyn), and oxindolylalanine (Oia).[5][6] To identify these peaks, you can:

    • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the molecular weights of the species in each peak. The expected mass shifts for common tryptophan oxidation products are:

      • +4 Da (Kynurenine)

      • +16 Da (Oxindolylalanine)

      • +32 Da (N-formylkynurenine)

    • Forced Degradation Study: Perform a forced degradation study (see experimental protocols below) to intentionally generate these degradation products and compare their retention times with the unknown peaks in your sample.

Data Presentation

Table 1: Illustrative Stability of this compound (1 mg/mL) in Aqueous Buffer at 37°C

pHIncubation Time (hours)% this compound Remaining (Illustrative)
3.02495%
5.02498%
7.42492%
9.02485%

Table 2: Illustrative Stability of this compound (1 mg/mL) in pH 7.4 Buffer

Storage ConditionIncubation Time (days)% this compound Remaining (Illustrative)
2-8°C, Protected from Light797%
Room Temperature, Exposed to Light780%
40°C, Protected from Light785%
-20°C, Protected from Light30>99%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

1. Stock Solution Preparation:

  • Dissolve this compound in a suitable solvent (e.g., a minimal amount of DMSO followed by dilution with water or buffer) to a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature (25°C) for 4 hours. At various time points (e.g., 0, 1, 2, 4 hours), withdraw a sample, neutralize it with 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light. At various time points, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation: Store the lyophilized powder in a controlled temperature oven at 70°C for 48 hours. After incubation, dissolve the powder in the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to a photostability chamber. Analyze samples at various time points.

3. Analysis:

  • Analyze the stressed samples by HPLC-UV and/or HPLC-MS to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector or a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B (linear gradient)

    • 35-40 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (for the tryptophan indole ring).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Mandatory Visualization

Tryptophan_Degradation_Pathway cluster_products This compound This compound Oxidative_Stress Oxidative Stress (Light, Heat, H2O2) This compound->Oxidative_Stress Degradation_Products Degradation Products Oxidative_Stress->Degradation_Products N-formylkynurenine H-Ile-N-formylkynurenine-OH (+32 Da) Degradation_Products->N-formylkynurenine Kynurenine H-Ile-Kynurenine-OH (+4 Da) Degradation_Products->Kynurenine Oxindolylalanine H-Ile-Oxindolylalanine-OH (+16 Da) Degradation_Products->Oxindolylalanine

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow_Stability_Analysis Start Start: this compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidant, Heat, Light) Start->Forced_Degradation HPLC_Analysis HPLC-UV/MS Analysis Forced_Degradation->HPLC_Analysis Data_Analysis Data Analysis: - Quantify Degradation - Identify Products HPLC_Analysis->Data_Analysis Stability_Assessment End: Stability Profile Data_Analysis->Stability_Assessment

Caption: Workflow for this compound stability analysis.

References

Technical Support Center: Optimizing HPLC Purification of Isoleucyl-Tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC purification of Isoleucyl-Tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Isoleucyl-Tryptophan to consider for HPLC purification?

A1: Isoleucyl-Tryptophan is a dipeptide composed of the amino acids Isoleucine and Tryptophan. Key properties influencing its HPLC purification include:

  • Hydrophobicity: Both Isoleucine and Tryptophan have hydrophobic side chains, making reversed-phase HPLC (RP-HPLC) the primary method of choice for purification.[1][2]

  • Aromaticity: The indole ring of the Tryptophan residue allows for strong UV absorbance, making UV detection a suitable method.[1] The typical detection wavelengths are around 220 nm (for the peptide bond) and 280 nm (for the tryptophan side chain).[2][3]

  • Susceptibility to Oxidation: The Tryptophan residue can be prone to oxidation, which may lead to the appearance of unexpected peaks in the chromatogram.[3] It is advisable to use fresh, high-purity solvents and minimize the sample's exposure to light and air.[3]

Q2: Which type of HPLC column is recommended for Isoleucyl-Tryptophan purification?

A2: For the purification of a small dipeptide like Isoleucyl-Tryptophan, a C18 reversed-phase column is the most common and generally effective choice.[4][5] Key column parameters to consider are:

  • Pore Size: A pore size of 100 Å to 300 Å is typically suitable for peptides.[4][6]

  • Particle Size: Smaller particle sizes (e.g., 3-5 µm) will provide higher resolution but also generate higher backpressure.

  • Column Dimensions: Analytical scale purifications commonly use columns with a 4.6 mm internal diameter, while preparative scale purifications require larger diameter columns.[1]

Q3: What are the recommended mobile phases for purifying Isoleucyl-Tryptophan?

A3: A typical mobile phase for reversed-phase HPLC of peptides consists of:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1][5]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1][5]

Formic acid (0.1%) can be used as an alternative to TFA, especially if the fractions are intended for mass spectrometry (MS) analysis, as it is less ion-suppressive.[6]

Q4: Why is a gradient elution recommended over an isocratic elution?

A4: Gradient elution is generally preferred for peptide purification because it provides sharper peaks and better resolution in a shorter amount of time.[1] Peptides, even small ones, tend to have a narrow elution window, and a gradient allows for a controlled increase in the organic solvent concentration to effectively elute the target peptide from the column.[7]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of Isoleucyl-Tryptophan.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample. 2. Inappropriate Sample Solvent: Dissolving the sample in a solvent stronger than the initial mobile phase. 3. Column Degradation: The column is old or has been exposed to harsh conditions.[8] 4. Secondary Interactions: Interaction of the peptide with active sites on the silica packing.[9]1. Reduce the injection volume or sample concentration. 2. Whenever possible, dissolve the sample in the initial mobile phase.[10] If a stronger solvent is necessary for solubility, inject the smallest possible volume. 3. Replace the column. 4. Ensure the mobile phase contains an ion-pairing agent like TFA to minimize secondary interactions.[1]
No Peak or Very Small Peak 1. Injection Issue: The injector may be malfunctioning or the sample loop is not filled correctly. 2. Detection Issue: Incorrect wavelength setting on the UV detector. 3. Sample Degradation: The peptide has degraded.1. Check the injector for leaks and ensure proper operation.[11] 2. Set the detector to 220 nm or 280 nm for Isoleucyl-Tryptophan. 3. Prepare a fresh sample and use it immediately. Store stock solutions at -20°C or -80°C.
Ghost Peaks 1. Contaminated Mobile Phase: Impurities in the water or organic solvent.[11] 2. Carryover from Previous Injection: The previous sample was not fully eluted. 3. Air Bubbles: Air trapped in the system.[12]1. Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily. 2. Run a blank gradient (injecting mobile phase A) to wash the column. 3. Degas the mobile phases thoroughly before use.[8]
Irreproducible Retention Times 1. Inadequate Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions before injection.[4] 2. Fluctuations in Column Temperature: The ambient temperature is not stable.[5][10] 3. Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase.[8]1. Equilibrate the column with at least 5-10 column volumes of the initial mobile phase before each injection.[4] 2. Use a column oven to maintain a constant temperature.[5][10] 3. Prepare mobile phases carefully and consistently.
High Backpressure 1. Clogged Column Frit: Particulates from the sample or mobile phase have blocked the inlet frit.[8] 2. Precipitation in the System: Buffer or sample has precipitated in the tubing or column. 3. High Flow Rate: The flow rate is too high for the column and particle size.1. Filter all samples and mobile phases before use. If clogged, try back-flushing the column (if the manufacturer allows). 2. Flush the system with a solvent in which the precipitate is soluble. 3. Reduce the flow rate.

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development

This protocol outlines a general procedure for developing an analytical method for Isoleucyl-Tryptophan.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude Isoleucyl-Tryptophan in Mobile Phase A to a concentration of 1 mg/mL.[3] Filter the sample through a 0.45 µm syringe filter before injection.[3]

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-41 min: 95% to 5% B

    • 41-50 min: 5% B (re-equilibration)

Protocol 2: Preparative RP-HPLC Purification

This protocol is for scaling up the analytical method for purification.

  • Column: C18 reversed-phase, 21.2 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: 20 mL/min (adjust based on column dimensions).

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm or 280 nm.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Optimized Gradient: Based on the analytical run, create a shallower gradient around the elution time of the target peak. For example, if the peak of interest eluted at 40% B in the analytical run, a preparative gradient could be:

    • 0-5 min: 20% B

    • 5-45 min: 20% to 60% B (linear gradient)

    • 45-50 min: 95% B (column wash)

    • 50-60 min: Re-equilibration at 20% B

  • Fraction Collection: Collect fractions across the elution profile of the target peak.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the pure fractions and lyophilize to obtain the purified peptide.[3]

Visualizations

HPLC_Workflow cluster_prep Sample & System Preparation cluster_run HPLC Run cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Fresh Solvents & Degas) SystemEquil System Equilibration MobilePhasePrep->SystemEquil SystemEquil->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection Gradient->Detection Fractionation Fraction Collection Detection->Fractionation PurityAnalysis Purity Analysis of Fractions Fractionation->PurityAnalysis Pooling Pool Pure Fractions PurityAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Troubleshooting_Tree Problem Chromatographic Problem Identified PeakShape Poor Peak Shape? Problem->PeakShape RetentionTime Retention Time Shift? Problem->RetentionTime Pressure Pressure Issue? Problem->Pressure CheckOverload Reduce Sample Load PeakShape->CheckOverload Yes CheckSolvent Use Weaker Sample Solvent PeakShape->CheckSolvent Yes ReplaceColumn Replace Column PeakShape->ReplaceColumn Yes Equilibrate Increase Equilibration Time RetentionTime->Equilibrate Yes TempControl Use Column Oven RetentionTime->TempControl Yes FreshMobilePhase Prepare Fresh Mobile Phase RetentionTime->FreshMobilePhase Yes Filter Filter Sample/Mobile Phase Pressure->Filter Yes Flush Flush System Pressure->Flush Yes CheckFlow Check Flow Rate Pressure->CheckFlow Yes

References

minimizing interference in H-Ile-Trp-OH bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides and FAQs

Disclaimer: Sufficiently detailed public information on specific bioassays for the dipeptide H-Ile-Trp-OH (Isoleucyl-Tryptophan) and its associated interferences is limited. The following troubleshooting guide is based on general principles applicable to peptide-based assays and may require adaptation for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of interference in this compound bioassays?

Potential sources of interference in peptide-based bioassays can be broadly categorized as:

  • Sample Matrix Effects: Components in the biological sample (e.g., plasma, serum, cell lysate) can interfere with the assay. This includes endogenous enzymes that may degrade the peptide, binding proteins that sequester this compound, and high concentrations of other molecules that can cause non-specific interactions.

  • Reagent-Specific Interference: The reagents used in the assay, such as antibodies, enzymes, or detection molecules, may cross-react with other components in the sample or with each other, leading to false-positive or false-negative results.

  • Experimental Conditions: Factors such as pH, temperature, and incubation time can significantly impact the stability of this compound and the performance of the assay. Sub-optimal conditions can lead to peptide degradation or inefficient binding.

  • Assay Plate and Equipment Interference: Non-specific binding of this compound or other assay components to the surface of microplates can be a significant source of error. Inconsistent temperature control or improper washing of plates can also introduce variability.

Q2: How can I minimize interference from the sample matrix?

To minimize matrix effects, consider the following strategies:

  • Sample Pre-treatment: This can involve protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction to remove interfering substances. The choice of method will depend on the nature of the interference and the sample type.

  • Dilution: Diluting the sample can reduce the concentration of interfering molecules. However, this may also reduce the concentration of this compound to below the detection limit of the assay.

  • Use of Matrix-Matched Calibrators and Controls: Preparing calibrators and quality control samples in a matrix that closely resembles the study samples can help to compensate for matrix effects.

Q3: What steps can I take to address reagent-specific interference?

Addressing reagent-specific interference often involves:

  • Reagent Validation: Thoroughly validate all reagents, including antibodies and enzymes, for specificity and cross-reactivity.

  • Blocking Agents: Use appropriate blocking agents (e.g., bovine serum albumin, non-fat dry milk) to prevent non-specific binding of reagents to the assay plate or other surfaces.

  • Optimization of Reagent Concentrations: Titrate all reagents to determine the optimal concentrations that provide the best signal-to-noise ratio.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
High Background Signal 1. Non-specific binding of detection antibody. 2. Insufficient washing. 3. Contaminated reagents.1. Increase concentration of blocking agent or try a different blocking agent. 2. Optimize wash steps (increase number of washes or volume of wash buffer). 3. Use fresh, high-quality reagents.
Low or No Signal 1. Degradation of this compound. 2. Incorrect reagent concentrations. 3. Sub-optimal incubation conditions (time, temperature).1. Add protease inhibitors to the sample and buffers. Handle samples on ice. 2. Re-optimize reagent concentrations. 3. Optimize incubation times and temperatures for each step of the assay.
High Variability Between Replicates 1. Inconsistent pipetting. 2. Uneven temperature across the assay plate. 3. Incomplete mixing of reagents.1. Calibrate pipettes regularly and use proper pipetting technique. 2. Ensure uniform temperature incubation. 3. Mix all reagents thoroughly before use.

Experimental Workflow & Logical Relationships

Below are generalized workflows and logical diagrams relevant to troubleshooting peptide bioassays.

cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Biological Sample Pretreatment Sample Pre-treatment Sample->Pretreatment Calibrators Calibrators & QCs Incubation Incubation Steps Calibrators->Incubation Reagents Assay Reagents Reagents->Incubation Pretreatment->Incubation Washing Wash Steps Incubation->Washing Detection Signal Detection Washing->Detection RawData Raw Data Acquisition Detection->RawData Analysis Data Processing & Analysis RawData->Analysis Results Final Results Analysis->Results

Caption: A generalized workflow for a typical this compound bioassay.

cluster_sources Potential Sources cluster_solutions Troubleshooting Steps Interference Interference Observed Matrix Matrix Effects Interference->Matrix Reagent Reagent Issues Interference->Reagent Conditions Assay Conditions Interference->Conditions Equipment Equipment/Plate Issues Interference->Equipment Pretreat Optimize Sample Prep Matrix->Pretreat Validate Validate Reagents Reagent->Validate Optimize Optimize Conditions Conditions->Optimize Check Check Equipment Equipment->Check

Caption: A troubleshooting logic diagram for identifying and resolving interference.

H-Ile-Trp-OH degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-Ile-Trp-OH (Isoleucyl-Tryptophan). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation of this dipeptide and in designing experiments to ensure its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound predominantly involve the tryptophan (Trp) residue, which is susceptible to oxidation and photodegradation. The peptide bond itself can also undergo hydrolysis under certain pH and temperature conditions.

  • Oxidation: The indole ring of the tryptophan residue is highly susceptible to oxidation.[1][2] This can be initiated by atmospheric oxygen, reactive oxygen species (ROS) like hydrogen peroxide, or free radicals.[3] Oxidation can lead to the formation of several degradation products, including N-formylkynurenine (NFK), kynurenine (Kyn), and various hydroxylated derivatives.[2][4][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the tryptophan residue.[6] This process can involve the formation of radical species and result in a complex mixture of degradation products.[2]

  • Hydrolysis: The peptide bond between isoleucine and tryptophan can be cleaved through hydrolysis. This is typically accelerated under strongly acidic or basic conditions and at elevated temperatures.

Q2: My solution of this compound has turned yellow. What is the cause?

A2: The yellowing of your this compound solution is a common indicator of tryptophan degradation, specifically oxidation.[2] The formation of degradation products like kynurenine and its derivatives can impart a yellow color to the solution. This is often exacerbated by exposure to light and oxygen.

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To prevent degradation, it is crucial to control the experimental conditions:

  • pH Control: Maintain the pH of your solution within a neutral to slightly acidic range (pH 5-7) to minimize hydrolysis of the peptide bond.

  • Light Protection: Protect your samples from light by using amber vials or by wrapping the containers in aluminum foil, especially during long-term storage or when conducting light-sensitive assays.[1]

  • Oxygen Exclusion: For sensitive experiments or long-term storage, it is advisable to use deoxygenated solvents and to store the peptide solution under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Store stock solutions at or below -20°C. For working solutions, avoid prolonged exposure to high temperatures.

  • Use of Antioxidants: In some cases, the addition of antioxidants like ascorbic acid may help to prevent oxidative degradation.

Q4: What are the best practices for storing this compound?

A4: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or lower. If a stock solution is required, it should be prepared in a buffer at a slightly acidic to neutral pH, aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. The solution should be protected from light.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Issue Possible Cause(s) Troubleshooting Steps
Loss of peptide concentration over time in solution. 1. Oxidative degradation: The tryptophan residue is being oxidized. 2. Hydrolysis: The peptide bond is being cleaved. 3. Adsorption to surfaces: The peptide may be adsorbing to the walls of the storage container.1. Prepare fresh solutions before use. Store stock solutions under an inert atmosphere. Consider adding an antioxidant if compatible with your experiment. 2. Check the pH of your solution. Adjust to a range of 5-7. Avoid storing in strongly acidic or basic buffers. 3. Use low-adsorption microcentrifuge tubes or glassware.
Appearance of unexpected peaks in HPLC analysis. 1. Degradation products: New peaks likely correspond to oxidation or hydrolysis products. 2. Contamination: The sample may be contaminated.1. Compare the chromatogram to a freshly prepared standard. Use a stability-indicating HPLC method to resolve the parent peptide from its degradation products. Mass spectrometry can be used to identify the new peaks.[7] 2. Ensure all solvents, buffers, and equipment are clean. Filter all solutions before HPLC analysis.
Inconsistent results in biological assays. 1. Peptide degradation: The active concentration of this compound may be lower than expected due to degradation. 2. Interference from degradation products: Degradation products may have their own biological activity or interfere with the assay.1. Confirm the concentration and purity of the peptide solution by HPLC immediately before use. 2. If degradation is suspected, purify the this compound sample to remove degradation products before conducting the assay.
Poor solubility of the lyophilized powder. 1. Aggregation: The peptide may have aggregated. 2. Incorrect solvent: The chosen solvent may not be appropriate.1. Gentle sonication can help to break up aggregates. 2. This compound is generally soluble in aqueous buffers. If you are using an organic co-solvent, ensure it is miscible with your aqueous buffer.

Data Presentation

Table 1: Factors Influencing the Stability of Tryptophan-Containing Peptides
Factor Effect on Stability Recommendations References
pH The peptide bond is susceptible to hydrolysis at acidic (pH < 3) and basic (pH > 9) conditions. The indole ring of tryptophan is more stable in the neutral to slightly acidic range.Maintain solutions at a pH between 5 and 7 for optimal stability.[1]
Temperature Higher temperatures accelerate both hydrolysis and oxidation rates.Store stock solutions at -20°C or below. Avoid prolonged exposure of working solutions to temperatures above room temperature.[8][9]
Light Exposure UV and visible light can induce photodegradation of the tryptophan residue, leading to the formation of various degradation products.Protect solutions from light by using amber vials or wrapping containers in foil. Minimize exposure to ambient light during experiments.[1][6]
Oxygen The presence of oxygen promotes the oxidative degradation of the tryptophan indole ring.For long-term storage or sensitive applications, use deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon).[3]
Oxidizing Agents Reagents such as hydrogen peroxide and free radicals will rapidly degrade the tryptophan residue.Avoid the use of oxidizing agents in your formulation unless they are a required part of the experimental design. If their presence is unavoidable, consider the use of antioxidants.[3][4]
Enzymes Proteases and peptidases present in biological matrices (e.g., serum, plasma) can enzymatically cleave the peptide bond.For in vitro biological assays, consider using protease inhibitors or heat-inactivated serum if compatible with the experiment.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., water or a buffer at pH 7) to create a stock solution of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature (25°C) for 4 hours. At various time points (e.g., 0, 1, 2, 4 hours), withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate a solid sample of this compound at 60°C for 24 hours. Also, incubate a solution of the peptide at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to a photostability chamber. A control sample should be wrapped in aluminum foil and stored under the same conditions.

3. HPLC Analysis:

  • Use a stability-indicating HPLC method. A good starting point is a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

  • Monitor the elution profile at a wavelength where both the peptide and potential degradation products absorb (e.g., 220 nm and 280 nm).

  • Analyze the stressed samples alongside a non-stressed control to identify and quantify the degradation products.

4. Mass Spectrometry Analysis:

  • Couple the HPLC system to a mass spectrometer to determine the mass of the degradation products, which will aid in their identification.

Protocol 2: Enzymatic Stability Assay in Human Serum

This protocol provides a method to assess the stability of this compound in the presence of proteases found in human serum.

1. Peptide Solution Preparation:

  • Prepare a stock solution of this compound in an appropriate buffer (e.g., PBS, pH 7.4) at a concentration of 1 mg/mL.

2. Incubation with Serum:

  • Thaw human serum and centrifuge to remove any precipitates.

  • In a microcentrifuge tube, mix the peptide stock solution with the serum to a final peptide concentration of 100 µg/mL.

  • Immediately take a 50 µL aliquot for the 0-hour time point and add it to a tube containing 50 µL of 10% trichloroacetic acid (TCA) to precipitate proteins and stop enzymatic degradation. Vortex and place on ice.

  • Incubate the remaining serum-peptide mixture at 37°C.

3. Sample Collection and Processing:

  • Collect 50 µL aliquots at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

  • At each time point, immediately quench the reaction by adding the aliquot to 50 µL of 10% TCA. Vortex and place on ice.

  • After collecting the final time point, incubate all quenched samples on ice for at least 30 minutes to allow for complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

4. Analysis:

  • Carefully collect the supernatant, which contains the remaining intact peptide.

  • Analyze the supernatant by a validated HPLC method to quantify the concentration of this compound at each time point.

  • Calculate the percentage of peptide remaining at each time point relative to the 0-hour sample to determine the degradation rate.

Mandatory Visualizations

This compound This compound Oxidation Oxidation This compound->Oxidation O2, ROS Hydrolysis Hydrolysis This compound->Hydrolysis H+/OH-, Temp Photodegradation Photodegradation This compound->Photodegradation Light (UV) Enzymatic Degradation Enzymatic Degradation This compound->Enzymatic Degradation Proteases N-formylkynurenine, Kynurenine, etc. N-formylkynurenine, Kynurenine, etc. Oxidation->N-formylkynurenine, Kynurenine, etc. H-Ile-OH + H-Trp-OH H-Ile-OH + H-Trp-OH Hydrolysis->H-Ile-OH + H-Trp-OH Complex Mixture of Photoproducts Complex Mixture of Photoproducts Photodegradation->Complex Mixture of Photoproducts Enzymatic Degradation->H-Ile-OH + H-Trp-OH

Caption: Major degradation pathways of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Stressing Conditions Stressing Conditions Stock Solution->Stressing Conditions Acid, Base, H2O2, Heat, Light HPLC Analysis HPLC Analysis Stressing Conditions->HPLC Analysis Inject Stressed Samples & Control MS Analysis MS Analysis HPLC Analysis->MS Analysis Identify Peaks Data Interpretation Data Interpretation MS Analysis->Data Interpretation Degradation Profile

Caption: Workflow for a forced degradation study of this compound.

Peptide + Serum Peptide + Serum Incubate at 37°C Incubate at 37°C Peptide + Serum->Incubate at 37°C Collect Aliquots at Time Points Collect Aliquots at Time Points Incubate at 37°C->Collect Aliquots at Time Points Quench with TCA Quench with TCA Collect Aliquots at Time Points->Quench with TCA Centrifuge & Collect Supernatant Centrifuge & Collect Supernatant Quench with TCA->Centrifuge & Collect Supernatant HPLC Quantification HPLC Quantification Centrifuge & Collect Supernatant->HPLC Quantification Determine Degradation Rate Determine Degradation Rate HPLC Quantification->Determine Degradation Rate

Caption: Workflow for an enzymatic stability assay of this compound.

References

Technical Support Center: Enhancing Cell Permeability of Isoleucyl-Tryptophan and Other Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor cell permeability of the dipeptide Isoleucyl-Tryptophan (Ile-Trp) and other short-chain peptides.

Introduction to the Permeability Challenge

Isoleucyl-Tryptophan (Ile-Trp) is a dipeptide with potential applications in various research and therapeutic areas. However, like many small peptides, its utility can be limited by its poor ability to cross cell membranes. This is often due to a combination of factors including its size, charge, and the number of hydrogen bond donors and acceptors. This guide will provide an overview of the common strategies and experimental protocols to diagnose and overcome these permeability issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Isoleucyl-Tryptophan (Ile-Trp) dipeptide showing low activity in cell-based assays?

A1: Low bioactivity of a peptide in a cell-based assay can be due to several factors. One of the most common reasons is poor cell permeability. The peptide may be highly active at its target, but if it cannot efficiently cross the cell membrane to reach its intracellular site of action, it will appear inactive. Other possibilities include degradation by extracellular proteases or efflux out of the cell by transporters.

Q2: What are the first steps to determine if poor cell permeability is the issue?

A2: To diagnose poor cell permeability, you can perform a cell permeability assay. The two most common in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a high-throughput assay that assesses passive diffusion across an artificial lipid membrane. The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium. This model can assess both passive diffusion and active transport processes.

Q3: What are the main strategies to improve the cell permeability of a dipeptide like Ile-Trp?

A3: There are several strategies to enhance the cell permeability of peptides:

  • Chemical Modifications:

    • N-methylation: Replacing the hydrogen atom on a backbone amide with a methyl group can reduce the number of hydrogen bond donors, increase lipophilicity, and improve metabolic stability.[1]

    • D-amino acid substitution: Replacing one or both of the L-amino acids with their D-enantiomers can increase proteolytic stability and may alter the peptide's conformation in a way that favors membrane translocation.[2][3][4]

    • Cyclization: For slightly larger peptides, cyclization can pre-organize the peptide into a more membrane-compatible conformation and reduce the desolvation penalty for entering the lipid bilayer.[5][6]

  • Conjugation Strategies:

    • Cell-Penetrating Peptides (CPPs): Covalently attaching your dipeptide to a known CPP, such as Tat or Penetratin, can facilitate its entry into cells, often through endocytosis.[7][8][9]

Q4: Will modifying my dipeptide affect its biological activity?

A4: It is possible that chemical modifications could alter the binding of the dipeptide to its target. Therefore, it is crucial to test the modified peptides in a cell-free assay (e.g., a binding assay or an enzyme activity assay) to ensure that the modification has not abolished its intrinsic activity.

Q5: Which permeability enhancement strategy should I choose?

A5: The choice of strategy depends on several factors, including the nature of your dipeptide, its target, and the resources available. N-methylation is a good starting point as it is a relatively minor modification. If proteolytic degradation is also a concern, D-amino acid substitution is a viable option. For molecules that are particularly difficult to get into cells, conjugation to a CPP can be very effective.

Troubleshooting Guide

If you are experiencing issues with the cellular activity of Isoleucyl-Tryptophan, follow these troubleshooting steps:

  • Confirm Intrinsic Activity: Before investigating cell permeability, ensure your dipeptide is active in a cell-free assay. This will confirm that the peptide itself is functional.

  • Assess Cell Permeability: Use a PAMPA or Caco-2 assay to quantify the permeability of your unmodified dipeptide. Low apparent permeability (Papp) values will confirm that cell entry is a limiting factor.

  • Select a Permeability Enhancement Strategy: Based on the FAQs above, choose a suitable modification strategy.

  • Synthesize and Purify the Modified Dipeptide: Follow the appropriate chemical synthesis protocol to create the modified version of your dipeptide.

  • Re-evaluate Permeability: Perform the same permeability assay on the modified dipeptide to quantify the improvement in cell penetration.

  • Assess Biological Activity: Test the modified dipeptide in your cell-based assay to determine if the enhanced permeability translates to increased biological activity.

  • Control for Cytotoxicity: It is important to assess whether the modified dipeptide is cytotoxic at the concentrations used in your experiments.

Data Presentation

The following tables summarize the potential effects of different modifications on dipeptide permeability. The data presented here is illustrative and based on studies of various peptides. The actual improvement for Isoleucyl-Tryptophan will need to be determined experimentally.

Table 1: Effect of N-Methylation on Peptide Permeability

PeptideModificationAssayPapp (x 10⁻⁶ cm/s)Fold ImprovementReference
Cyclic Hexapeptide (Ala-based)UnmodifiedCaco-2< 1-[1]
Cyclic Hexapeptide (Ala-based)N-methylated at one positionCaco-2> 10> 10[1]
Linear Tripeptide (Phe-based)UnmodifiedIn situ rat ileumVaries-[10]
Linear Tripeptide (Phe-based)Sequentially N-methylatedIn situ rat ileumIncreased with methylationVaries[10]

Table 2: Effect of Cyclization on Peptide Permeability

PeptideConformationAssayPapp (x 10⁻⁶ cm/s)Fold ImprovementReference
CsA analogCyclicRRCK cellsHigh-[6]
CsA analogLinear counterpartRRCK cellsSignificantly reduced-[6]
Various PeptidesLinearReporter gene-basedVaries-[5]
Various PeptidesCyclicReporter gene-basedNot generally higher-[5]

Table 3: Effect of CPP Conjugation on Cellular Uptake

CargoCPP ConjugateCell LineUptake EnhancementReference
DoxorubicinTat (N-terminal)KB-3-1 & KB-V1Lower than free Dox[7]
DoxorubicinTat (C-terminal)KB-3-1 & KB-V1Higher than N-terminal conjugate[7]
5-CarboxyfluoresceinTatMCF-7Significantly Increased[8]
PLHSpT PeptideTatHeLaIncreased[11]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general procedure for assessing the passive permeability of a dipeptide.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plate (non-treated, flat bottom)

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 5% (v/v) DMSO in PBS

  • Test dipeptide (e.g., Isoleucyl-Tryptophan)

  • High and low permeability control compounds

  • Plate shaker

  • LC-MS/MS for analysis

Procedure:

  • Prepare Solutions:

    • Dissolve the test dipeptide and control compounds in DMSO to make a 10 mM stock solution.

    • Dilute the stock solutions to 10-20 µM in PBS with 5% DMSO.[12]

  • Coat the Filter Plate:

    • Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the membrane is fully coated.[12]

    • Allow the solvent to evaporate for at least 10 minutes.

  • Set up the Assay:

    • Add 300 µL of PBS to each well of the acceptor plate.[12]

    • Place the coated filter plate on top of the acceptor plate to create the "sandwich".

    • Add 150 µL of the diluted test dipeptide and control solutions to the corresponding wells of the filter (donor) plate.[12]

  • Incubation:

    • Incubate the plate assembly at room temperature for 10-20 hours on a plate shaker with gentle agitation.[12]

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the dipeptide in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    • The Papp value is calculated using the following formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol describes a bidirectional permeability assay using Caco-2 cells.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test dipeptide

  • Control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. The medium should be changed every 2-3 days.

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add HBSS containing the test dipeptide and controls to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers for LC-MS/MS analysis.

  • Permeability Assay (Basolateral to Apical - B to A):

    • To assess active efflux, perform the assay in the reverse direction.

    • Add the test dipeptide to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate and collect samples as described above.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as Papp(B to A) / Papp(A to B). An efflux ratio greater than 2 suggests the involvement of active efflux.[13]

Protocol 3: On-Resin N-Methylation of a Dipeptide

This is a general protocol for the N-methylation of a peptide during solid-phase peptide synthesis (SPPS).

Materials:

  • Peptide synthesized on a solid support (resin)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl p-toluenesulfonate (MeOTs)

  • 2-Mercaptoethanol

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Sulfonylation:

    • Swell the peptide-resin in DMF.

    • Add a solution of o-NBS-Cl and DBU in DMF to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Methylation:

    • Add a solution of MeOTs and DBU in DMF to the sulfonated peptide-resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Desulfonylation:

    • Add a solution of 2-mercaptoethanol and DBU in DMF to the methylated resin and shake for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Cleavage and Purification:

    • Cleave the N-methylated peptide from the resin using a standard cleavage cocktail (e.g., TFA-based).

    • Purify the peptide by reverse-phase HPLC.

Protocol 4: EDC/NHS Conjugation of a Dipeptide to a Cell-Penetrating Peptide

This protocol describes the conjugation of a dipeptide with a free carboxylic acid to a CPP with a free amine.

Materials:

  • Isoleucyl-Tryptophan (with a free C-terminal carboxyl group)

  • CPP (e.g., Tat peptide with a free N-terminal amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation buffer (e.g., 0.1 M MES, pH 4.5-5)

  • Coupling buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine)

  • Desalting column

Procedure:

  • Activate the Dipeptide:

    • Dissolve the dipeptide in the activation buffer.

    • Add EDC and NHS to the dipeptide solution and incubate for 15 minutes at room temperature to form an NHS ester.[14][15]

  • Conjugation:

    • Add the activated dipeptide solution to the CPP solution in the coupling buffer.

    • Allow the reaction to proceed for 2 hours at room temperature.[14][15]

  • Quench the Reaction:

    • Add the quenching solution to stop the reaction.

  • Purification:

    • Purify the dipeptide-CPP conjugate using a desalting column to remove excess reagents.[14][15]

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solution Solution Pathway start Low Bioactivity of Isoleucyl-Tryptophan cell_free Perform Cell-Free Assay (e.g., Enzyme Inhibition) start->cell_free is_active Is the dipeptide intrinsically active? cell_free->is_active permeability_assay Assess Cell Permeability (PAMPA or Caco-2) is_active->permeability_assay Yes stop Synthesize new compound is_active->stop No is_permeable Is Papp value acceptable? permeability_assay->is_permeable select_strategy Select Permeability Enhancement Strategy is_permeable->select_strategy No other_issue Investigate other issues (e.g., target expression) is_permeable->other_issue Yes synthesis Synthesize Modified Dipeptide select_strategy->synthesis re_evaluate Re-evaluate Permeability and Bioactivity synthesis->re_evaluate success Optimized Dipeptide with Improved Permeability re_evaluate->success

Caption: Troubleshooting workflow for addressing poor cell permeability.

modification_strategies cluster_chem_mod Chemical Modifications cluster_conjugation Conjugation Strategies start Poorly Permeable Dipeptide (Ile-Trp) n_methylation N-Methylation start->n_methylation d_amino_acid D-Amino Acid Substitution start->d_amino_acid cyclization Cyclization (for longer peptides) start->cyclization cpp Cell-Penetrating Peptide (CPP) Conjugation start->cpp end Improved Cell Permeability n_methylation->end d_amino_acid->end cyclization->end cpp->end

Caption: Strategies for enhancing dipeptide cell permeability.

cpp_mechanism extracellular Extracellular Space cpp_conjugate CPP-Ile-Trp Conjugate cell_membrane Cell Membrane intracellular Intracellular Space target Intracellular Target binding Binding to Cell Surface (Electrostatic Interactions) cpp_conjugate->binding internalization Internalization (e.g., Endocytosis) binding->internalization endosome Endosome internalization->endosome escape Endosomal Escape endosome->escape release Release of Ile-Trp escape->release release->target

References

Validation & Comparative

H-Ile-Trp-OH vs. Captopril: A Comparative Analysis of ACE Inhibition Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Angiotensin-Converting Enzyme (ACE) inhibition efficiency of the naturally derived dipeptide H-Ile-Trp-OH (Isoleucyl-Tryptophan) and the well-established synthetic drug, captopril. The information presented herein is supported by experimental data to aid in research and development endeavors within the fields of pharmacology and medicinal chemistry.

Mechanism of Action: ACE Inhibition in the Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] A key enzyme in this system is the Angiotensin-Converting Enzyme (ACE), which converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II.[2][3] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and stimulates the release of aldosterone, which promotes sodium and water retention, further elevating blood pressure.[2]

Both this compound and captopril are ACE inhibitors. They exert their effects by binding to the active site of ACE, preventing it from converting angiotensin I to angiotensin II.[2][4] This inhibition leads to vasodilation (widening of blood vessels) and a reduction in blood volume, thereby lowering blood pressure.[2][5] Captopril, the first orally active ACE inhibitor, contains a thiol group that binds to the zinc ion within the active site of the ACE enzyme, effectively blocking its activity.[6] Natural peptides like this compound also demonstrate ACE-inhibiting properties, with studies indicating their potential as antihypertensive agents.[7][8]

Quantitative Comparison of ACE Inhibition

The inhibitory efficiency of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

InhibitorChemical NatureIC50 ValueSource
This compound Dipeptide0.50 µM[9]
Captopril Synthetic Drug1.79 - 15.1 nM[10][11]

Note: IC50 values can vary depending on the experimental assay conditions, including the substrate used.

Based on the available data, captopril exhibits significantly higher potency as an ACE inhibitor, with IC50 values in the nanomolar range, compared to this compound, which has an IC50 in the micromolar range.

Experimental Protocols for ACE Inhibition Assay

The determination of ACE inhibitory activity is typically performed in vitro. A common method involves the hydrolysis of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL), by ACE. The amount of hippuric acid (HA) produced is then quantified, often by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

Principle: The assay measures the rate of hippuric acid (HA) formation from the substrate HHL upon enzymatic action by ACE. The inhibitor's presence will reduce the amount of HA produced. The percentage of inhibition is calculated by comparing the amount of HA produced in the presence and absence of the inhibitor.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as the substrate

  • Sodium borate buffer (pH 8.3)

  • Inhibitor solutions (this compound and captopril at various concentrations)

  • 1 M HCl to stop the reaction

  • Ethyl acetate for extraction

  • Mobile phase for HPLC (e.g., a mixture of 10 mM KH2PO4 (pH 3) and methanol)[12]

  • RP-HPLC system with a UV detector (228 nm)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of ACE, HHL, and the inhibitors (this compound and captopril) in sodium borate buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, pre-incubate 25 µL of the ACE solution (e.g., 80 mU/ml) with 25 µL of the inhibitor solution at various concentrations for 3 minutes at 37°C. A control sample should be prepared with 25 µL of buffer instead of the inhibitor solution.[12]

    • Initiate the reaction by adding 25 µL of the HHL substrate solution (e.g., 9 mM).[12]

    • Incubate the mixture for 30 minutes at 37°C.[12]

  • Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.

  • Extraction of Hippuric Acid: Add 1.5 mL of ethyl acetate to the reaction mixture, vortex for 15 seconds, and centrifuge to separate the layers.

  • Sample Preparation for HPLC: Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • HPLC Analysis: Reconstitute the dried hippuric acid in a suitable volume of the mobile phase. Inject a defined volume (e.g., 20 µL) into the RP-HPLC system.[12]

  • Data Analysis:

    • Quantify the hippuric acid by measuring the area under the curve (AUC) of its corresponding peak at 228 nm.[12]

    • Calculate the percentage of ACE inhibition using the following formula: ACE Inhibition (%) = [1 - (AUC of inhibitor / AUC of control)] x 100.[12]

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the ACE Inhibition Pathway

ACE_Inhibition_Pathway cluster_RAS Renin-Angiotensin System cluster_effects Physiological Effects cluster_inhibitors ACE Inhibitors Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Captopril Captopril Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Captopril->Angiotensin_I HIleTrpOH This compound HIleTrpOH->Angiotensin_I

Caption: Mechanism of ACE inhibition by this compound and captopril within the Renin-Angiotensin System.

References

A Comparative In Vitro Analysis of H-Ile-Trp-OH and Enalapril as ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of hypertension research and drug development, the inhibition of the Angiotensin-Converting Enzyme (ACE) remains a cornerstone of therapeutic strategy. This guide provides a detailed in vitro comparison of a naturally derived dipeptide, H-Ile-Trp-OH, and the well-established synthetic drug, enalapril, in their capacity to inhibit ACE. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of ACE Inhibitory Activity

The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to inhibit the activity of an enzyme by 50%. While direct head-to-head studies under identical experimental conditions were not identified in the reviewed literature, a comparison of reported IC50 values from separate in vitro studies provides insight into their relative potencies.

Enalapril is a prodrug that is hydrolyzed in vivo to its active form, enalaprilat. In vitro studies, therefore, typically assess the inhibitory activity of enalaprilat. The dipeptide this compound, also known as Isoleucyl-Tryptophan, has been identified as a potent ACE inhibitor derived from food proteins.

CompoundIC50 ValueSource Type
This compound 0.50 µMIn vitro enzymatic assay
Enalaprilat 1.94 nMIn vitro enzymatic assay

Note: The IC50 values presented are from different studies and should be interpreted with the understanding that experimental conditions may have varied. The significant difference in the orders of magnitude (µM vs. nM) strongly suggests that enalaprilat is a considerably more potent inhibitor of ACE in vitro than this compound.

Experimental Protocols

The in vitro determination of ACE inhibitory activity is crucial for the evaluation of potential antihypertensive agents. A commonly employed method is the spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL).

General Protocol for In Vitro ACE Inhibition Assay:
  • Reagent Preparation:

    • Prepare a solution of Angiotensin-Converting Enzyme (ACE) from rabbit lung in a suitable buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2).

    • Prepare a solution of the substrate, hippuryl-histidyl-leucine (HHL), in the same buffer.

    • Prepare various concentrations of the test inhibitors (this compound and enalaprilat).

  • Enzymatic Reaction:

    • Pre-incubate the ACE solution with different concentrations of the inhibitor for a specified time at 37°C.

    • Initiate the enzymatic reaction by adding the HHL substrate to the pre-incubated mixture.

    • Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a strong acid, such as hydrochloric acid (HCl).

    • The product of the reaction, hippuric acid (HA), is then extracted using an organic solvent like ethyl acetate.

    • The amount of extracted hippuric acid is quantified by measuring its absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

  • Calculation of Inhibition and IC50:

    • The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with the inhibitor to the absorbance of a control sample without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

The Renin-Angiotensin System (RAS) and ACE Inhibition

The Renin-Angiotensin System is a critical regulator of blood pressure. ACE plays a central role in this pathway by converting angiotensin I to the potent vasoconstrictor, angiotensin II. Both this compound and enalapril exert their effects by inhibiting this conversion.

RAS_Pathway cluster_blood_vessel Blood Vessel Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R ACE ACE Renin Renin (from Kidney) Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1R->Vasoconstriction Inhibitor This compound Enalaprilat Inhibitor->ACE Inhibition

Caption: The Renin-Angiotensin System and the inhibitory action of this compound and Enalaprilat on ACE.

Experimental Workflow for In Vitro ACE Inhibition Assay

The following diagram illustrates the typical workflow for determining the ACE inhibitory activity of a compound in a laboratory setting.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - ACE Solution - HHL Substrate - Inhibitor Dilutions Preincubation Pre-incubate ACE with Inhibitor Reagents->Preincubation Reaction Add HHL Substrate (Start Reaction) Preincubation->Reaction Termination Stop Reaction with HCl Reaction->Termination Extraction Extract Hippuric Acid with Ethyl Acetate Termination->Extraction Measurement Measure Absorbance at 228 nm Extraction->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: A generalized workflow for the in vitro ACE inhibition assay.

Discussion and Conclusion

Based on the available in vitro data, enalaprilat demonstrates significantly higher potency as an ACE inhibitor compared to the dipeptide this compound. The nanomolar IC50 value for enalaprilat is indicative of a highly specific and strong interaction with the active site of the ACE enzyme. While this compound is also an effective inhibitor in the micromolar range, its potency is several orders of magnitude lower.

It is important for researchers to consider that in vitro potency is only one aspect of a drug's potential efficacy. Factors such as bioavailability, in vivo stability, and potential off-target effects are also critical determinants of a compound's therapeutic value. The data presented here serves as a foundational comparison of the intrinsic ACE inhibitory activity of these two molecules in a controlled laboratory setting. Further research, including head-to-head in vitro and in vivo studies, would be beneficial for a more definitive comparison.

Unveiling the Potency of H-Ile-Trp-OH: A Comparative Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the dipeptide H-Ile-Trp-OH (Isoleucyl-Tryptophan) presents a compelling subject of investigation due to its notable biological activities. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

The primary biological activity of this compound lies in its potent inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. Additionally, as a tryptophan-containing peptide, it holds potential for antimicrobial applications. This guide will delve into both aspects, offering a comprehensive overview for researchers exploring novel therapeutic agents.

Angiotensin-Converting Enzyme (ACE) Inhibition: A Quantitative Comparison

This compound has demonstrated significant efficacy in inhibiting ACE, an enzyme central to the Renin-Angiotensin System (RAS) that converts angiotensin I to the potent vasoconstrictor angiotensin II. The inhibitory activity of peptides is commonly quantified by the half maximal inhibitory concentration (IC50), with a lower value indicating greater potency.

Below is a comparative summary of the ACE inhibitory activity of this compound and other relevant peptides, including the well-established synthetic drug, Captopril.

CompoundIC50 (µM)Source/Reference
This compound 0.50[1]
Val-Trp0.58[1]
Leu-Trp1.11[1]
Captopril0.006 - 0.020[2][3]

Note: IC50 values can vary depending on the experimental conditions, such as the substrate and enzyme source used in the assay.

The Renin-Angiotensin System and ACE Inhibition

The mechanism by which this compound and other ACE inhibitors exert their effect is by interrupting the Renin-Angiotensin System (RAS) signaling pathway. A simplified representation of this pathway is provided below.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin ACE ACE ACE_Inhibitor This compound & Alternatives ACE_Inhibitor->ACE

Caption: The Renin-Angiotensin System (RAS) pathway and the inhibitory action of this compound.

Antimicrobial Potential of Tryptophan-Containing Peptides

Tryptophan-rich peptides are increasingly recognized for their antimicrobial properties. While specific minimum inhibitory concentration (MIC) data for this compound is not extensively documented in publicly available literature, the broader class of tryptophan-containing dipeptides has shown activity against various bacterial strains. The hydrophobic nature of the tryptophan side chain is thought to facilitate interaction with and disruption of bacterial cell membranes.

Further research is warranted to quantify the antimicrobial efficacy of this compound against clinically relevant pathogens such as Escherichia coli and Staphylococcus aureus and to compare it with other tryptophan-containing peptides.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

ACE Inhibition Assay (In Vitro)

This protocol outlines a common method for determining the IC50 value of an ACE inhibitor.

ACE_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - ACE from rabbit lung - Substrate (e.g., HHL or FAPGG) - Buffer solution start->prepare_reagents prepare_inhibitor Prepare serial dilutions of This compound and alternatives prepare_reagents->prepare_inhibitor incubation Incubate ACE with inhibitor at 37°C prepare_inhibitor->incubation add_substrate Add substrate to initiate reaction incubation->add_substrate stop_reaction Stop reaction (e.g., with HCl) add_substrate->stop_reaction measure_product Measure product formation (e.g., spectrophotometrically) stop_reaction->measure_product calculate_ic50 Calculate IC50 value measure_product->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a typical in vitro ACE inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung), a synthetic substrate such as Hippuryl-Histidyl-Leucine (HHL) or N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG), and a buffer solution (e.g., Tris-HCl) at the appropriate pH.

  • Inhibitor Preparation: Create a series of dilutions of the test compounds (this compound and alternatives) in the buffer.

  • Incubation: Pre-incubate the ACE solution with the various concentrations of the inhibitor for a defined period at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Reaction Termination: After a specific incubation time, stop the reaction, typically by adding a strong acid like hydrochloric acid (HCl).

  • Product Measurement: Quantify the amount of product formed. For HHL, this can be done by measuring the absorbance of the extracted hippuric acid. For FAPGG, the change in absorbance can be monitored directly.

  • IC50 Calculation: Plot the percentage of ACE inhibition against the logarithm of the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Methodology:

  • Bacterial Culture: Prepare a standardized inoculum of the test bacterium (e.g., E. coli or S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound (this compound) in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This compound exhibits potent ACE inhibitory activity, comparable to other bioactive dipeptides, positioning it as a promising candidate for further investigation in the management of hypertension. Its identity as a tryptophan-containing peptide also suggests a potential for antimicrobial applications, an area that merits more detailed quantitative studies. The provided experimental protocols offer a foundation for researchers to validate and expand upon these findings, contributing to the development of novel therapeutic agents from natural sources.

References

Comparative Analysis of H-Ile-Trp-OH Cross-Reactivity with Proteases

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The dipeptide H-Isoleucyl-L-tryptophan (H-Ile-Trp-OH) has been identified as a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. Understanding the selectivity of this dipeptide is crucial for its potential therapeutic applications. This guide provides a comparative analysis of the known interactions of this compound with ACE and outlines the methodologies for assessing its cross-reactivity with other major classes of proteases.

Data Presentation

Currently, quantitative inhibitory data for this compound is primarily available for its interaction with Angiotensin-Converting Enzyme. While the presence of a C-terminal tryptophan suggests potential interactions with chymotrypsin, which preferentially cleaves after large hydrophobic residues, specific inhibitory constants for this compound against chymotrypsin, trypsin, pepsin, and elastase are not readily found in public literature. The following table summarizes the known inhibitory activity and provides a framework for future cross-reactivity studies.

Protease TargetProtease ClassThis compound IC50Inhibition Characteristics
Angiotensin-Converting Enzyme (ACE)Metalloprotease0.7 µM[1]Competitive inhibitor, selective for the C-domain[1]
ChymotrypsinSerine ProteaseData not availablePotential for interaction due to C-terminal Tryptophan
TrypsinSerine ProteaseData not availableCross-reactivity testing recommended
PepsinAspartic ProteaseData not availableCross-reactivity testing recommended
ElastaseSerine ProteaseData not availableCross-reactivity testing recommended

Experimental Protocols

To facilitate further research into the cross-reactivity of this compound, detailed protocols for standardized inhibition assays are provided below.

1. Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric)

This protocol is adapted from standard fluorometric assays for ACE activity.

  • Principle: The assay measures the cleavage of a fluorogenic substrate by ACE. In the presence of an inhibitor like this compound, the rate of fluorescence increase is reduced.

  • Materials:

    • Angiotensin-Converting Enzyme (from rabbit lung)

    • Fluorogenic substrate (e.g., o-Abz-Gly-p-Phe(NO2)-Pro-OH)

    • Assay Buffer: 150 mM Tris-HCl, pH 8.3, containing 0.1 µM ZnCl2

    • This compound stock solution (in assay buffer)

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add 20 µL of each this compound dilution. Include wells for a positive control (no inhibitor) and a blank (no enzyme).

    • Add 20 µL of ACE solution to each well (except the blank).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 160 µL of the pre-warmed fluorogenic substrate solution to all wells.

    • Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C.

    • Calculate the rate of reaction for each concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. General Protease Inhibition Assay (Fluorometric)

This protocol can be adapted for serine proteases like chymotrypsin, trypsin, and elastase, as well as for the aspartic protease pepsin, by using the appropriate enzyme, substrate, and buffer conditions.

  • Principle: A fluorogenic substrate is cleaved by the target protease, releasing a fluorescent molecule. The inhibitor's potency is determined by the reduction in the rate of fluorescence generation.

  • General Materials:

    • Target Protease (Chymotrypsin, Trypsin, Pepsin, or Elastase)

    • Specific fluorogenic substrate for each protease (e.g., Suc-LLVY-AMC for chymotrypsin, Boc-QAR-AMC for trypsin, Mca-GKPILFFRLK(Dnp)-D-Arg-NH2 for pepsin, MeOSuc-AAPV-AMC for elastase)

    • Appropriate assay buffer for each enzyme (see table below)

    • This compound stock solution

    • 96-well black microplate

    • Fluorescence microplate reader

  • Assay Buffers:

    Enzyme Buffer Composition
    Chymotrypsin 50 mM Tris-HCl, pH 8.0, 100 mM CaCl2, 0.05% Triton X-100
    Trypsin 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2, 0.05% Triton X-100
    Pepsin 100 mM Sodium Acetate, pH 4.0

    | Elastase | 100 mM Tris-HCl, pH 7.5 |

  • Procedure:

    • Follow the same steps as the ACE inhibition assay, substituting the specific protease, substrate, and buffer.

    • The excitation and emission wavelengths will depend on the fluorophore of the chosen substrate (e.g., for AMC substrates, Ex/Em ~360-380/440-460 nm).

    • Calculate the IC50 value for this compound against each protease.

Mandatory Visualization

Signaling Pathway

This compound is a known inhibitor of Angiotensin-Converting Enzyme (ACE). ACE is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a critical role in regulating blood pressure and fluid balance. The diagram below illustrates the RAAS pathway and the point of inhibition by this compound.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on ACE.

Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 value of this compound against a target protease.

experimental_workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - Protease solution - Substrate solution - Assay buffer start->prep_reagents plate_setup Set up 96-well plate: - Add this compound/controls - Add protease prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C for 15 minutes plate_setup->pre_incubation add_substrate Add fluorogenic substrate to initiate reaction pre_incubation->add_substrate measure_fluorescence Measure fluorescence kinetically (e.g., every minute for 30 min) add_substrate->measure_fluorescence data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Plot dose-response curve measure_fluorescence->data_analysis determine_ic50 Determine IC50 value data_analysis->determine_ic50 end End determine_ic50->end

Caption: General workflow for determining the IC50 of this compound against a target protease.

References

A Comparative Guide to the In Vivo Efficacy of H-Ile-Trp-OH and Lisinopril

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative efficacy of novel therapeutic agents against established standards is critical. This guide provides an objective comparison of the in vivo antihypertensive effects of the bioactive dipeptide H-Ile-Trp-OH (Isoleucyl-Tryptophan) and the widely prescribed angiotensin-converting enzyme (ACE) inhibitor, lisinopril. The data presented is collated from various preclinical studies, primarily utilizing the spontaneously hypertensive rat (SHR) model, a cornerstone for hypertension research.

Mechanism of Action: Targeting the Renin-Angiotensin System

Both this compound and lisinopril exert their antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) by converting angiotensin I into the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention, further increasing blood pressure. By inhibiting ACE, both compounds reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood volume, which collectively lower blood pressure.[1][2] Furthermore, ACE is responsible for degrading bradykinin, a vasodilator.[2] Inhibition of ACE leads to increased bradykinin levels, which may also contribute to the blood pressure-lowering effect.[2]

Below is a diagram illustrating the signaling pathway and the intervention points of ACE inhibitors.

Simplified Renin-Angiotensin-Aldosterone System (RAAS) Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Release Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure  (Na+ & H2O  retention) Inhibitors This compound & Lisinopril Inhibitors->ACE  inhibit

Caption: Mechanism of action for this compound and Lisinopril.

Comparative In Vivo Efficacy

The following tables summarize quantitative data on the antihypertensive effects of this compound and lisinopril from studies in spontaneously hypertensive rats (SHR). It is important to note that the data are compiled from separate studies, and direct comparisons should be made with caution due to potential variations in experimental protocols.

Table 1: Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

CompoundDosageRoute of AdministrationDuration of TreatmentMaximum Systolic Blood Pressure (SBP) Reduction (mmHg)Maximum Diastolic Blood Pressure (DBP) Reduction (mmHg)Time to Maximum Effect
This compound (as part of a hydrolysate)600 mg/kg (powder)Oral GavageSingle Dose21.915.54 hours
This compoundNot specifiedOral14 weeksData on specific mmHg reduction not provided, but significant inhibition of aortic ACE activity and improved vessel relaxation were observed.[3]Data not providedNot applicable

Table 2: Efficacy of Lisinopril in Spontaneously Hypertensive Rats (SHR)

CompoundDosageRoute of AdministrationDuration of TreatmentMean Arterial Pressure (MAP) Reduction (mmHg)Systolic Blood Pressure (SBP) Reduction (mmHg)
Lisinopril0.3 mg/dayOsmotic Mini-pump2 weeks66Not specified
LisinoprilNot specifiedNot specified2 weeksNot specifiedNormalized in SHR

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. The following sections outline the typical experimental protocols used in the cited studies for evaluating the in vivo efficacy of antihypertensive agents.

Animal Model
  • Strain: Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model for essential hypertension.[4][5] Normotensive Wistar-Kyoto (WKY) rats are often used as a control group.[6]

  • Age and Acclimatization: Studies often use rats of varying ages, from young (7 weeks) to adult (15-17 weeks).[3][5] Animals are typically acclimatized to laboratory conditions for a period of one to two weeks before the experiment begins.[7]

Drug Administration
  • This compound: In single-dose studies, this compound, often as part of a protein hydrolysate, is administered via oral gavage.[1] For longer-term studies, it can be incorporated into the diet or drinking water.[3]

  • Lisinopril: For continuous administration over a period of weeks, lisinopril can be delivered via surgically implanted osmotic mini-pumps to ensure a steady dose.[4] For other experimental designs, it can also be administered orally.[5]

Blood Pressure Measurement
  • Method: The non-invasive tail-cuff method is a standard technique for repeated measurement of systolic blood pressure in conscious rats.[3][8] For continuous and more detailed monitoring of both systolic and diastolic blood pressure, telemetry systems can be used.[9]

  • Procedure: Rats are often trained and acclimatized to the measurement procedure to minimize stress-induced blood pressure fluctuations.[7] Multiple readings are typically taken, and the average is recorded.[7]

The diagram below outlines a typical experimental workflow for an in vivo antihypertensive study.

General Experimental Workflow for In Vivo Antihypertensive Studies start Start acclimatization Animal Acclimatization (e.g., 1-2 weeks) start->acclimatization baseline_bp Baseline Blood Pressure Measurement (Tail-cuff) acclimatization->baseline_bp grouping Randomization into Treatment Groups (e.g., Control, Lisinopril, this compound) baseline_bp->grouping treatment Drug Administration (e.g., Oral Gavage, Diet, Mini-pump) grouping->treatment monitoring Periodic Blood Pressure Monitoring treatment->monitoring  (Duration varies, e.g., single dose to several weeks) end_of_study End of Study monitoring->end_of_study data_analysis Data Analysis and Statistical Comparison end_of_study->data_analysis end Conclusion data_analysis->end

Caption: Typical workflow for in vivo antihypertensive studies.

Conclusion

Both this compound and lisinopril demonstrate efficacy in reducing blood pressure in preclinical models of hypertension through the inhibition of the angiotensin-converting enzyme. Lisinopril is a well-characterized drug with potent antihypertensive effects at low milligram doses. The naturally derived dipeptide this compound also shows promise as an antihypertensive agent, with studies confirming its mechanism of action and in vivo effects. However, the available data suggests that it may be required at significantly higher doses compared to lisinopril to achieve a similar therapeutic effect. Further head-to-head comparative studies are warranted to fully elucidate their relative potency, duration of action, and potential for therapeutic application.

References

Structure-Activity Relationship of H-Ile-Trp-OH Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide H-Ile-Trp-OH and its analogues represent a promising area of research with potential therapeutic applications ranging from anxiolytic to protective effects in diabetic retinopathy. Understanding the relationship between the structure of these analogues and their biological activity is crucial for the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of available data on this compound analogues, focusing on their structure-activity relationships (SAR), experimental validation, and associated signaling pathways.

Comparison of Anxiolytic Activity of Trp-Ile/Leu Analogues

A study on dipeptide ligands for the translocator protein (TSPO), a target for anxiolytic drugs, provides valuable SAR insights for analogues closely related to the Ile-Trp scaffold. The following table summarizes the anxiolytic activity of synthesized analogues based on a Trp-Leu sequence, highlighting the importance of stereochemistry and terminal modifications.

Compound IDStructureMinimal Effective Dose (mg/kg)Anxiolytic ActivityKey Structural Features
GD-102 Ph(CH2)2C(O)-L-Trp-L-Leu-NH20.01HighParent compound with L-amino acids and C-terminal amide
GD-128 Ph(CH2)2C(O)-D-Trp-L-Leu-NH20.5ReducedD-Tryptophan substitution decreases activity 50-fold
GD-102 (D,L) Ph(CH2)2C(O)-L-Trp-D-Leu-NH2InactiveNoneD-Leucine substitution leads to complete loss of activity
GD-125 Ph(CH2)2C(O)-L-Trp-Gly-NH20.5ReducedReplacement of Leucine with Glycine decreases activity 50-fold
GD-129 Ph(CH2)2C(O)-Gly-L-Leu-NH2-Not specified, but importance of Trp is notedReplacement of Tryptophan with Glycine
- Ph(CH2)2C(O)-L-Trp-L-Leu-OMeInactiveNoneC-terminal methyl ester abolishes activity
- Ph(CH2)2C(O)-L-Trp-L-Leu-OHInactiveNoneC-terminal free carboxyl group abolishes activity
- Ph(CH2)2C(O)-L-Trp-L-Leu-NHMeInactiveNoneC-terminal methylamide abolishes activity

Key Findings from SAR Studies: [1]

  • Stereochemistry is Critical: The natural L-configuration of both amino acid residues is crucial for high anxiolytic activity. The D-configuration of the leucine residue completely abolishes the effect, suggesting steric hindrance in the binding pocket.

  • Side Chains are Essential: Replacement of either tryptophan or leucine with glycine, which lacks a side chain, leads to a significant decrease in activity. This indicates that the side chains of both isoleucine/leucine and tryptophan are important for receptor interaction.

  • C-Terminal Amide is Necessary: Modification of the C-terminal amide to a methyl ester, a free carboxyl group, or a methylamide results in a complete loss of anxiolytic activity. This highlights the critical role of the amide group in the pharmacophore.

  • N-Terminal Phenyl Fragment: The presence of a phenyl group in the N-terminal substituent is required for activity, suggesting a potential interaction with a hydrophobic pocket in the receptor.

Signaling Pathway in Diabetic Retinopathy

Recent research has uncovered a protective role for the this compound dipeptide in the context of diabetic retinopathy (DR). The proposed mechanism involves the modulation of gut microbiota and subsequent activation of a specific signaling pathway.

G cluster_gut Gut Lumen cluster_enterocyte Intestinal Epithelial Cell cluster_effects Downstream Effects Ile-Trp Ile-Trp Microbiota Microbiota Ile-Trp->Microbiota Metabolized by Indole Indole Microbiota->Indole Produces AhR AhR Indole->AhR Activates PXR PXR Indole->PXR Activates AhR_PXR_complex AhR/PXR Complex AhR->AhR_PXR_complex PXR->AhR_PXR_complex Nucleus Nucleus Gut_Integrity Improved Gut Barrier Integrity Nucleus->Gut_Integrity Inflammation Reduced Gut Inflammation Nucleus->Inflammation AhR_PXR_complex->Nucleus Translocates to Endotoxemia Decreased Systemic Endotoxemia Gut_Integrity->Endotoxemia Inflammation->Endotoxemia DR_Prevention Prevention of Diabetic Retinopathy Endotoxemia->DR_Prevention

The oral administration of this compound is thought to influence the gut microbiome, leading to an increase in the production of indole, a metabolite of tryptophan.[2] Indole then acts as a signaling molecule, activating the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) in intestinal epithelial cells.[2] This activation leads to a cascade of downstream effects, including the strengthening of the gut barrier, reduction of gut inflammation, and consequently, a decrease in systemic endotoxemia, which is a contributing factor to the development of diabetic retinopathy.[2]

Experimental Protocols

Assessment of Anxiolytic Activity (Based on the Elevated Plus-Maze Test)[1]
  • Animals: Male mice are used for the experiments.

  • Apparatus: The elevated plus-maze consists of two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • The test compounds (analogues of this compound) are administered intraperitoneally at various doses.

    • After a set period (e.g., 30 minutes), each mouse is placed at the center of the maze, facing an open arm.

    • The behavior of the mouse is recorded for a specified duration (e.g., 5 minutes).

    • The number of entries into and the time spent in the open and closed arms are recorded.

  • Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect. The minimal effective dose is determined as the lowest dose that produces a statistically significant anxiolytic effect compared to a vehicle control.

Conceptual Workflow for SAR Studies of this compound Analogues

The following diagram illustrates a general workflow for conducting structure-activity relationship studies on novel dipeptide analogues.

G cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis A Lead Compound (this compound) B Analogue Design (e.g., substitutions, stereochemistry changes) A->B C Chemical Synthesis B->C D In Vitro Assays (e.g., receptor binding, enzyme inhibition) C->D E In Vivo Models (e.g., disease models, behavioral tests) D->E F SAR Analysis E->F G Lead Optimization F->G G->B Iterative Design

This workflow begins with a lead compound, this compound, from which various analogues are designed and synthesized. These new compounds are then subjected to a series of in vitro and in vivo biological evaluations to determine their activity. The resulting data is used to establish structure-activity relationships, which in turn informs the design of the next generation of more potent and selective analogues in an iterative process of lead optimization.

Conclusion

The available data, though limited, suggests that the this compound scaffold is a promising starting point for the development of new therapeutic agents. The SAR studies on related dipeptides highlight the critical importance of stereochemistry, the nature of the amino acid side chains, and the C-terminal modification for biological activity. Furthermore, the discovery of its protective role in diabetic retinopathy via a gut-brain axis signaling pathway opens up new avenues for research and therapeutic intervention. Further systematic studies are warranted to fully explore the therapeutic potential of this compound analogues and to build a more comprehensive understanding of their structure-activity relationships for a wider range of biological targets.

References

Confirming the Binding Site of H-Ile-Trp-OH on ACE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide H-Ile-Trp-OH has emerged as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key target in the management of hypertension. Understanding its binding interaction with ACE is crucial for the development of novel antihypertensive therapeutics. This guide provides a comparative analysis of this compound's performance against other ACE inhibitors, supported by experimental data and detailed methodologies.

Comparative Analysis of ACE Inhibitory Activity

The inhibitory potential of this compound has been evaluated and compared with other dipeptides, demonstrating its significant efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

InhibitorIC50 (µM)Notes
This compound 0.50 Exhibits strong ACE inhibitory activity.[1]
H-Val-Trp-OH0.58Shows comparable potency to this compound.[1]
H-Leu-Trp-OH1.11Demonstrates slightly lower potency than this compound.[1]
H-Trp-Val-OH307.61Significantly lower potency, highlighting the importance of the amino acid sequence.[1]
CaptoprilVaries (nM to low µM range)A synthetic drug used as a reference. Potency can vary based on assay conditions.
LisinoprilVaries (nM range)A synthetic drug used as a reference. Potency can vary based on assay conditions.

Note: IC50 values can vary between studies due to different experimental conditions. The data presented for the dipeptides were obtained under consistent experimental settings, allowing for a direct comparison.

Binding Site Confirmation and Mechanism

Studies have indicated that this compound acts as a selective and competitive inhibitor of the C-domain of ACE.[2] The C-domain is considered the primary site for blood pressure regulation. The presence of a hydrophobic amino acid (Isoleucine) at the N-terminus and an aromatic amino acid (Tryptophan) at the C-terminus is a key structural feature for high-affinity binding to the ACE active site.[3][4]

Molecular docking studies, a computational method to predict the binding orientation of a ligand to a protein, are instrumental in visualizing these interactions. These studies suggest that the indole ring of Tryptophan and the isobutyl side chain of Isoleucine in this compound likely form hydrophobic and hydrogen bond interactions with the key residues within the S1 and S2 pockets of the ACE active site.

Experimental Protocols

To experimentally validate the binding and inhibitory activity of this compound and compare it with other inhibitors, the following protocols are commonly employed:

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This assay measures the extent to which an inhibitor blocks the enzymatic activity of ACE.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-L-histidyl-L-leucine (HHL) or N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)

  • Inhibitor solutions (this compound and other compounds of interest) at various concentrations

  • Borate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • Pyridine

  • Benzene sulfonyl chloride

Procedure (using HHL as substrate):

  • Prepare serial dilutions of the inhibitor solutions.

  • In a microcentrifuge tube, add a specific volume of the inhibitor solution (or buffer for the control) and ACE solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the HHL substrate solution.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding 1 M HCl.

  • Extract the hippuric acid (HA) produced from the reaction into ethyl acetate by vigorous mixing followed by centrifugation.

  • Transfer the ethyl acetate layer to a new tube and evaporate to dryness.

  • Re-dissolve the dried HA in a suitable buffer or water.

  • The amount of HA is quantified by measuring the absorbance at 228 nm using a spectrophotometer.

  • The percentage of ACE inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance of the control reaction and A_inhibitor is the absorbance in the presence of the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Molecular Docking Protocol

This computational protocol predicts the binding affinity and interaction patterns of an inhibitor with the ACE active site.

Software and Resources:

  • Molecular docking software (e.g., AutoDock, Glide, Discovery Studio)

  • 3D structure of ACE (e.g., from the Protein Data Bank, PDB ID: 1O86)

  • 3D structure of the inhibitor (this compound)

Procedure:

  • Receptor Preparation:

    • Download the crystal structure of ACE from the PDB.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign atomic charges.

    • Define the binding site (grid box) around the known active site residues, particularly including the zinc ion.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Minimize the energy of the ligand structure.

    • Assign rotatable bonds.

  • Docking Simulation:

    • Run the docking algorithm to place the ligand into the defined binding site of the receptor in multiple conformations.

    • The software will score the different poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most probable binding mode.

    • Visualize the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the inhibitor and the amino acid residues of the ACE active site.

    • Compare the binding energy of this compound with other inhibitors docked under the same conditions.

Visualizations

Experimental_Workflow cluster_InVitro In Vitro ACE Inhibition Assay cluster_InSilico Molecular Docking prep_inhibitor Prepare Inhibitor Dilutions (this compound & Comparators) pre_incubation Pre-incubate with ACE prep_inhibitor->pre_incubation reaction Add Substrate (HHL/FAPGG) pre_incubation->reaction incubation Incubate at 37°C reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction quantification Quantify Product stop_reaction->quantification ic50 Calculate IC50 quantification->ic50 analysis Analyze Binding Energy & Interactions ic50->analysis Correlate get_structures Obtain 3D Structures (ACE & Inhibitors) prepare_receptor Prepare ACE Receptor get_structures->prepare_receptor prepare_ligand Prepare Ligands get_structures->prepare_ligand docking Perform Docking Simulation prepare_receptor->docking prepare_ligand->docking docking->analysis

Caption: Experimental workflow for confirming and comparing ACE inhibitors.

Binding_Confirmation cluster_Interactions Key Interactions ACE ACE Active Site hydrophobic Hydrophobic Interactions (S1/S2 Pockets) ACE->hydrophobic h_bond Hydrogen Bonds ACE->h_bond zn_interaction Interaction with Zn(II) ACE->zn_interaction HIleTrpOH This compound HIleTrpOH->ACE Binding

Caption: Logical relationship of this compound binding to the ACE active site.

References

A Head-to-Head Comparison of Synthetic vs. Natural H-Ile-Trp-OH for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide Isoleucyl-Tryptophan (H-Ile-Trp-OH) is a molecule of growing interest in the scientific community, primarily for its potential as an angiotensin-converting enzyme (ACE) inhibitor.[1][2] This guide provides a comprehensive head-to-head comparison of synthetically produced and naturally sourced this compound, offering insights into their respective performance, production methodologies, and data from key experiments to aid researchers in selecting the optimal product for their needs.

Data Presentation: A Comparative Overview

FeatureSynthetic this compoundNatural this compound
Purity High to very high (>95-99%)Variable, depends on purification from a complex mixture
Yield of Specific Dipeptide High and predictableLow and variable, dependent on source and extraction/purification efficiency
Cost-Effectiveness Potentially higher initial cost for small quantities, but scalable and cost-effective for large-scale, high-purity production.Lower initial cost for crude extracts, but purification to high homogeneity can be expensive and time-consuming.
Consistency (Batch-to-Batch) High consistencyCan vary depending on the natural source material and processing methods.
Biological Activity (ACE Inhibition) Well-defined and consistent.Active, but potency can be influenced by the presence of other synergistic or antagonistic compounds in the extract.
Potential for Contaminants Primarily residual solvents and reagents from the synthesis process.May contain other peptides, proteins, lipids, and carbohydrates from the source material.

Performance Insights: Synthetic Purity vs. Natural Complexity

Synthetic this compound offers the significant advantage of high purity and batch-to-batch consistency. This is crucial for in-vitro and in-vivo studies where a precise concentration of the active molecule is required to obtain reproducible results. The primary drawback can be the initial cost of synthesis, especially for small-scale research.

Natural this compound , on the other hand, is found in various protein-rich foods, particularly those that have undergone fermentation or aging, such as dry-cured ham.[3] It is also produced during the natural digestion of dietary proteins.[3] While extracts from these sources can be a cost-effective way to obtain the dipeptide, achieving high purity of this compound requires extensive purification from a complex mixture of other biomolecules. This can lead to lower overall yields and potential variability between batches. However, the presence of other peptides in a natural extract could potentially offer synergistic effects in some biological contexts.

Experimental Data: ACE Inhibitory Activity

A key biological activity of this compound is its ability to inhibit the angiotensin-converting enzyme (ACE), a key regulator of blood pressure.

In Vitro ACE Inhibition:

In a study using human umbilical vein endothelial cells (HUVEC), isoleucine-tryptophan (IW) demonstrated the highest ACE inhibitory efficacy among several tryptophan-containing peptides.[2] The study also showed that these peptides could effectively block angiotensin I-induced vasoconstriction in rat aorta.[2]

PeptideRelative ACE Inhibitory Efficacy in HUVEC
Isoleucine-Tryptophan (IW) Highest
Glutamic acid-Tryptophan (EW)Moderate
Tryptophan-Leucine (WL)Lower

In Vivo ACE Activity:

A human study demonstrated a tangible decrease in plasma ACE activity after the oral intake of a whey protein hydrolysate rich in isoleucine-tryptophan (IW). The intake of 10g of the hydrolysate, containing 50mg of IW, led to a reduction in plasma ACE activity to 82% of the baseline.[1] A higher dose of 50g of the hydrolysate resulted in a further decrease to 75% of the baseline ACE activity.[1]

TreatmentMaximum Plasma IW Concentration (nM)Plasma ACE Activity (% of baseline)
10g Whey Hydrolysate (50mg IW)20 ± 582 ± 4
50g Whey Hydrolysate99 ± 5875 ± 7
Non-hydrolysed Whey Protein4 ± 190 ± 3
WaterNo changeNo change

Experimental Protocols

Synthetic Production of this compound (Adapted from Solid-Phase Peptide Synthesis of Dipeptides)

This protocol describes a general workflow for the solid-phase peptide synthesis (SPPS) of this compound.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Cleavage and Purification Resin 1. Resin Swelling (e.g., 2-Chlorotrityl chloride resin) Fmoc_Trp 2. Loading of first amino acid (Fmoc-Trp(Boc)-OH) Resin->Fmoc_Trp Deprotection1 3. Fmoc Deprotection (Piperidine in DMF) Fmoc_Trp->Deprotection1 Coupling 4. Coupling of second amino acid (Fmoc-Ile-OH) Deprotection1->Coupling Deprotection2 5. Final Fmoc Deprotection Coupling->Deprotection2 Cleavage 6. Cleavage from Resin (TFA cocktail) Deprotection2->Cleavage Precipitation 7. Precipitation & Washing (Cold diethyl ether) Cleavage->Precipitation Purification 8. RP-HPLC Purification (C18 column) Precipitation->Purification Lyophilization 9. Lyophilization Purification->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Caption: Workflow for synthetic this compound production.

Methodology:

  • Resin Preparation: A suitable solid support, such as 2-chlorotrityl chloride resin, is swelled in a solvent like dichloromethane (DCM).

  • First Amino Acid Loading: The first amino acid, Fmoc-Trp(Boc)-OH, is attached to the resin. The Fmoc group protects the amine group, while the Boc group protects the indole side chain of tryptophan.

  • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in dimethylformamide (DMF) to expose the free amine.

  • Second Amino Acid Coupling: The second amino acid, Fmoc-Ile-OH, is activated and coupled to the free amine of the resin-bound tryptophan.

  • Final Fmoc Deprotection: The Fmoc group from the N-terminal isoleucine is removed.

  • Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the Boc side-chain protecting group is removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Lyophilization: The purified peptide fractions are lyophilized to obtain a pure, solid product.

Natural Production of this compound via Enzymatic Hydrolysis

This protocol outlines a general method for producing this compound from a protein source.

experimental_workflow_natural Protein_Source 1. Protein Source Selection (e.g., Whey Protein, Casein) Hydrolysis 2. Enzymatic Hydrolysis (e.g., Trypsin, Pepsin) Protein_Source->Hydrolysis Inactivation 3. Enzyme Inactivation (Heat Treatment) Hydrolysis->Inactivation Filtration 4. Filtration/Centrifugation Inactivation->Filtration Purification 5. Purification of this compound (e.g., Gel Filtration, RP-HPLC) Filtration->Purification Final_Product This compound containing fraction Purification->Final_Product

Caption: Workflow for natural this compound production.

Methodology:

  • Source Material: A protein-rich source such as whey protein or casein is selected.

  • Enzymatic Digestion: The protein is subjected to hydrolysis using specific proteases (e.g., trypsin, pepsin, or a combination) under controlled pH and temperature to break it down into smaller peptides and amino acids.

  • Enzyme Deactivation: The enzymatic reaction is stopped, typically by heat treatment.

  • Clarification: The resulting hydrolysate is clarified by filtration or centrifugation to remove any undigested protein and other insoluble materials.

  • Purification: The specific dipeptide this compound is isolated from the complex mixture of other peptides using chromatographic techniques such as gel filtration followed by RP-HPLC.

Signaling Pathway: The Renin-Angiotensin System (RAS)

This compound exerts its biological effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a central component of the Renin-Angiotensin System (RAS). This pathway plays a critical role in regulating blood pressure.

ras_pathway cluster_cascade Renin-Angiotensin System cluster_inhibition Mechanism of Inhibition Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone H_Ile_Trp_OH This compound ACE_node ACE H_Ile_Trp_OH->ACE_node Inhibits

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

The RAS cascade begins with the liver producing angiotensinogen.[4][5][6][7] The enzyme renin cleaves angiotensinogen to form angiotensin I.[4][5][6][7] Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the Angiotensin-Converting Enzyme (ACE).[4][5][6][7] Angiotensin II binds to its receptor (AT1), leading to vasoconstriction and the release of aldosterone, both of which increase blood pressure.[4][5][8] this compound acts as an ACE inhibitor, blocking the conversion of angiotensin I to angiotensin II, thereby leading to vasodilation and a reduction in blood pressure.[1][2]

Conclusion

The choice between synthetic and natural this compound depends heavily on the specific research application. For studies requiring high purity, dose-response accuracy, and reproducibility, synthetic this compound is the superior choice. For exploratory research, initial screening, or applications where a complex mixture of peptides may be acceptable or even beneficial, natural sources of this compound, such as protein hydrolysates, can be a viable and cost-effective option. This guide provides the foundational data and methodologies to assist researchers in making an informed decision.

References

Specificity of H-Ile-Trp-OH as an Angiotensin-Converting Enzyme (ACE) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the dipeptide H-Ile-Trp-OH as a specific inhibitor of the Angiotensin-Converting Enzyme (ACE). Through a comparative analysis with other ACE inhibitors, supported by experimental data and detailed methodologies, this document serves as a valuable resource for researchers in the fields of pharmacology, drug discovery, and cardiovascular health.

Comparative Analysis of ACE Inhibitory Activity

The potency of ACE inhibitors is commonly evaluated based on their half-maximal inhibitory concentration (IC50), with lower values indicating greater inhibitory strength. This compound has demonstrated significant ACE inhibitory activity with reported IC50 values of 0.50 µM and 0.7 µM.[1] This positions it as a potent inhibitor among naturally derived peptides.

For a comprehensive comparison, the table below summarizes the IC50 values of this compound alongside other dipeptides, tripeptides, and the well-established synthetic ACE inhibitor, Captopril.

InhibitorTypeIC50 (µM)
This compound Dipeptide 0.50, 0.7
Val-TrpDipeptide0.58
Leu-TrpDipeptide1.11
Trp-ValDipeptide307.61
Val-TyrDipeptide4.6
Ile-TyrDipeptide5.2
Ala-TyrDipeptide37 (in mg/ml)
Val-Pro-ProTripeptide9.0
Ile-Pro-ProTripeptide5.0
Leu-Gly-ProTripeptide6.95
Ala-Lys-ProTripeptide719.90
CaptoprilDrug0.00179 - 0.0151

Note: IC50 values can vary depending on the experimental conditions, such as the substrate used.

Experimental Protocols

In Vitro ACE Inhibitory Activity Assay (HHL Method)

This protocol outlines the determination of ACE inhibitory activity using Hippuryl-His-Leu (HHL) as a substrate.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-His-Leu (HHL)

  • Inhibitor sample (this compound or other peptides)

  • Borate buffer (pH 8.3) with NaCl

  • 1M HCl

  • Ethyl acetate

  • Deionized water

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of ACE in borate buffer.

    • Prepare a stock solution of HHL in borate buffer.

    • Prepare various concentrations of the inhibitor sample.

  • Enzyme Reaction:

    • In a microcentrifuge tube, mix a specific volume of the ACE solution with the inhibitor sample (or buffer for control).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 1M HCl.

  • Extraction of Hippuric Acid (HA):

    • Add ethyl acetate to the reaction mixture and vortex thoroughly to extract the hippuric acid (HA) produced.

    • Centrifuge the mixture to separate the organic and aqueous layers.

  • Quantification:

    • Carefully collect the ethyl acetate (upper) layer containing HA.

    • Evaporate the ethyl acetate.

    • Re-dissolve the dried HA in deionized water or a suitable buffer.

    • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer or quantify using HPLC.

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Molecular Docking of ACE Inhibitors

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (inhibitor) to a receptor (ACE).

Software:

  • Molecular docking software (e.g., AutoDock, GOLD, MOE)

  • Molecular visualization software (e.g., PyMOL, VMD)

Procedure:

  • Preparation of Receptor:

    • Obtain the 3D crystal structure of ACE from the Protein Data Bank (PDB). A commonly used entry is 1O86.

    • Prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms.

  • Preparation of Ligand:

    • Generate the 3D structure of the inhibitor peptide (e.g., this compound) using a molecule builder or from a database.

    • Minimize the energy of the ligand structure.

  • Docking Simulation:

    • Define the binding site on the ACE molecule, typically centered around the catalytic zinc ion (Zn2+).

    • Run the docking algorithm to generate multiple possible binding poses of the ligand within the defined active site.

  • Analysis of Results:

    • Analyze the docking poses based on their binding energy scores. Lower binding energy generally indicates a more favorable interaction.

    • Visualize the best-ranked docking pose to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the inhibitor and the amino acid residues of the ACE active site.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_ace Prepare ACE Solution pre_incubation Pre-incubate ACE with Inhibitor prep_ace->pre_incubation prep_hhl Prepare HHL Substrate reaction Add HHL to Initiate Reaction prep_hhl->reaction prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->pre_incubation pre_incubation->reaction incubation Incubate at 37°C reaction->incubation termination Stop Reaction with HCl incubation->termination extraction Extract Hippuric Acid termination->extraction quantification Quantify HA (Spectrophotometry/HPLC) extraction->quantification calculation Calculate % Inhibition and IC50 quantification->calculation

Caption: Experimental workflow for in vitro ACE inhibition assay.

ras_pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i  Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii  ACE vasoconstriction Vasoconstriction (Increased Blood Pressure) angiotensin_ii->vasoconstriction bradykinin Bradykinin inactive_peptides Inactive Peptides bradykinin->inactive_peptides  ACE ace_inhibitor This compound (ACE Inhibitor) ace ACE ace_inhibitor->ace Inhibits renin Renin

Caption: The Renin-Angiotensin System and the mechanism of ACE inhibition.

Specificity of this compound for the C-domain of ACE

Somatic ACE possesses two catalytic domains, the N-domain and the C-domain. While both domains are active, the C-domain is considered to play a more significant role in blood pressure regulation through the conversion of Angiotensin I to Angiotensin II. Notably, studies have shown that tryptophan-containing dipeptides, including this compound, exhibit selective inhibition of the C-domain of ACE. This domain selectivity is a crucial aspect of its specificity and suggests that this compound may offer a more targeted approach to blood pressure regulation with a potentially reduced risk of side effects associated with non-selective ACE inhibition.

The specificity of this compound is attributed to the structural features of the dipeptide. The presence of a bulky, hydrophobic tryptophan residue at the C-terminus and an aliphatic amino acid (Isoleucine) at the N-terminus appears to be favorable for binding to the active site of the C-domain. Molecular docking studies suggest that the indole ring of tryptophan plays a key role in the interaction with hydrophobic pockets within the ACE active site, contributing to its potent inhibitory activity.

Conclusion

This compound is a potent dipeptide inhibitor of the Angiotensin-Converting Enzyme with an IC50 value comparable to other bioactive peptides. Its specificity is highlighted by its selective inhibition of the C-domain of ACE, a characteristic that may offer advantages in terms of targeted therapeutic action. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of this compound and other potential ACE inhibitors. The combination of in vitro assays and in silico molecular docking provides a powerful approach to understanding the structure-activity relationship of these compounds, paving the way for the development of novel and specific antihypertensive agents.

References

Safety Operating Guide

Proper Disposal of H-Ile-Trp-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat H-Ile-Trp-OH (CAS No. 13589-06-5) as a chemical waste product. Do not dispose of it down the drain or in regular solid waste. This dipeptide is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[1] Adherence to proper disposal protocols is essential for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Always handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols. After handling, wash hands thoroughly.[1]

Quantitative Data Summary

PropertyValueReference
Chemical Name This compound[1]
Synonyms Ile-Trp[1]
CAS Number 13589-06-5[1]
Molecular Formula C17H23N3O3[1]
Molecular Weight 317.38 g/mol [1]
GHS Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2A)[1]

Step-by-Step Disposal Protocol

This protocol provides a general framework for the disposal of this compound. Crucially, you must always follow your institution's specific guidelines for chemical and hazardous waste disposal. If you are ever in doubt, consult your institution's Environmental Health and Safety (EHS) department.

1. Waste Segregation:

  • Solid Waste: Collect any unused or expired solid this compound, as well as any contaminated materials (e.g., weigh boats, contaminated paper towels), in a dedicated, sealable, and clearly labeled waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container designated for chemical waste. Do not mix with other incompatible waste streams, such as strong acids, alkalis, or strong oxidizing/reducing agents.[1]

2. Labeling:

  • All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and the associated hazard warnings (Skin Irritant, Eye Irritant).

3. Storage:

  • Store sealed waste containers in a designated and secure chemical waste storage area. This area should be away from general laboratory traffic and incompatible materials.

4. Arrange for Disposal:

  • Contact your institution's EHS department or designated chemical safety officer to schedule a pickup for the this compound waste.

  • Provide them with a complete and accurate description of the waste container's contents.

Experimental Workflow: Disposal of this compound

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_processing Processing & Storage cluster_disposal Final Disposal start Start: Identify This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decision Solid or Liquid Waste? ppe->decision solid_waste Collect Solid Waste in Designated Container decision->solid_waste Solid liquid_waste Collect Liquid Waste in Designated Container decision->liquid_waste Liquid label_container Label Container: 'this compound' 'Skin/Eye Irritant' solid_waste->label_container liquid_waste->label_container seal_container Securely Seal Container label_container->seal_container store_waste Store in Designated Chemical Waste Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Waste Disposed by EHS contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling H-Ile-Trp-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for H-Ile-Trp-OH

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the dipeptide this compound (Isoleucyl-Tryptophan). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and maintain compound integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319)[1]. Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) Requirements

ActivityRequired PPE
Routine Handling & Weighing - Chemical safety goggles or face shield[2][3]. - Nitrile gloves[2][3]. - Laboratory coat[2][3]. - Closed-toe shoes[2][3].
Handling of Powder - All routine handling PPE. - Work within a certified fume hood to prevent inhalation of airborne powder[2].
Spill Cleanup - All routine handling PPE. - Consider a dust respirator for large spills[4].

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure safe handling and maintain the quality of this compound.

Preparation and Engineering Controls
  • Fume Hood: All handling of powdered this compound must be conducted in a certified fume hood to control aerosol and powder dispersion[2].

  • Sanitization: Before starting, wipe the work surface and necessary equipment with an appropriate laboratory disinfectant.

  • Equilibration: Allow the vial of lyophilized peptide to equilibrate to room temperature for approximately 15-30 minutes before opening to prevent condensation, which can degrade the compound[5].

Weighing the Compound
  • Anti-Static Techniques: Use an anti-static weighing boat or paper to minimize powder dispersion[2].

  • Careful Transfer: Use a clean spatula to carefully transfer the desired amount of this compound to the weighing vessel. Avoid creating dust.

  • Secure Container: Immediately after weighing, securely cap the stock vial and store it under recommended conditions.

Reconstitution
  • Solvent Selection: Use a sterile, appropriate solvent for reconstitution, such as sterile distilled water or a buffer solution[3].

  • Gentle Dissolution: Introduce the solvent slowly down the side of the vial. Do not squirt the solvent directly onto the lyophilized powder[6].

  • Mixing: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause degradation[3]. Sonication may be used to aid dissolution if necessary[7].

Storage
  • Lyophilized Powder: For long-term storage, keep the lyophilized powder at -20°C in a dark, dry place[3][8].

  • Reconstituted Solution: Store reconstituted solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles. For short-term storage, refrigeration at 2-8°C may be acceptable, but refer to specific product documentation[3][7].

Emergency and Disposal Plan

First Aid Measures

Immediate response is critical in case of accidental exposure.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].
Skin Contact Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If skin irritation persists, seek medical attention[1].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention[9][10].
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention[1].
Spill Response
  • Evacuate and Secure: Clear the area of all personnel and restrict access[2].

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a designated waste container[9]. For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly with an appropriate laboratory disinfectant.

Disposal Plan
  • Waste Classification: this compound waste is considered chemical waste[5].

  • Containerization: Collect all waste materials (unused compound, contaminated PPE, and cleaning materials) in a clearly labeled, sealed container for chemical waste[2].

  • Institutional Protocols: Dispose of the waste according to your institution's and local environmental regulations. Do not dispose of this compound down the drain or in regular trash.

Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound from reception to disposal.

G A 1. Preparation - Don PPE - Sanitize Fume Hood - Equilibrate Vial B 2. Weighing - Use Anti-Static Boat - Transfer Powder Carefully - Secure Stock Vial A->B Proceed C 3. Reconstitution - Add Solvent Gently - Swirl to Dissolve - Avoid Shaking B->C Proceed G Spill or Exposure Event B->G D 4. Use in Experiment C->D Proceed C->G E 5. Storage - Lyophilized: -20°C - Solution: Aliquot & Freeze D->E Post-Experiment F 6. Disposal - Collect in Labeled Container - Follow Institutional Protocol D->F End of Use D->G H Emergency Procedures - First Aid - Spill Cleanup G->H Initiate

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Ile-Trp-OH
Reactant of Route 2
Reactant of Route 2
H-Ile-Trp-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.